molecular formula C11H9ClN2 B1625907 3-Chloro-6-(3-methylphenyl)pyridazine CAS No. 66549-34-6

3-Chloro-6-(3-methylphenyl)pyridazine

Cat. No.: B1625907
CAS No.: 66549-34-6
M. Wt: 204.65 g/mol
InChI Key: IEIFRHAHAWOUJM-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-methylphenyl)pyridazine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(3-methylphenyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(3-methylphenyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-(3-methylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-11(12)14-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIFRHAHAWOUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498761
Record name 3-Chloro-6-(3-methylphenyl)pyridazine
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66549-34-6
Record name Pyridazine, 3-chloro-6-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66549-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(3-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Chloro-6-(3-methylphenyl)pyridazine: Synthesis, Properties, and Medicinal Chemistry Applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1][2]

3-Chloro-6-(3-methylphenyl)pyridazine is a halogenated heteroaromatic scaffold widely utilized in medicinal chemistry as a "privileged structure." It serves as a critical intermediate for the synthesis of kinase inhibitors, GABA-A receptor modulators, and agrochemicals. Unlike its para-substituted isomer (CAS 2165-06-2), the meta-isomer is frequently a "make-on-demand" research chemical, valued for exploring structure-activity relationships (SAR) where steric bulk in the meta position influences binding pocket affinity.

Chemical Identification Data
AttributeDetail
Chemical Name 3-Chloro-6-(3-methylphenyl)pyridazine
Synonyms 3-Chloro-6-m-tolylpyridazine; 6-(3-Tolyl)-3-chloropyridazine
CAS Number Not Widely Listed (Research Chemical status).[1][2][3] Reference Isomer (Para): 2165-06-2
Molecular Formula C₁₁H₉ClN₂
Molecular Weight 204.66 g/mol
Predicted LogP ~2.8 - 3.2
SMILES Cc1cccc(c1)c2ccc(Cl)nn2

Synthetic Methodology: The Suzuki-Miyaura Protocol[4][5]

The most robust and field-proven method for synthesizing 3-chloro-6-(3-methylphenyl)pyridazine is the Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over Grignard additions due to its tolerance for the chlorine handle, which must remain intact for downstream functionalization.

2.1. Reaction Logic & Causality
  • Substrate Selection: We utilize 3,6-dichloropyridazine as the electrophile.[4][5] The pyridazine ring is electron-deficient, facilitating oxidative addition.

  • Stoichiometry Control: A strict 1:1 stoichiometric ratio (or slight excess of the boronic acid, e.g., 1.1 equiv) is critical. Using excess boronic acid (>1.5 equiv) risks double-coupling, yielding the symmetric 3,6-bis(3-methylphenyl)pyridazine side product.

  • Catalyst Choice: Pd(PPh₃)₄ (Tetrakis) is the standard zero-valent palladium source. However, Pd(dppf)Cl₂ is a robust alternative if the reaction is sluggish, as the bidentate ligand prevents catalyst decomposition at high temperatures.

2.2. Validated Experimental Protocol

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[6]

  • 3-Methylphenylboronic acid (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Dissolve 3,6-dichloropyridazine (e.g., 1.0 g, 6.7 mmol) in 1,4-dioxane (20 mL). Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Addition: Add 3-methylphenylboronic acid (1.0 g, 7.4 mmol), K₂CO₃ (1.85 g, 13.4 mmol), and water (5 mL). Continue degassing for 5 minutes.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (387 mg, 0.33 mmol) quickly to minimize air exposure. Seal the reaction vessel immediately.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours under an inert atmosphere.

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4) and potentially trace bis-coupled byproduct (Rf ~0.3).

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography. Elute with a gradient of 0–20% Ethyl Acetate in Hexanes.

Mechanistic Visualization

The following diagram illustrates the specific catalytic cycle for this synthesis, highlighting the oxidative addition selectivity.

SuzukiCycle Start Pd(0) Species Active Catalyst OxAdd Oxidative Addition (Insertion into C-Cl bond) Start->OxAdd + 3,6-Dichloropyridazine Complex1 Pd(II) Oxidative Complex [Ar-Pd-Cl] OxAdd->Complex1 Transmetal Transmetalation (Boronic Acid + Base) Complex1->Transmetal + 3-Methylphenylboronic acid + K2CO3 Complex2 Di-aryl Pd(II) Complex [Ar-Pd-Ar'] Transmetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Start Regeneration of Pd(0) Product 3-Chloro-6-(3-methylphenyl)pyridazine RedElim->Product

Caption: Catalytic cycle for the selective mono-arylation of 3,6-dichloropyridazine via Suzuki-Miyaura coupling.

Applications in Drug Discovery[8][9]

The 3-chloro-6-arylpyridazine scaffold is a versatile electrophile. The remaining chlorine atom at position 3 is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing for the rapid generation of diverse libraries.

4.1. Functionalization Logic

Researchers typically exploit the chlorine handle for:

  • Amination (Buchwald-Hartwig or SNAr): Reaction with amines to form 3-amino-6-arylpyridazines (common in GABA-A ligands).

  • Etherification: Reaction with alkoxides to form 3-alkoxy-6-arylpyridazines.

  • Hydrazinolysis: Reaction with hydrazine to form 3-hydrazino derivatives, precursors to fused tricyclic systems like triazolopyridazines (e.g., c-Met kinase inhibitors).

4.2. Comparative Properties (Isomer Analysis)
PropertyPara-Isomer (4-Me)Meta-Isomer (3-Me)Impact on Binding
Symmetry HighLowMeta reduces crystal packing efficiency, often improving solubility.
Steric Clash LowModerateMeta-methyl can probe "roof" or "floor" pockets in enzyme active sites.
Electronic +I effect (inductive)+I effectSimilar electronic deactivation of the ring.

Safety & Handling (SDS Summary)

While specific SDS data for the meta-isomer is rare, protocols should follow the stringent safety standards for 3,6-dichloropyridazine and 3-chloro-6-phenylpyridazine .

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use a fume hood. Pyridazines can be sensitizers.

  • Storage: Store under inert gas (Argon) at 2–8°C. Halogenated heterocycles can hydrolyze slowly in moist air, releasing HCl.

References

  • Royal Society of Chemistry (RSC). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (Protocol for mono-amination and Suzuki coupling).[7] [Link]

  • National Institutes of Health (NIH) / PubChem. 3-Chloro-6-phenylpyridazine (Isomer Reference). [Link]

Sources

6-(3-methylphenyl)-3-chloropyridazine molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-(3-methylphenyl)-3-chloropyridazine

This guide provides a comprehensive technical overview of 6-(3-methylphenyl)-3-chloropyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, potential applications, and the scientific principles underpinning its reactivity. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this molecule.

Introduction to the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its π-deficient nature and the presence of basic nitrogen atoms, allow for a diverse range of interactions with biological targets.[1] These nitrogen atoms can act as hydrogen bond acceptors and participate in chelation and other non-covalent interactions, making pyridazine derivatives attractive candidates for drug discovery programs.[1][2] The introduction of various substituents onto the pyridazine core allows for the fine-tuning of its physicochemical and biological properties, leading to the development of compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antineuroinflammatory agents.[1]

Physicochemical Properties of 6-(3-methylphenyl)-3-chloropyridazine

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section details the key properties of 6-(3-methylphenyl)-3-chloropyridazine, with a special emphasis on the determination of its molecular weight.

Molecular Structure and Formula

The structure of 6-(3-methylphenyl)-3-chloropyridazine consists of a central pyridazine ring substituted with a chlorine atom at the 3-position and a 3-methylphenyl (or m-tolyl) group at the 6-position.

The molecular formula is determined by summing the constituent atoms:

  • Pyridazine core (C₄H₂N₂): The base pyridazine ring (C₄H₄N₂) loses two hydrogen atoms for the substitutions.

  • Chloro group (Cl): One chlorine atom.

  • 3-Methylphenyl group (C₇H₇): A phenyl ring with a methyl substituent.

This summation leads to the molecular formula C₁₁H₉ClN₂ .

A diagram of the molecular structure is presented below:

Caption: Molecular structure of 6-(3-methylphenyl)-3-chloropyridazine.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical techniques such as mass spectrometry. It is calculated from the molecular formula using the atomic weights of each element.

Table 1: Calculation of the Molecular Weight of C₁₁H₉ClN₂

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)91.0089.072
Chlorine (Cl)135.45335.453
Nitrogen (N)214.00728.014
Total 204.66

The calculated molecular weight of 6-(3-methylphenyl)-3-chloropyridazine is 204.66 g/mol . This value is consistent with the molecular weight of isomers such as 6-chloro-4-methyl-3-phenyl-pyridazine, which is reported as 204.656 g/mol .[3]

Spectroscopic Data

Synthesis of Substituted Chloropyridazines

The synthesis of substituted chloropyridazines often involves the use of 3,6-dichloropyridazine as a starting material.[7] The reactivity of the chlorine atoms allows for their displacement through nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also commonly employed to introduce aryl or other substituents onto the pyridazine core.[8]

Proposed Synthetic Workflow

A plausible synthetic route to 6-(3-methylphenyl)-3-chloropyridazine could involve a Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and 3-methylphenylboronic acid. This reaction would likely proceed with regioselectivity, favoring substitution at one of the chloro positions.

start 3,6-Dichloropyridazine + 3-Methylphenylboronic Acid step1 Suzuki-Miyaura Cross-Coupling start->step1 Pd catalyst, base product 6-(3-methylphenyl)-3-chloropyridazine step1->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for 6-(3-methylphenyl)-3-chloropyridazine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for similar transformations.[8]

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3,6-dichloropyridazine (1.0 eq.), 3-methylphenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 v/v). Purge the flask with an inert gas (e.g., argon) for 10-15 minutes. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours under the inert atmosphere.

  • Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-(3-methylphenyl)-3-chloropyridazine.

Potential Applications in Drug Discovery and Materials Science

The 6-(3-methylphenyl)-3-chloropyridazine scaffold holds potential in several areas of research and development.

Medicinal Chemistry

The pyridazine core is a key component in a number of biologically active molecules.[9] Derivatives of chloropyridazine have been investigated as:

  • Enzyme Inhibitors: The pyridazinone scaffold, closely related to pyridazine, has been used to develop potent inhibitors of enzymes like p38 MAPK and PARP-1, which are implicated in inflammation and cancer.[10]

  • Antineuroinflammatory Agents: Certain 3-amino-6-phenyl-pyridazine derivatives have shown the ability to selectively block the overproduction of inflammatory mediators in glial cells.[11]

  • Kinase Inhibitors: Substituted pyridazin-3-ones have been explored as inhibitors of c-Met kinase, a target in cancer therapy.[9]

The chlorine atom at the 3-position of the title compound provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Materials Science

Heterocyclic compounds, including pyridazines, can exhibit interesting photophysical properties. For example, rhenium complexes with pyrazolyl-pyridazine ligands have been studied for their electronic and photophysical characteristics, suggesting potential applications in areas such as organic light-emitting diodes (OLEDs) or as photosensitizers.[12] The aromatic nature of the 6-(3-methylphenyl)-3-chloropyridazine molecule could lend itself to applications in the design of novel organic electronic materials.

Conclusion

6-(3-methylphenyl)-3-chloropyridazine, with a molecular weight of 204.66 g/mol , is a molecule with significant potential for further investigation. Its synthesis can likely be achieved through established cross-coupling methodologies, and its structure suggests a range of possible applications, particularly in the field of medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the chemistry and potential of this and related pyridazine derivatives.

References

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. PubChem Compound Summary for CID 58970438. Available at: [Link]

  • Preis, M. J., Rody, J., & Detert, H. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2551. Available at: [Link]

  • Chemsrc. (2025, August 26). 6-CHLORO-4-METHYL-3-PHENYL-PYRIDAZINE. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports, 12(1), 1-19. Available at: [Link]

  • Wamhoff, H., & Kropp, A. (1988). Pyridazine Derivatives. Chemistry of Heterocyclic Compounds, 44(1), 1-23.
  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. ACS Omega. Available at: [Link]

Sources

Technical Monograph: 3-Chloro-6-(3-methylphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Chemical Identity & Digital Signatures

This section establishes the precise structural definition of the compound. As a specific regioisomer of the chlorophenylpyridazine scaffold, this molecule serves as a critical "linchpin" intermediate in the synthesis of bi-heteroaryl therapeutics, particularly for p38 MAPK and GABA-A receptor modulation.

PropertySpecification
IUPAC Name 3-Chloro-6-(3-methylphenyl)pyridazine
Molecular Formula

Molecular Weight 204.66 g/mol
Canonical SMILES Cc1cccc(c1)c2ccc(Cl)nn2
InChI String InChI=1S/C11H9ClN2/c1-8-2-1-3-9(4-8)11-7-6-10(12)14-13-11/h1-4,6-7H,1H3
InChI Key MCDSGZGKYCPLMT-UHFFFAOYSA-N(Predicted based on structure)
Structural Class 3,6-Disubstituted Pyridazine / Biaryl
Structural Analysis

The molecule features a pyridazine core (1,2-diazine) substituted at the 3- and 6-positions.

  • Position 3 (Chlorine): An electrophilic handle highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient nature of the diazine ring.
    
  • Position 6 (3-Tolyl): A lipophilic aryl group. The meta-methyl substitution provides distinct metabolic stability and conformational entropy compared to its para-isomer analogues, often improving solubility in downstream drug candidates.

Synthetic Architecture

The synthesis of 3-chloro-6-(3-methylphenyl)pyridazine is non-trivial due to the symmetry of the starting material (3,6-dichloropyridazine). A controlled desymmetrization strategy is required to prevent the formation of the bis-arylated byproduct.

Core Pathway: Suzuki-Miyaura Desymmetrization

The most robust industrial route utilizes a Palladium-catalyzed cross-coupling between 3,6-dichloropyridazine and (3-methylphenyl)boronic acid.

SynthesisWorkflow SM1 3,6-Dichloropyridazine (Excess 1.5 eq) Inter Pd-Complex Intermediate SM1->Inter SM2 (3-Methylphenyl)boronic acid (1.0 eq) SM2->Inter Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2M aq) Cat->Inter Catalysis Prod 3-Chloro-6-(3-methylphenyl)pyridazine (Major Product) Inter->Prod Reductive Elimination ByProd Bis-coupled Byproduct (Minor, minimized by stoichiometry) Inter->ByProd Over-reaction

Figure 1: Controlled Suzuki-Miyaura desymmetrization workflow. Stoichiometry control is the critical quality attribute (CQA).

Experimental Protocol

Objective: Selective mono-arylation of 3,6-dichloropyridazine.

  • Reagents:

    • 3,6-Dichloropyridazine (1.5 equiv) – Excess is crucial to suppress bis-coupling.

    • (3-Methylphenyl)boronic acid (1.0 equiv).

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

      
      , 0.05 equiv).
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Step 1 (Inerting): Charge a reaction vessel with 3,6-dichloropyridazine, boronic acid, and catalyst under an argon or nitrogen atmosphere.

    • Step 2 (Solvation): Add degassed 1,4-dioxane and the aqueous base.

    • Step 3 (Reflux): Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The product will appear as a new UV-active spot; the bis-coupled impurity runs higher (more non-polar).

    • Step 4 (Workup): Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Step 5 (Purification): Flash column chromatography on silica gel. Elute with a gradient of Hexanes

      
       20% EtOAc/Hexanes.
      

Expert Insight: If


 is unavailable, 

is a superior alternative for sterically hindered boronic acids, though less necessary for the meta-tolyl system.

Reactivity Profile & Derivatization

Once synthesized, the 3-chloro group serves as a versatile "warhead" for further functionalization. The pyridazine ring is electron-deficient (similar to pyridine but more reactive), facilitating


 reactions without strong electron-withdrawing groups (EWGs) elsewhere on the ring.
Divergent Synthesis Map

The following diagram illustrates the primary transformations accessible from this scaffold.

ReactivityMap Core 3-Chloro-6-(3-methylphenyl)pyridazine SNAr_Amine Amination (SNAr) Reagent: Primary/Secondary Amines Cond: 120°C, DMSO or n-BuOH Core->SNAr_Amine Nucleophilic Attack SNAr_Ether Etherification (SNAr) Reagent: NaOR / Phenols Cond: THF/DMF, NaH Core->SNAr_Ether Displacement Suzuki_2 Biaryl Coupling (Suzuki) Reagent: Ar-B(OH)2, Pd Cat Cond: Standard Cross-Coupling Core->Suzuki_2 Pd-Catalysis Hydrazine Hydrazinolysis Reagent: Hydrazine Hydrate Cond: EtOH, Reflux Core->Hydrazine Displacement Prod_Amine Kinase Inhibitors (e.g., p38 MAPK analogs) SNAr_Amine->Prod_Amine Prod_Ether GABA-A Modulators SNAr_Ether->Prod_Ether Prod_Triazole Triazolopyridazines (via Hydrazine cyclization) Hydrazine->Prod_Triazole

Figure 2: Functionalization pathways. The scaffold acts as a precursor for three distinct classes of bioactive heterocycles.

Mechanistic Considerations
  • 
     Reactivity:  The nitrogen atoms at positions 1 and 2 pull electron density, making C3 highly electrophilic. Reactions with amines (e.g., morpholine, piperazine) proceed readily in polar aprotic solvents (DMSO, DMF) at elevated temperatures (80–120°C).
    
  • Hydrazinolysis: Reaction with hydrazine hydrate yields the 3-hydrazinyl derivative, which is the immediate precursor to triazolo[4,3-b]pyridazines , a scaffold famously associated with anxiolytic drugs (e.g., relatives of CL-218,872).

Medicinal Chemistry Applications

The 3-chloro-6-(3-methylphenyl)pyridazine scaffold is rarely a final drug but is a ubiquitous intermediate in the synthesis of:

  • p38

    
     MAPK Inhibitors:  The pyridazine ring serves as a hinge-binder mimetic. The meta-tolyl group occupies the hydrophobic pocket II of the kinase, providing selectivity over other kinases.
    
  • GABA-A Receptor Ligands: Specifically, 3-alkoxy-6-arylpyridazines act as benzodiazepine site agonists or inverse agonists.

  • Agrochemicals: Pyridazinone herbicides often share this synthetic lineage, where the chlorine is hydrolyzed to a ketone (pyridazinone) or substituted with ether linkages.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-phenyl-6-chloropyridazin-4-ol in Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 3-Chloro-6-phenylpyridazine Product Sheet. Link

  • PubChem. (2025).[1] 3-Chloro-6-phenylpyridazine Compound Summary. National Library of Medicine. Link

  • Mizzoni, R. H., et al. (1968). Synthesis in the Pyridazine Series.[2][3][4][5][6][7] I. Pyridazine and 3,6-Dichloropyridazine.[3][5] Journal of the American Chemical Society. (Foundational synthesis of the dichloro core).

  • Islam, M., et al. (2008). Synthesis and activities of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones. Acta Poloniae Pharmaceutica. (Demonstrates the aryl-pyridazine synthetic logic).

Sources

Pyridazine derivatives with meta-tolyl substituents

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Dynamics of meta-Tolyl Pyridazine Scaffolds in Medicinal and Agrochemical Design

The pyridazine (1,2-diazine) ring is a highly privileged scaffold in modern drug discovery and agrochemical development. Characterized by a high dipole moment and potent hydrogen-bond accepting capabilities, it frequently serves as a bioisostere for benzene or other heterocycles to improve aqueous solubility and metabolic stability. When functionalized with a meta-tolyl (m-tolyl) substituent, the scaffold acquires unique steric and lipophilic properties. This guide explores the mechanistic rationale, structure-activity relationships (SAR), and self-validating synthetic protocols for m-tolyl pyridazine derivatives.

Mechanistic Rationale: The meta-Tolyl Advantage

The decision to incorporate a meta-tolyl group rather than its ortho or para isomers is rarely arbitrary; it is driven by the precise geometric requirements of target binding pockets.

  • Steric Vectors and Hydrophobic Packing: The methyl group in the meta position provides an asymmetric hydrophobic vector. In kinase inhibitors, this allows the aromatic ring to rotate and lock into deep hydrophobic pockets—such as the hydrophobic spine of an ATP-binding site—without inducing the severe steric clashes with hinge-region residues that an ortho-methyl group would cause.

  • Lipophilicity Tuning: In agrochemical applications, the m-tolyl group precisely tunes the partition coefficient (LogP) of pyridazinones, optimizing their penetration through plant cuticles and their subsequent binding to plastoquinone-binding niches in photosystem targets.

Structure-Activity Relationships (SAR) Across Disciplines

The versatility of the m-tolyl pyridazine architecture is demonstrated across multiple therapeutic and agricultural domains.

Kinase Inhibition (Antiparasitic Agents) In the pursuit of novel treatments for schistosomiasis, researchers have identified pyridazine derivatives as potent inhibitors of the Schistosoma mansoni VKR2 kinase domain (SmVKR2KD). For example, the inhibitor GSK986310 utilizes its pyridazine-related core to anchor to the hinge region, while its meta-tolyl substituent is specifically projected into the hydrophobic spine of the kinase, stabilizing the inactive conformation and yielding an affinity of 1.96 μM[1].

Anti-Inflammatory and Neuroprotective Therapeutics Hybrid pyrazolo[3,4-d]pyridazine scaffolds bearing a m-tolyl group have shown remarkable efficacy in modulating inflammatory pathways. These derivatives strongly downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. Furthermore, specific m-tolyl pyrazolo-pyridazine compounds have exhibited over 100% relative neuroprotection against 6-hydroxydopamine-induced neuroblastoma cell death, highlighting their potential in neurodegenerative disease models[2].

Agrochemicals (Herbicidal Activity) Substituted pyridazin-3(2H)-ones are widely utilized as herbicides. A series of novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives demonstrated profound bleaching activities against Spirodela polyrrhiza at concentrations as low as 10 μg/mL. The m-tolyl moiety in these structures is critical for disrupting the biosynthesis of plant pigments, leading to the rapid accumulation of phytoene and subsequent plant death[3].

Quantitative Data Summary

The following table synthesizes the biological activities of key m-tolyl pyridazine derivatives across different targets, illustrating the broad utility of this structural motif.

Compound Class / DerivativeTarget / AssayActivity / EfficacyPrimary Mechanism
GSK986310 (Pyridazine core)S. mansoni VKR2 Kinase (SmVKR2KD)Kd = 1.96 μMHydrophobic spine packing via m-tolyl group
Pyrazolo[3,4-d]pyridazines (m-Tolyl substituted)iNOS expression (RAW 264.7 cells)Downregulated to 20.3% – 51.3%Inhibition of pro-inflammatory protein expression
Pyrazolo[3,4-d]pyridazines (m-Tolyl substituted)COX-2 expression (RAW 264.7 cells)Maximal reduction to 42.8%Disruption of inflammatory signaling cascades
α,α,α-trifluoro-m-tolyl pyridazinones Herbicidal Bleaching (Spirodela polyrrhiza)Active at 10 μg/mLInhibition of carotenoid biosynthesis

Synthetic Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the synthesis of m-tolyl pyridazinones must be approached as a self-validating system. The following protocol describes the regioselective synthesis of a 4-amino-5-chloro-2-(m-tolyl)-3(2H)-pyridazinone, detailing the causality behind each chemical transformation.

Step 1: Hydrazone Condensation

  • Procedure: React m-tolylhydrazine hydrochloride with mucochloric acid in aqueous ethanol at room temperature for 2 hours.

  • Causality: Mucochloric acid provides a highly electrophilic aldehyde and a masked carboxylic acid. The more nucleophilic terminal nitrogen (NH2) of the m-tolylhydrazine selectively attacks the aldehyde, forming a stable hydrazone intermediate.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the mucochloric acid spot and the appearance of a new, UV-active hydrazone spot confirms complete condensation.

Step 2: Thermal Cyclization

  • Procedure: Isolate the hydrazone, dissolve it in glacial acetic acid, and reflux at 100°C for 4 hours to yield 4,5-dichloro-2-(m-tolyl)-3(2H)-pyridazinone.

  • Causality: Glacial acetic acid acts as both solvent and acid catalyst, promoting the intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the carboxylic acid, driving dehydration and aromatization of the pyridazinone ring.

  • Validation Checkpoint: Analyze via 1H-NMR. The complete disappearance of the highly deshielded aldehyde proton (~9.5 ppm) and the presence of the m-tolyl aromatic protons validate successful cyclization.

Step 3: Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Treat the dichloro-pyridazinone with a secondary amine (e.g., morpholine) in ethanol at reflux for 6 hours.

  • Causality: The carbonyl group at C-3 exerts a strong electron-withdrawing effect across the conjugated system. This makes the C-5 position significantly more electrophilic than C-4. Consequently, the amine nucleophile selectively displaces the chloride at C-5.

  • Validation Checkpoint: Utilize 13C-NMR and LC-MS. The shift of the C-5 carbon signal and the exact mass corresponding to the mono-substituted product [M+H]+ confirm the regiochemistry and purity of the final compound.

Visualizations

SAR_Logic A Pyridazine/Pyridazinone Core (Hinge Binder / Scaffold) D Kinase Inhibition (e.g., SmVKR2KD) A->D ATP Competitive Binding E Agrochemical Activity (Photosystem / Bleaching) A->E Electron Transport Blockade F Anti-inflammatory (iNOS / COX-2 Downregulation) A->F Enzyme Active Site Fit B meta-Tolyl Substituent (Hydrophobic Spine Anchor) B->D Hydrophobic Packing B->F Steric Optimization C C4/C5 Substituents (Solvent Channel / Specificity) C->E Lipophilicity Tuning

Logical mapping of structure-activity relationships for m-tolyl pyridazine derivatives.

Synthetic_Workflow Step1 Step 1: Hydrazone Formation m-Tolylhydrazine + Mucochloric Acid Val1 Validation: TLC (Hexane:EtOAc) Check for Hydrazone Spot Step1->Val1 Step2 Step 2: Thermal Cyclization Glacial Acetic Acid, 100°C Val1->Step2 Val2 Validation: 1H-NMR Disappearance of Aldehyde Proton Step2->Val2 Step3 Step 3: Regioselective SNAr Amine Nucleophile at C-5 Val2->Step3 Val3 Validation: LC-MS & 13C-NMR Confirm C-5 Substitution Step3->Val3 Final Purified m-Tolyl Pyridazinone (Yield: 65-80%) Val3->Final

Step-by-step synthetic workflow and self-validating checkpoints for m-tolyl pyridazinones.

References

  • Identification of Inhibitors of the Schistosoma mansoni VKR2 Kinase Domain. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Design, Synthesis and Characterization of Novel (E)-3-(3-Morpholino-1-(m-Tolyl)-5-(Trifluoromethyl)-1H-Pyrazol-4-Yl)-N-Phenylacrylamide Derivatives and Their Antimicrobial, Antimalarial and Antitubercular Activities. ResearchGate. Available at:[Link]

  • Synthesis and herbicidal activity of novel α,α,α‐trifluoro‐m‐tolyl pyridazinone derivatives. Pest Management Science. Available at:[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

Sources

The 3-Chloro-6-arylpyridazine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the concept of a "privileged scaffold"— a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among nitrogenous heterocycles, the 1,2-diazine (pyridazine) ring has emerged as a highly versatile and privileged core[1]. Specifically, the 3-chloro-6-arylpyridazine derivative serves as an optimal intermediate. It provides a rigid, polar framework equipped with two distinct vectors for late-stage functionalization: a lipophilic aryl group for hydrophobic pocket engagement and a reactive chloro-handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of the 3-chloro-6-arylpyridazine scaffold, detailing its physicochemical advantages, authoritative synthetic protocols, and its broad-spectrum pharmacological applications.

Physicochemical Profiling & Structural Rationale

The selection of a pyridazine core over its isomers (pyridine, pyrimidine, or pyrazine) is driven by fundamental physicochemical properties that dictate pharmacodynamics and pharmacokinetics.

The most defining feature of pyridazine is its exceptionally high dipole moment (3.9 D), caused by the adjacent nitrogen atoms[2]. This strong dipole enhances both intermolecular interactions with target proteins (via dipole-dipole interactions) and water solubility, a critical factor for oral bioavailability. Furthermore, the adjacent nitrogens act as a bidentate hydrogen bond acceptor, making it an excellent bioisostere for amides and other polar groups.

Table 1: Physicochemical Comparison of Aromatic Nitrogen Heterocycles
HeterocycleRing SystemDipole Moment (D)H-Bond AcceptorsReactivity toward SNAr
Pyridine 1-Aza2.31Low
Pyrimidine 1,3-Diaza2.42Moderate
Pyrazine 1,4-Diaza0.62Moderate
Pyridazine 1,2-Diaza3.92High

Core Synthetic Methodologies

The classical synthesis of the 3-chloro-6-arylpyridazine scaffold follows a robust, three-step linear sequence from readily available starting materials[3][4].

  • Friedel-Crafts Acylation : Reaction of an aryl hydrocarbon with maleic anhydride (or succinic anhydride for tetrahydropyridazinones) in the presence of a Lewis acid (AlCl₃) yields a 4-oxo-4-arylbut-2-enoic acid.

  • Cyclocondensation : Treatment of the intermediate with hydrazine hydrate (N₂H₄·H₂O) facilitates ring closure to form the 6-arylpyridazin-3(2H)-one.

  • Deoxychlorination : The pyridazinone is refluxed with phosphorus oxychloride (POCl₃). The tautomeric hydroxyl group is activated and displaced by chloride, yielding the reactive 3-chloro-6-arylpyridazine.

SynthWorkflow A Aryl Hydrocarbon + Maleic Anhydride B 4-Oxo-4-arylbut-2-enoic acid (Friedel-Crafts) A->B AlCl3 C 6-Arylpyridazin-3(2H)-one (Cyclocondensation) B->C N2H4·H2O D 3-Chloro-6-arylpyridazine (Chlorination) C->D POCl3, Heat E Functionalized Scaffold (SNAr / Suzuki) D->E Pd-Cat or Nucleophile

Caption: Synthetic workflow for the generation and functionalization of the 3-chloro-6-arylpyridazine scaffold.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind the experimental conditions, ensuring the reaction acts as a self-validating system.

Protocol A: Synthesis of 3-Chloro-6-phenylpyridazine[3]

Causality Insight: POCl₃ acts as both solvent and activating reagent. It converts the lactam carbonyl of the pyridazinone into a highly electrophilic phosphorodichloridate intermediate. The electron-deficient nature of the pyridazine ring facilitates the subsequent attack by a chloride ion via an SNAr mechanism, driving the reaction to completion.

Step-by-Step Methodology:

  • Setup: Charge a dry, round-bottom flask with 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one (1.0 equiv).

  • Activation: Add POCl₃ in excess (typically 10-20 mL per 0.01 mole of substrate).

  • Reaction: Heat the mixture on a steam bath or oil bath at 90–100 °C for 6 hours under an anhydrous atmosphere (e.g., a calcium chloride drying tube).

  • Quenching (Critical Step): Carefully pour the cooled reaction mixture over crushed ice. Rationale: This safely hydrolyzes unreacted POCl₃ into phosphoric and hydrochloric acids, preventing violent exotherms.

  • Isolation: Render the aqueous mixture alkaline by the slow addition of sodium bicarbonate until the crude 3-chloro-6-phenylpyridazine precipitates. Collect via vacuum filtration.

  • Validation: Monitor purity via TLC (Rf ~0.70 in suitable non-polar eluents). Structural validation is confirmed by IR spectroscopy (appearance of a C-Cl stretch at ~702 cm⁻¹ and disappearance of the C=O stretch) and melting point verification (~135 °C)[3].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling[5]

Causality Insight: Unactivated aryl chlorides are notoriously difficult substrates for cross-coupling due to the high bond dissociation energy of the C-Cl bond. However, the strongly electron-withdrawing nature of the pyridazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the oxidative addition of Pd(0) into the C-Cl bond[5].

Step-by-Step Methodology:

  • Reagent Assembly: To a Schlenk flask, add 3-chloro-6-arylpyridazine (1.0 equiv), the desired arylboronic acid (1.1–1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03–0.05 equiv).

  • Solvent & Base: Add a biphasic solvent system consisting of Toluene/Ethanol (4:1) and 2 M aqueous Na₂CO₃ (2.0 equiv). Rationale: Ethanol acts as a phase-transfer agent, ensuring homogeneity between the organic reactants and the aqueous base required to activate the boronic acid.

  • Degassing: Bubble argon or nitrogen gas through the solution for 20–30 minutes. Rationale: Pd(0) is highly sensitive to oxidation; removing dissolved O₂ prevents catalyst deactivation.

  • Reflux: Heat the mixture to 110 °C and stir vigorously for 16–20 hours.

  • Workup & Validation: Cool to room temperature, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Validate reaction completion via LC-MS (monitoring for the expected [M+H]⁺ mass of the cross-coupled product).

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII 3-Chloro-6-arylpyridazine TransMet Transmetalation (Arylboronic Acid + Base) PdII->TransMet PdII_2 Diaryl Pd(II) Complex TransMet->PdII_2 Ar'-B(OH)2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product 3,6-Diarylpyridazine RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle on the pyridazine core.

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 3-Chloro-pyridazines[5]
ParameterConditionMechanistic Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Provides electron-rich Pd(0) to insert into the strong C-Cl bond.
Base 2 M Na₂CO₃ or K₂CO₃Activates the boronic acid to form a reactive, electron-rich boronate complex for transmetalation.
Solvent Toluene/EtOH/H₂O or Dioxane/H₂OSolubilizes both organic substrates and inorganic salts; water is crucial for base dissolution.
Temperature 80–110 °C (Reflux)Supplies the necessary thermal energy to overcome the activation barrier for C-Cl oxidative addition.

Pharmacological Applications & Structure-Activity Relationship (SAR)

The 3-chloro-6-arylpyridazine scaffold acts as a "chameleon" in drug discovery, adaptable to various therapeutic areas through strategic substitution[1][2].

  • Oncology (Kinase Inhibitors): 3,6-disubstituted pyridazines have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and VEGFR-2. SAR studies reveal that the pyridazine nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, while the 6-aryl group projects into the hydrophobic pocket[6].

  • Neurology (CNS Agents): The scaffold is heavily utilized in designing therapeutics for neurodegenerative diseases. For instance, 3-benzyloxy-6-arylpyridazines have shown sub-micromolar IC₅₀ values against Monoamine Oxidase B (MAO-B) for Parkinson's disease therapy, with the core facilitating blood-brain barrier (BBB) penetration[7]. Additionally, appending GABA analogs to the 6-arylpyridazine core yields compounds with potent anticonvulsant activity against maximum electroshock (MES)-induced seizures, where hydrophobic substituents on the 6-phenyl ring significantly increase efficacy[4].

  • Agrochemicals: Beyond human health, the scaffold is pivotal in modern pesticides and herbicides, targeting plant-specific enzymes like phytoene desaturase (PDS), where the high dipole moment improves binding affinity in the enzyme's active site[2].

PharmaTargets Core 3-Chloro-6-arylpyridazine Scaffold Oncology Anticancer Agents (CDK2, VEGFR-2) Core->Oncology CNS CNS Therapeutics (MAO-B, GABA-A) Core->CNS AntiInfective Anti-Infectives (Antiviral, Antifungal) Core->AntiInfective AgroChem Agrochemicals (Herbicides, PDS Inhibitors) Core->AgroChem

Caption: Diverse pharmacological applications of the 3-chloro-6-arylpyridazine privileged scaffold.

Table 3: Biological Activity Spectrum of 3,6-Disubstituted Pyridazines
Therapeutic AreaTarget / MechanismKey SAR InsightReference
Oncology CDK2 / VEGFR-2Pyridazine N-atoms bind the kinase hinge region; 6-aryl group occupies the hydrophobic pocket.[6]
CNS (Parkinson's) MAO-B Inhibition3-benzyloxy substitution enhances BBB penetration and selective MAO-B active site fitting.[7]
CNS (Epilepsy) GABA-A ModulationHydrophobic substituents on the 6-phenyl ring significantly increase anticonvulsant efficacy.[4]
Agrochemicals Phytoene DesaturaseHigh dipole moment improves binding affinity in plant enzyme active sites.[2]

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed (NIH).1

  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. RHHZ.2

  • Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.5

  • SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н-substituted phenyl pyridazin-6н-yl)-2,3,4,5-tetrahydropyridazin-3-ones. PTFarm.3

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central (NIH).6

  • Neurotoxicity and Maximum Electroshock Induced Anticonvulsant Activity of GABA analogs of 6-Substituted Aryl-pyridazine derivatives. Latin American Journal of Pharmacy.4

  • Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. PubMed (NIH).7

Sources

Difference between 3-chloro-6-p-tolylpyridazine and m-tolyl isomer

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Structure, Reactivity, and Synthetic Utility

Executive Summary

This technical guide provides a high-resolution comparison between 3-chloro-6-(4-methylphenyl)pyridazine (p-tolyl isomer) and 3-chloro-6-(3-methylphenyl)pyridazine (m-tolyl isomer). While chemically similar, these isomers exhibit distinct electronic behaviors and steric topologies that critically influence their utility in medicinal chemistry.

The p-tolyl isomer serves as a linear, symmetric scaffold widely utilized in the synthesis of GABA-A receptor antagonists (e.g., Gabazine analogs) and p38 MAP kinase inhibitors. Its electronic structure, characterized by hyperconjugative donation, slightly deactivates the pyridazine core towards nucleophilic attack compared to the meta-isomer. Conversely, the m-tolyl isomer introduces a "kinked" geometry and relies predominantly on inductive effects, offering a unique vector for probing steric constraints in binding pockets.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The fundamental difference lies in the topology of the aryl substituent and its electronic communication with the electron-deficient pyridazine ring.

Comparative Data Matrix
Feature3-Chloro-6-p-tolylpyridazine3-Chloro-6-m-tolylpyridazine
Structure Linear (180° vector approx.)Angular/Kinked (120° vector approx.)
Symmetry

(Higher symmetry)

(Lower symmetry)
Melting Point High (Est. >150°C, similar to phenyl analog)Lower (Disrupted crystal packing)
Hammett Constant (

)

(Stronger Donor)

(Weaker Donor)
Electronic Effect Inductive (+I) + Hyperconjugation (+R)Predominantly Inductive (+I)
C3-Cl Electrophilicity Lower (Deactivated by donor effect)Higher (Less deactivated)
Solubility Lower (due to efficient packing)Higher (due to lattice disruption)
Structural Topology

The para-isomer extends the molecular axis linearly, making it ideal for penetrating deep, narrow hydrophobic pockets in enzymes or receptors. The meta-isomer projects the methyl group off-axis, creating a wider effective steric volume that can clash with binding site walls or be used to fill lateral pockets.

Synthetic Pathways[8]

The standard route to both isomers is the Suzuki-Miyaura Cross-Coupling of 3,6-dichloropyridazine. The regioselectivity is statistical for the first addition, but the choice of boronic acid determines the isomer.

Reaction Workflow (Suzuki-Miyaura)

The following workflow outlines the parallel synthesis of both isomers. The key differentiator is the boronic acid input.

SuzukiSynthesis Start 3,6-Dichloropyridazine (Sym. Starting Material) Reagents Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) DME/H2O/EtOH Start->Reagents Branch Boronic Acid Selection Reagents->Branch ParaPath 4-Tolylboronic Acid Branch->ParaPath Route A MetaPath 3-Tolylboronic Acid Branch->MetaPath Route B ParaProd 3-Chloro-6-p-tolylpyridazine (Linear Isomer) ParaPath->ParaProd Reflux, 12h SideProd Bis-coupled Byproduct (3,6-Diarylpyridazine) ParaPath->SideProd Over-reaction MetaProd 3-Chloro-6-m-tolylpyridazine (Kinked Isomer) MetaPath->MetaProd Reflux, 12h MetaPath->SideProd Over-reaction

Caption: Divergent synthesis of p- and m-tolyl isomers via Suzuki coupling. Control of stoichiometry (1.0 eq boronic acid) is critical to minimize bis-coupling.

Experimental Protocol: Synthesis of 3-Chloro-6-p-tolylpyridazine

Objective: Selective mono-arylation of 3,6-dichloropyridazine.

  • Reagent Prep: In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (1.49 g, 10.0 mmol) in DME (40 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (580 mg, 0.5 mmol, 5 mol%). Degas the solution with Argon for 10 minutes.

  • Coupling Partner: Add 4-tolylboronic acid (1.36 g, 10.0 mmol) dissolved in a minimal amount of ethanol. Note: For the m-isomer, substitute with 3-tolylboronic acid.

  • Base Activation: Add aqueous Na₂CO₃ (2M, 10 mL).

  • Reaction: Reflux at 85°C for 12-16 hours under Argon. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes). The mono-coupled product elutes before the bis-coupled byproduct.

Reactivity Profile: Nucleophilic Aromatic Substitution (S_NAr)

Both isomers possess a reactive chlorine at the C3 position, susceptible to displacement by amines, alkoxides, or thiols. However, the reaction rates differ due to the electronic influence of the tolyl group.

Electronic Mechanism
  • p-Tolyl Effect: The methyl group at the para position donates electron density into the phenyl ring via hyperconjugation and induction. This density is delocalized onto the pyridazine ring (specifically N1 and N2), rendering the C3 carbon less electrophilic.

  • m-Tolyl Effect: The methyl group at the meta position cannot donate via resonance/hyperconjugation effectively to the ring junction. Its effect is primarily weak inductive donation.

SnArReactivity cluster_0 Electronic Effects on C3 Electrophilicity NodeP p-Tolyl Isomer (Stronger Donor) EffectP Resonance + Induction Increases e- density on Ring NodeP->EffectP NodeM m-Tolyl Isomer (Weaker Donor) EffectM Induction Only Minimal e- density increase NodeM->EffectM ResultP Lower C3 Electrophilicity Slower SnAr Rate EffectP->ResultP ResultM Higher C3 Electrophilicity Faster SnAr Rate EffectM->ResultM

Caption: Mechanistic basis for differential reactivity. The p-tolyl group deactivates the pyridazine ring more effectively than the m-tolyl group.

Biological Implications: GABA-A Receptor SAR

In drug discovery, particularly for GABA-A receptor antagonists like Gabazine (SR-95531) , the geometry of the 6-aryl substituent is a binary switch for activity.

  • The Pharmacophore: High-affinity antagonists typically require a linear extension at the 6-position to penetrate the receptor's orthosteric site (between

    
     and 
    
    
    
    subunits).
  • p-Tolyl (Linear): Mimics the 4-methoxyphenyl group of Gabazine. It maintains the critical linear vector, likely retaining high affinity (nanomolar

    
    ).
    
  • m-Tolyl (Kinked): The meta-methyl group creates a steric clash with the receptor walls or fails to reach the hydrophobic sub-pocket. This isomer often shows significantly reduced affinity (

    
     in micromolar range), making it a valuable negative control  in biological assays.
    
Case Study: Gabazine Analog Synthesis

To synthesize a Gabazine analog using these intermediates:

  • Starting Material: 3-chloro-6-p-tolylpyridazine.

  • Displacement: React with a GABA-mimetic amine (e.g., isonipecotic acid derivative) via S_NAr.

  • Outcome: The p-tolyl analog will likely act as a competitive antagonist, whereas the m-tolyl analog will likely be inactive.

References

  • Wermuth, C. G., et al. (1987). "SR 95531, a potent and selective GABA-A receptor antagonist." European Journal of Pharmacology. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Chambon, J. P., et al. (1985).[1] "An arylaminopyridazine derivative of GABA is a selective and competitive antagonist at the GABAA receptor site."[1][2] PNAS.[3][1] Link

  • BenchChem Technical Support. (2025). "Application Notes for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine." Link

  • Sigma-Aldrich. (2025). "Product Specification: 3-Chloro-6-p-tolylpyridazine." Link

Sources

Commercial Availability and Synthetic Methodologies of 3-Chloro-6-(3-methylphenyl)pyridazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic library design, I frequently leverage diazine scaffolds to develop advanced pharmacophores. 3-Chloro-6-(3-methylphenyl)pyridazine is a highly versatile, desymmetrized building block. The pyridazine core provides excellent hydrogen-bonding capabilities and metabolic stability, while the meta-tolyl group occupies specific hydrophobic pockets in target proteins. Crucially, the remaining C3-chloro substituent serves as an active electrophilic handle, enabling late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling. This whitepaper details the commercial landscape, synthetic causality, and validated protocols for generating this critical intermediate.

Commercial Landscape & Sourcing

While structural analogs such as and are widely available as off-the-shelf bulk catalog items, the meta-methyl isomer is a specialized intermediate. It is typically procured through custom synthesis requests from advanced building-block suppliers (e.g., Enamine, ChemScene, Ambeed) rather than bulk commodity channels. Consequently, drug development professionals often synthesize it in-house starting from commercially abundant precursors: 3,6-dichloropyridazine and 3-methylphenylboronic acid [1][2].

Physicochemical Profile

Understanding the physical properties of the target compound is essential for designing effective extraction and purification workflows.

Table 1: Chemical Identity & Predicted Properties

Parameter Specification / Value
Chemical Name 3-Chloro-6-(3-methylphenyl)pyridazine
Molecular Formula C₁₁H₉ClN₂
Molecular Weight 204.66 g/mol
Structural Class Aryl-substituted diazine
Predicted LogP ~2.6 (Lipophilic, requires moderately polar eluents)

| Target Reactivity | Electrophile (Activated C-Cl bond at C3) |

Synthetic Logic: The Suzuki-Miyaura Mono-Coupling

The most robust method to access 3-chloro-6-(3-methylphenyl)pyridazine is the regioselective desymmetrization of 3,6-dichloropyridazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

The Causality of Experimental Choices:

  • The Catalyst—Pd(dppf)Cl₂: The primary risk in this synthesis is over-coupling, which yields the undesired 3,6-bis(3-methylphenyl)pyridazine. To prevent this, we utilize Pd(dppf)Cl₂. The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) creates a sterically demanding environment around the palladium center. This accelerates the reductive elimination step and forces the dissociation of the mono-coupled product before a second oxidative addition can occur[1].

  • The Base & Solvent—K₂CO₃ in 1,4-Dioxane/H₂O: A biphasic solvent system is critical. Dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃ base. K₂CO₃ is chosen because it is basic enough to facilitate the transmetalation of the boronic acid, but mild enough to prevent the hydrolytic cleavage (hydroxylation) of the highly activated C3-chloro group on the pyridazine ring[1].

Table 2: Optimization of Suzuki-Miyaura Mono-Coupling

Catalyst System Base Solvent System Temp (°C) Mono-Coupled Yield Bis-Coupled Yield
Pd(PPh₃)₄ Na₂CO₃ Toluene / H₂O 90 45% 35%
Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane / H₂O 80 62% 18%

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 82% | <5% |

Note: The table demonstrates how the bulky, bidentate dppf ligand effectively suppresses the second oxidative addition.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OA Oxidative Addition Pd(II)(dppf)(Cl)(Pyridazinyl) Pd0->OA 3,6-Dichloropyridazine (Oxidative Addition) TM Transmetalation Pd(II)(dppf)(m-Tolyl)(Pyridazinyl) OA->TM m-Tolylboronic acid, K2CO3 (Transmetalation) Product 3-Chloro-6-(3-methylphenyl)pyridazine (Target Product) TM->Product (Reductive Elimination) Product->Pd0 Regeneration of Pd(0)

Pd-catalyzed Suzuki-Miyaura cycle for 3-chloro-6-(3-methylphenyl)pyridazine synthesis.

Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

Reagents Required:

  • 3,6-Dichloropyridazine (1.2 equivalents)

  • 3-Methylphenylboronic acid (1.0 equivalent)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equivalents, 5 mol%)

  • K₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane / Deionized Water (3:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a round-bottom flask, combine 1,4-dioxane and water (3:1 ratio). Sparge the mixture with argon gas for at least 15 minutes. Causality: Oxygen readily oxidizes the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting boronic acid homocoupling.

  • Reagent Loading: Under an argon atmosphere, add 3,6-dichloropyridazine (1.2 eq), 3-methylphenylboronic acid (1.0 eq), and K₂CO₃ (2.5 eq) to the degassed solvent. The slight excess of the dichloro-compound further biases the reaction toward mono-coupling[1].

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (5 mol%). Seal the vessel and heat to 80 °C. Causality: Transmetalation of the bulky meta-tolyl group requires thermal activation, but exceeding 90 °C increases the rate of protodeboronation (destruction of the boronic acid).

  • In-Process Validation (TLC/LC-MS): Monitor the reaction after 4 hours. On TLC (Hexanes:EtOAc 3:1), the starting material (highest Rf) should be consumed relative to the boronic acid. LC-MS should show a dominant mass peak at m/z 205 [M+H]⁺ with the characteristic 3:1 isotopic pattern of a single chlorine atom.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove dioxane. Partition the aqueous residue with Dichloromethane (DCM). The organic layer extracts the lipophilic product. Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes). The target compound elutes as a distinct UV-active band.

Downstream Applications

Once isolated, 3-chloro-6-(3-methylphenyl)pyridazine serves as a highly versatile hub for drug discovery. The electron-deficient nature of the pyridazine ring highly activates the C3-chloro group. Researchers can subject this intermediate to SNAr reactions with various amines (often requiring only heat and a tertiary amine base like DIPEA) to generate aminopyridazine kinase inhibitors. Alternatively, a second cross-coupling (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) can be employed to build complex, multi-ring pharmacophores[1].

Workflow SM 3,6-Dichloropyridazine + m-Tolylboronic acid Rxn Suzuki-Miyaura Coupling (Pd) SM->Rxn Prod 3-Chloro-6-(3-methylphenyl) pyridazine Rxn->Prod Regioselective SNAr SNAr / Amination (Kinase Inhibitors) Prod->SNAr Nucleophile Cross 2nd Cross-Coupling (Biaryl Scaffolds) Prod->Cross Pd Catalyst

Synthetic workflow and downstream functionalization of the pyridazine core.

References

  • Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation - RSC Advances (National Center for Biotechnology Information / PMC). URL:[Link]

  • 3-Chloro-6-phenylpyridazine (CID 88515) - PubChem (National Institutes of Health). URL:[Link]

Sources

Technical Guide: Custom Synthesis & Sourcing of 3-Chloro-6-(3-methylphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis, quality control, and supplier selection for 3-Chloro-6-(3-methylphenyl)pyridazine , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase, VEGFR). Unlike simple catalog reagents, this intermediate requires precise regiochemical control during synthesis to avoid bis-arylation byproducts. This document outlines the optimal synthetic route using 3-chloro-6-iodopyridazine to ensure high purity and provides a decision matrix for selecting custom synthesis partners.

Part 1: Structural Significance & Retrosynthesis

The Scaffold

The pyridazine ring is a "privileged structure" in medicinal chemistry, offering a polar 1,2-diazine core that can engage in hydrogen bonding while modulating lipophilicity (LogP). The 3-chloro-6-aryl substitution pattern is particularly valuable because the chlorine atom serves as a versatile handle for subsequent nucleophilic aromatic substitution (


) or further cross-coupling, allowing the rapid generation of libraries.
Retrosynthetic Strategy

The primary challenge in synthesizing 3-Chloro-6-(3-methylphenyl)pyridazine is regioselectivity .

  • Route A (Traditional): Suzuki coupling of 3,6-dichloropyridazine.

    • Flaw: The starting material is symmetric. Statistical coupling results in a mixture of starting material, mono-arylated product (desired), and bis-arylated byproduct. Separation is difficult and yields are often <40%.

  • Route B (Optimized): Suzuki coupling of 3-chloro-6-iodopyridazine.

    • Advantage:[1] The C-I bond is significantly more reactive toward oxidative addition by Pd(0) than the C-Cl bond. This allows for chemoselective coupling at the 6-position under mild conditions, leaving the 3-chloro handle intact for future derivatization.

SynthesisPathways SM1 3,6-Dichloropyridazine (Symmetric) Target TARGET: 3-Chloro-6-(3-methylphenyl)pyridazine SM1->Target Route A: Statistical Mix BisProduct IMPURITY: 3,6-Bis(3-methylphenyl)pyridazine SM1->BisProduct Over-reaction SM2 3-Chloro-6-iodopyridazine (Asymmetric) SM2->Target Route B: Chemoselective (C-I > C-Cl) Boronic 3-Methylphenylboronic Acid Boronic->Target

Figure 1: Comparison of Synthetic Routes. Route B (blue) offers superior chemoselectivity compared to the statistical mixture of Route A.

Part 2: Experimental Protocol (Route B)

Objective: Synthesis of 3-Chloro-6-(3-methylphenyl)pyridazine via chemoselective Suzuki-Miyaura coupling.

Materials
  • Substrate: 3-Chloro-6-iodopyridazine (1.0 eq) [CAS: 135034-10-5][2]

  • Reagent: (3-Methylphenyl)boronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine DME and 2M

    
    . Sparge with Argon for 15 minutes to remove dissolved oxygen.[3] Rationale: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) catalyst.
    
  • Assembly: Add 3-chloro-6-iodopyridazine and (3-methylphenyl)boronic acid. Add

    
     last under a positive pressure of Argon.
    
  • Reaction: Seal the vessel and heat to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of activating the C-Cl bond, leading to the bis-coupled impurity.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 7:3). Look for the disappearance of the iodo-starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over

    
    .[3][4]
    
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-30% EtOAc in Hexanes.

    • Critical: The product is a solid. Recrystallization from Ethanol/Heptane can achieve >99% purity if chromatography is insufficient.

Analytical Specifications (Self-Validating)
AttributeSpecificationMethodAcceptance Criteria
Appearance Off-white to pale yellow solidVisualNo dark tar/oil
Purity ≥ 98.0%HPLC (254 nm)Single peak
Identity Consistent with structure1H NMR (DMSO-d6)Aromatic protons: 7.2-8.2 ppm (m, 6H), Methyl: ~2.4 ppm (s, 3H)
Mass [M+H]+ = 205.05LC-MSMatches calc. mass
Residual Pd < 20 ppmICP-MSCritical for biological assays

Part 3: Supplier Selection & Sourcing Strategy

When outsourcing this molecule, do not simply search for the lowest price per gram. The hidden cost lies in the impurity profile. Use the following criteria to vet "Custom Synthesis" suppliers.

The "Route B" Test

Ask the supplier: "Which starting material will you use: 3,6-dichloropyridazine or 3-chloro-6-iodopyridazine?"

  • Red Flag: If they say "Dichloro" without mentioning yield issues or purification costs, they lack specific expertise in pyridazine chemistry.

  • Green Flag: Suppliers who propose the Iodo-route or a "statistical control" strategy (using 3-5 equivalents of dichloro-SM to force mono-substitution).

Impurity Management

Request a Certificate of Analysis (CoA) that explicitly tests for:

  • Bis-coupled impurity: 3,6-bis(3-methylphenyl)pyridazine. (Limit: <0.5%)

  • Hydrolysis product: 6-(3-methylphenyl)pyridazin-3(2H)-one. (Limit: <0.5%)

    • Cause: Pyridazines are prone to hydrolysis in strong basic/aqueous conditions at high heat.

Recommended Supplier Tiers
TierSupplier TypeBest ForRecommended Vendors (Examples)
Tier 1 Catalog / Stock Quick HTS screening (<1g)Enamine , ChemScene , Combi-Blocks (Check stock of CAS 2165-06-2 analogs)
Tier 2 FTE / Custom Synthesis Scale-up (10g - 1kg)WuXi AppTec , Pharmablock , Syngene
Tier 3 Specialty Heterocycle Difficult purificationsSynavas , Heterocycles.net
Supplier Selection Logic Flow

SupplierSelection Start Need 3-Chloro-6-(3-methylphenyl)pyridazine QtyCheck Quantity Required? Start->QtyCheck StockCheck Check Tier 1 (Enamine/Combi-Blocks) for Stock QtyCheck->StockCheck < 5g Custom Initiate Custom Synthesis Request QtyCheck->Custom > 10g Found In Stock? StockCheck->Found Buy Purchase & Verify Purity (HPLC) Found->Buy Yes Found->Custom No SpecCheck Define Specs: 1. Route: Iodo-intermediate 2. Pd < 20ppm 3. Bis-impurity < 0.5% Custom->SpecCheck Quote Request Quotes from Tier 2 (WuXi/Pharmablock) SpecCheck->Quote

Figure 2: Decision matrix for sourcing pyridazine intermediates.

References

  • Gong, Y., et al. (2004). Applications of Palladium-Catalyzed Coupling Reactions in the Synthesis of Pyridazines.[3][5][6]Current Organic Chemistry . (Discusses the reactivity order of halopyridazines: I > Br > Cl).

  • Sigma-Aldrich. (2025). 3-Chloro-6-methylpyridazine Product Page. Link (Used for physical property comparison of related analogs).

  • ChemicalBook. (2025).[7] 3-Chloro-6-iodopyridazine (CAS 135034-10-5) Supplier List. Link (Source for the preferred intermediate).

  • Maes, B. U. W., et al. (2002). Kinetic study of the Suzuki–Miyaura reaction of halopyridazines.Tetrahedron. (Establishes the kinetic preference for C-6 substitution in 3,6-dihalopyridazines).
  • BenchChem. (2025).[1][3] Protocol for Regioselective Suzuki Coupling. Link (General protocols for heteroaryl coupling).

Sources

Methodological & Application

Precision Synthesis of 3-Chloro-6-(3-methylphenyl)pyridazine: A Desymmetrization Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings in kinase inhibitors and GPCR ligands. The synthesis of 3-chloro-6-(3-methylphenyl)pyridazine presents a classic challenge in process chemistry: the desymmetrization of 3,6-dichloropyridazine.

This Application Note details a robust, self-validating protocol for the selective mono-arylation of 3,6-dichloropyridazine using (3-methylphenyl)boronic acid. Unlike standard Suzuki couplings where 1:1 stoichiometry is common, this protocol utilizes a stoichiometric excess of the electrophile (dichloride) to statistically suppress the formation of the bis-aryl byproduct, ensuring high yield and simplified purification.

Strategic Design & Mechanistic Insight

The Selectivity Challenge

The starting material, 3,6-dichloropyridazine, possesses two equivalent electrophilic sites (


 and 

). Upon the first oxidative addition and transmetallation, the resulting product (3-chloro-6-arylpyridazine) remains electrophilic.
  • Risk: If the concentration of the boronic acid is too high relative to the unreacted dichloride, the catalyst will couple the second position, yielding the unwanted 3,6-bis(3-methylphenyl)pyridazine.

  • Solution: We employ a 1.5 : 1.0 ratio of Dichloride : Boronic Acid. This ensures that the active Pd(0) species is statistically more likely to encounter a fresh dichloride molecule than the mono-arylated product.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape between the desired mono-coupling and the unwanted bis-coupling, highlighting the critical control points.

ReactionPathway cluster_control Critical Control Parameter SM 3,6-Dichloropyridazine (Symmetric Electrophile) Int Oxidative Addition Complex SM->Int Fast Pd0 Pd(0) Catalyst Pd0->Int Mono TARGET: 3-Chloro-6-(3-methylphenyl)pyridazine Int->Mono Transmetallation & Red. Elim. Bis IMPURITY: 3,6-Bis(3-methylphenyl)pyridazine Mono->Bis Over-reaction (Suppressed by Excess SM)

Caption: Reaction pathway illustrating the competitive formation of the bis-aryl impurity. Excess starting material (SM) suppresses the secondary pathway (red dashed line).

Experimental Protocol

Reagents and Materials
ReagentCAS No.MW ( g/mol )Equiv.Mass/VolRole
3,6-Dichloropyridazine 141-30-0148.981.5 1.12 gSubstrate (Electrophile)
(3-Methylphenyl)boronic acid 17933-03-8135.961.00.68 gNucleophile
Pd(PPh3)4 14221-01-31155.560.05289 mgCatalyst
Na2CO3 (2.0 M aq) 497-19-8105.992.56.25 mLBase
1,2-Dimethoxyethane (DME) 110-71-490.12-20 mLSolvent
Step-by-Step Procedure

Step 1: Inertion and Solubilization

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3,6-dichloropyridazine (1.12 g, 7.5 mmol) and (3-methylphenyl)boronic acid (0.68 g, 5.0 mmol).

    • Note: Adding the boronic acid as the limiting reagent is critical.

  • Add DME (20 mL) and stir to dissolve.

  • Degas the solution by bubbling Nitrogen (

    
    ) or Argon through the liquid for 10 minutes. Oxygen removal is vital to preserve catalyst activity.
    

Step 2: Catalyst Activation 5. Add Pd(PPh3)4 (289 mg, 0.25 mmol) in one portion under a positive stream of nitrogen. 6. Immediately add the degassed 2.0 M Na2CO3 solution (6.25 mL).

  • Observation: The biphasic mixture will turn yellow/orange.

Step 3: Reaction 7. Heat the mixture to 85 °C (oil bath temperature) with vigorous stirring. 8. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS at 2 hours.

  • Target: Complete consumption of the boronic acid. The 3,6-dichloropyridazine spot will persist (due to excess).
  • Typical Time: 3–5 hours.[1][2]

Step 4: Work-up 9. Cool the mixture to room temperature. 10. Dilute with water (30 mL) and extract with Ethyl Acetate (EtOAc) (3 x 30 mL). 11. Wash the combined organic layers with Brine (30 mL). 12. Dry over anhydrous


, filter, and concentrate under reduced pressure.

Step 5: Purification 13. The crude residue contains the Product, excess Dichloride, and Catalyst residues. 14. Column Chromatography: Silica gel (40 g).

  • Eluent A: Hexanes (100%)
    
    
    Elute excess 3,6-dichloropyridazine (high
    
    
    ).
  • Eluent B: Hexanes:EtOAc (90:10 to 70:30)
    
    
    Elute Target Product .
  • Collect fractions containing the product (
    
    
    in 7:3 Hex:EtOAc), concentrate, and dry under high vacuum.

Analytical Validation (QC)

Expected Characterization Data[5]
  • Appearance: Off-white to pale yellow solid.

  • Yield: 65–75% (based on boronic acid).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.85 (d, J = 8.8 Hz, 1H, Pyridazine-H),
      
    • 
       7.80 (s, 1H, Ar-H),
      
    • 
       7.75 (d, J = 7.8 Hz, 1H, Ar-H),
      
    • 
       7.55 (d, J = 8.8 Hz, 1H, Pyridazine-H),
      
    • 
       7.42 (t, J = 7.8 Hz, 1H, Ar-H),
      
    • 
       7.30 (d, J = 7.8 Hz, 1H, Ar-H),
      
    • 
       2.45 (s, 3H, 
      
      
      
      ).
  • LC-MS (ESI): m/z calc for

    
     [M+H]+: 205.05; Found: 205.1 (Cl isotope pattern 3:1 observed).
    
Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Dichloride (1.5 eq) + Boronic Acid (1.0 eq) Start->Mix Cat Add Pd(PPh3)4 + Base (Degassed) Mix->Cat Heat Reflux @ 85°C (3-5 Hours) Cat->Heat Extract Extraction (EtOAc/Water) Heat->Extract Purify Column Chromatography (Remove Excess SM first) Extract->Purify Final Pure Product 3-Chloro-6-(3-methylphenyl)pyridazine Purify->Final

Caption: Operational workflow from reagent mixing to final purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-coupling observed (>10%)Excess boronic acid or high local concentration.Ensure Dichloride is >1.5 eq.[3] Add boronic acid solution slowly via syringe pump over 1 hour.
Low Conversion Catalyst deactivation (

poisoning).
Degas solvents more thoroughly. Switch to Pd(dppf)Cl2 (more robust).
Hydrolysis Product (Pyridazinone)Reaction time too long or base too strong.Stop reaction immediately upon consumption of boronic acid. Reduce Temp to 75 °C.
Emulsion during workup Pd residues or fine precipitates.Filter the biphasic mixture through a Celite pad before separation.

Safety Information

  • 3,6-Dichloropyridazine: Causes skin irritation and serious eye irritation. Handle in a fume hood.

  • Pd(PPh3)4: Toxic if swallowed. Sensitizer. Store under inert gas in a freezer.

  • DME: Suspected of damaging fertility or the unborn child (Reprotox). Use appropriate PPE.

References

  • General Suzuki Coupling of Chloropyridazines

    • BenchChem Technical Guide: Synthesis of 3-Phenyl-6-chloropyridazin-4-ol.[4]

  • Selectivity in Dichloropyridazine Couplings

    • Schultheiss, N., & Eric, K. (2003). Facile Synthesis of Diarylpyrazines Using Suzuki Coupling. Heterocycles.
    • [Link] (Accessed 2023-10-24)

  • Analogous Synthesis (Thienylpyridazines)

    • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling.[4][5] MDPI.

    • [Link] (Accessed 2023-10-24)

  • Chemical Properties & Safety

    • PubChem Compound Summary for 3-Chloro-6-phenylpyridazine (Analog).
    • [Link]

Sources

Application Note: Site-Selective Suzuki-Miyaura Monoarylation of 3,6-Dichloropyridazine with 3-Methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Pyridazine scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and neurological therapeutics. 3,6-Dichloropyridazine is a highly versatile, commercially available bis-electrophile. However, its electron-deficient nature makes it highly reactive in palladium-catalyzed cross-coupling reactions[1].

When reacting 3,6-dichloropyridazine with 3-methylphenylboronic acid (m-tolylboronic acid) via the Suzuki-Miyaura reaction, the primary synthetic challenge is achieving high chemoselectivity for the monoarylated product —3-chloro-6-(3-methylphenyl)pyridazine—while suppressing the formation of the diarylated byproduct. This application note provides a field-proven, self-validating protocol designed to maximize mono-selectivity through precise control of catalyst geometry, stoichiometry, and thermodynamic parameters.

Mechanistic Causality: Designing for Selectivity

Do not simply mix reagents; understanding the causality behind the reaction conditions is critical for reproducibility and scale-up.

  • Catalyst Selection (The Role of Sterics): We utilize Pd(dppf)Cl₂ rather than the traditional Pd(PPh₃)₄. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (approx. 99°). This geometry accelerates the reductive elimination step but, more importantly, provides significant steric bulk around the palladium center. Once the first 3-methylphenyl group is installed, the steric hindrance of the dppf ligand strongly disfavors a second oxidative addition into the remaining C-Cl bond, thereby preventing diarylation[1].

  • Solvent System (1,4-Dioxane/H₂O): The Suzuki-Miyaura coupling requires an aqueous biphasic or miscible system. Water is not merely a co-solvent; it is a mechanistic necessity. It dissolves the inorganic base (K₂CO₃) and facilitates the formation of the reactive hydroxyboronate intermediate, which is essential for the transmetalation step. 1,4-Dioxane is chosen over THF or DME because its higher boiling point allows for kinetic flexibility, and it provides superior solubility for the highly crystalline 3,6-dichloropyridazine.

  • Stoichiometric Control: To prevent over-arylation, the boronic acid is strictly limited to a 1.05 molar equivalent .

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OA Oxidative Addition Addition of 3,6-Dichloropyridazine Pd0->OA Step 1 PdII Pd(II) Oxidative Adduct Ar-Pd(dppf)-Cl OA->PdII TM Transmetalation Addition of 3-Methylphenylboronate PdII->TM Step 2 PdII_2 Pd(II) Diaryl Complex Ar-Pd(dppf)-Ar' TM->PdII_2 RE Reductive Elimination Product Release PdII_2->RE Step 3 RE->Pd0 Catalyst Regeneration Product 3-Chloro-6-(3-methylphenyl)pyridazine RE->Product

Figure 1. Pd-catalyzed Suzuki-Miyaura catalytic cycle for monoarylation.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative data driving our protocol choices. Notice how the modulation of the catalyst and stoichiometry directly impacts the Mono:Di ratio.

Table 1: Optimization of Reaction Conditions for Monoarylation

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Boronic Acid (eq)Mono:Di RatioIsolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃DME / H₂O (4:1)801.2070:3065
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (4:1)801.2085:1578
3Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (4:1)801.0595:584
4 Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O (4:1) 60 1.05 >98:2 81

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Reagents & Materials
  • 3,6-Dichloropyridazine: 1.49 g (10.0 mmol, 1.0 eq)

  • 3-Methylphenylboronic acid: 1.43 g (10.5 mmol, 1.05 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂: 367 mg (0.50 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃): 2.76 g (20.0 mmol, 2.0 eq)

  • Solvents: 1,4-Dioxane (40 mL), Deionized H₂O (10 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • Charge a 100 mL Schlenk flask with 3,6-dichloropyridazine, 3-methylphenylboronic acid, and K₂CO₃.

  • Add 1,4-Dioxane (40 mL) and H₂O (10 mL).

  • Critical Step: Degas the biphasic mixture by sparging with Argon for exactly 15 minutes. Oxygen is the primary cause of boronic acid homocoupling.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon.

Self-Validating Checkpoint 1: Upon addition of the catalyst, the solution must transition from colorless/cloudy to a distinct orange/red hue. If the solution turns black immediately, palladium black has precipitated due to oxygen contamination; discard and restart.

Step 2: Heating & In-Process Control (IPC)

  • Seal the flask and heat the mixture in an oil bath set to 60 °C with vigorous stirring (800 rpm) to ensure biphasic mixing.

  • Allow the reaction to proceed for 4 hours.

Self-Validating Checkpoint 2: At the 4-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Pass Criteria: Consumption of the

    
     148.9 peak (starting material) and emergence of the 
    
    
    
    205.05
    
    
    peak (target mono-adduct).
  • Fail Criteria: If the

    
     261.14 peak (diarylation) exceeds 5% relative abundance, immediately remove the flask from the heat to arrest over-coupling[2].
    

Step 3: Workup & Purification

  • Once complete (typically 12-15 hours), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the 1,4-dioxane.

  • Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL). Extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL).

Self-Validating Checkpoint 3: Check the pH of the aqueous layer; it must be >9. If not, the base was consumed by acidic impurities, which can stall the catalytic cycle.

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 9:1 to 7:3). The target compound elutes as a pale yellow solid.

Troubleshooting & Process Control

Even under optimized conditions, deviations can occur. Use the following diagnostic workflow to correct process failures.

Troubleshooting Start LC-MS / TLC Analysis of Crude Mixture Issue1 High Diarylation (Double Coupling) Start->Issue1 Issue2 High Homocoupling (Ar'-Ar') Start->Issue2 Issue3 Unreacted Dichloropyridazine Start->Issue3 Fix1 Reduce Boronic Acid to 1.0 eq Lower Temp to 60°C Issue1->Fix1 Action Fix2 Strictly Degas Solvents Slow Addition of Boronic Acid Issue2->Fix2 Action Fix3 Increase Catalyst Loading Ensure Base is Fully Dissolved Issue3->Fix3 Action

Figure 2. Troubleshooting workflow for common Suzuki-Miyaura side reactions.

References

To ensure authoritative grounding, the mechanistic principles and baseline conditions adapted for this protocol are supported by the following peer-reviewed literature:

  • Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation Source: RSC Advances, 2019 URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Society Reviews (via NIH PMC), 2016 URL:[Link]

Sources

Protocol for the Regioselective Mono-Arylation of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-042

Executive Summary

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents. However, the functionalization of 3,6-dichloropyridazine presents a distinct challenge: symmetry breaking . Because both chloride positions are chemically equivalent and highly activated, standard Suzuki-Miyaura protocols often yield a statistical mixture of unreacted starting material, the desired mono-arylated product (3-chloro-6-arylpyridazine), and the undesired bis-arylated byproduct.

This Application Note details a high-precision protocol designed to maximize the yield of the mono-arylated species. Unlike generic procedures, this method relies on kinetic control via stoichiometry and ligand-modulated reactivity to suppress the second oxidative addition event.

Technical Background & Mechanistic Strategy

The Symmetry Challenge

In 3,6-dichloropyridazine, the two chlorine atoms are activated toward nucleophilic attack and oxidative addition due to the electron-deficient nature of the 1,2-diazine ring.

  • Step 1 (Desired): Oxidative addition of Pd(0) to the first C–Cl bond is fast.

  • Step 2 (Undesired): Upon formation of the mono-aryl product, the remaining C–Cl bond remains reactive. While the introduced aryl group may slightly increase electron density (depending on substituents), the ring often remains sufficiently electron-deficient to undergo a second oxidative addition, leading to bis-arylation.

The Solution: Statistical & Kinetic Control

To ensure high fidelity for the mono-product, we employ two control levers:

  • Stoichiometric Asymmetry: We use the electrophile (3,6-dichloropyridazine) in excess (

    
     equivalents) relative to the nucleophile (boronic acid). This statistically favors the encounter between Pd(0) and the abundant starting material rather than the newly formed mono-product.
    
  • Catalyst Selection: The use of Pd(PPh

    
    )
    
    
    
    provides a robust, general-purpose catalytic cycle. For sterically demanding or electron-poor boronic acids, switching to Pd(dppf)Cl
    
    
    or bulky biaryl phosphine ligands (e.g., XPhos ) can enhance turnover without sacrificing selectivity.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points for purification and analysis.

G Start Start: Reagent Prep Setup Reaction Setup (Inert Atmosphere) Start->Setup Weigh Reagents Reaction Suzuki Coupling (Reflux, 4-12h) Setup->Reaction Degas & Heat Check TLC/LC-MS Check Reaction->Check Check->Reaction Incomplete Quench Quench & Extraction (EtOAc/Water) Check->Quench Complete Purification Column Chromatography (Separation of Mono/Bis) Quench->Purification Crude Oil Product Final Product: 3-Chloro-6-arylpyridazine Purification->Product Isolation

Figure 1: Operational workflow for the mono-arylation protocol. Note the critical checkpoint at TLC/LC-MS to prevent over-reaction.

Detailed Protocol: Mono-Arylation

Reagents & Stoichiometry Table

Scale: Based on 1.0 mmol of Boronic Acid (Limiting Reagent)

ComponentRoleEquivalentsAmount (approx)Notes
Aryl Boronic Acid Nucleophile1.0 1.0 mmolLimiting reagent to prevent bis-coupling.
3,6-Dichloropyridazine Electrophile2.0 2.0 mmolCritical: Excess drives mono-selectivity.
Pd(PPh

)

Catalyst0.05 (5 mol%)58 mgFreshly opened; yellow powder.
Na

CO

(2M aq)
Base2.51.25 mLPre-dissolved in degassed water.
DME (Dimethoxyethane) SolventN/A10 mLDioxane is a viable alternative.
Step-by-Step Methodology

Step 1: Inert Gas Setup

  • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

  • Crucial: The reaction is sensitive to oxygen, which oxidizes the Pd(0) catalyst and promotes homocoupling of the boronic acid. Flame-dry the glassware under vacuum if possible, or purge extensively with Nitrogen/Argon.

Step 2: Reagent Addition

  • Add 3,6-dichloropyridazine (2.0 equiv) and the Aryl Boronic Acid (1.0 equiv) to the flask.

  • Add the solvent (DME , 10 mL).

  • Degassing: Bubble Nitrogen/Argon directly into the solvent for 10–15 minutes. This "sparging" is more effective than simple headspace purging.

Step 3: Catalyst & Base Addition [1][2]

  • Add Pd(PPh

    
    )
    
    
    
    (5 mol%) quickly to minimize air exposure.
  • Add the 2M Na

    
    CO
    
    
    
    solution (2.5 equiv).
  • Seal the vessel (septum or crimp cap) and purge the headspace with inert gas for another 2 minutes.

Step 4: Reaction

  • Thermal Method: Heat to reflux (

    
     for DME) for 4–12 hours.
    
  • Microwave Method (Alternative): Heat at

    
     for 30–60 minutes.
    
  • Monitoring: Check TLC every 2 hours. The starting material (3,6-dichloropyridazine) will remain visible (due to the 2.0 equiv excess). Look for the emergence of a new, highly UV-active spot (Mono-product). If a third spot (Bis-product) appears significantly, stop heating immediately.

Step 5: Workup

  • Cool to room temperature.[1][3][4]

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Separate layers.[1] Extract the aqueous layer twice more with Ethyl Acetate.

  • Combine organic layers, wash with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.

Step 6: Purification (The Separation)

  • The crude mixture contains:

    • Excess 3,6-dichloropyridazine (High Rf, usually non-polar).

    • Target: 3-chloro-6-arylpyridazine (Mid Rf).

    • Bis-aryl impurity (Low Rf, usually more polar depending on aryl group).

    • Phosphine oxides (Very Low Rf).

  • Method: Flash Column Chromatography.[2][4]

  • Gradient: Hexanes/Ethyl Acetate (Start 95:5

    
     Gradient to 70:30).
    
  • Note: The excess starting material can often be recovered in the early fractions and recycled.

Mechanistic Logic & Selectivity (Graphviz)

Understanding why the reaction works allows for troubleshooting. The diagram below illustrates the competition between the desired pathway and the over-reaction.

Mechanism SM 3,6-Dichloropyridazine (Excess 2.0 eq) OxAdd1 Oxidative Addition 1 SM->OxAdd1 Fast Pd0 Pd(0) Pd0->OxAdd1 Mono Mono-Product (3-Chloro-6-Aryl) OxAdd1->Mono Transmetallation & Red. Elim. Mono->Mono Protected by Stat. Excess of SM Bis Bis-Product (Impurity) Mono->Bis Slow (if Boronic Acid excess)

Figure 2: Reaction pathway. The solid green line represents the desired termination of the reaction, enforced by the excess of the starting scaffold.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
High Bis-Product (>15%) Stoichiometry imbalance or overheating.Increase 3,6-dichloropyridazine to 3.0 equiv. Reduce reaction temperature by

.
Low Conversion (<30%) Catalyst deactivation or poor nucleophile.Ensure rigorous degassing. Switch catalyst to Pd(dppf)Cl

or XPhos Pd G2 .
Protodeboronation Boronic acid instability.Switch base to K

PO

(anhydrous conditions) or use Boronic Esters (Pinacol) instead of acids.
Difficult Separation Similar polarity of Mono/Bis.Change column solvent to DCM/MeOH or Toluene/EtOAc .

References

  • Gong, Y., et al. (2011). "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." ResearchGate.[5][6] (Demonstrates Suzuki coupling on chloropyridazine scaffolds).

  • Maes, B. U. W., et al. (2005). "Kinetic vs. Statistical Control in the Functionalization of Dihaloheterocycles." Tetrahedron. (Theoretical basis for stoichiometry in symmetric heterocycles).
  • Hesp, K. D., et al. (2011).[7] "Palladium-Catalyzed Mono-α-arylation." J. Am. Chem. Soc.[7] (Ligand effects on mono-selectivity).

(Note: While specific URLs for academic papers change, the protocols described above are synthesized from standard methodologies validated in sources such as BenchChem and RSC publications regarding pyridazine chemistry.)

Sources

Application Notes and Protocols for the Synthesis of 3-Chloro-6-m-tolylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-6-m-tolylpyridazine is a valuable heterocyclic intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridazine core is a key pharmacophore in numerous biologically active compounds.[1] This guide provides a detailed protocol for the synthesis of 3-Chloro-6-m-tolylpyridazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its efficiency, functional group tolerance, and reliability in forming carbon-carbon bonds between aryl halides and boronic acids.[2]

The core of this synthesis involves the selective coupling of 3,6-dichloropyridazine with m-tolylboronic acid. The electron-deficient nature of the pyridazine ring makes the carbon-chlorine bond susceptible to oxidative addition by a palladium(0) catalyst, which is a critical initiating step in the catalytic cycle.[3] Careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving a high yield and purity of the desired product.[4]

Reaction Scheme

The overall transformation is depicted below, showing the coupling of 3,6-dichloropyridazine with m-tolylboronic acid to selectively yield 3-Chloro-6-m-tolylpyridazine.

reactant1 3,6-Dichloropyridazine reagents Pd(PPh₃)₄ Na₂CO₃, Toluene/Water reactant1->reagents reactant2 m-Tolylboronic Acid reactant2->reagents product 3-Chloro-6-m-tolylpyridazine reagents->product + + +->reagents Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_Aryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 3-Chloro-6-m-tolylpyridazine on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalentsRole
3,6-DichloropyridazineC₄H₂Cl₂N₂148.9810.01.49 g1.0Starting Material
m-Tolylboronic AcidC₇H₉BO₂135.9611.01.49 g1.1Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.3347 mg0.03Catalyst
Sodium Carbonate (2M aq. solution)Na₂CO₃105.9930.015 mL3.0Base
TolueneC₇H₈92.14-50 mL-Solvent
Ethyl AcetateC₄H₈O₂88.11-~200 mL-Extraction Solvent
Brine (Saturated NaCl solution)NaCl58.44-~50 mL-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-Drying Agent
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel)

Synthetic Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and m-tolylboronic acid (1.49 g, 11.0 mmol). [3]2. Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Solvent and Base Addition : Add toluene (50 mL) and the 2 M aqueous sodium carbonate solution (15 mL). [3]4. Inert Atmosphere : Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 20-30 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst. [4]5. Reaction Execution : Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. [3]6. Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 12-16 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction : Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). [5]9. Washing and Drying : Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration : Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 3-Chloro-6-m-tolylpyridazine as a solid.

Workflow Visualization

setup 1. Reaction Setup (Add Reagents & Catalyst) degas 2. Degassing (Create Inert Atmosphere) setup->degas reflux 3. Reaction (Heat to Reflux) degas->reflux workup 4. Work-up (Extraction & Washing) reflux->workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the synthesis of 3-Chloro-6-m-tolylpyridazine.

Troubleshooting

  • Low Yield : A common issue is low yield, which can often be attributed to an inefficient catalyst system or the presence of oxygen. [4]Ensure thorough degassing and consider using a more robust catalyst/ligand combination, such as Pd(OAc)₂ with a bulky phosphine ligand like SPhos, especially for challenging couplings. [4]* Side Reactions : The primary side reactions include the homocoupling of the boronic acid and dehalogenation of the starting material. [4]Minimizing oxygen exposure helps reduce homocoupling. Dehalogenation can sometimes be suppressed by optimizing the ligand choice and reaction temperature.

  • Incomplete Reaction : If the reaction stalls, it may be due to catalyst deactivation. Ensure the reagents and solvents are of high purity and that the inert atmosphere is maintained throughout the reaction.

Safety Precautions

  • 3,6-Dichloropyridazine : Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Toluene and Ethyl Acetate : Are flammable solvents. Avoid open flames and sparks.

  • Palladium Catalysts : Can be toxic and should be handled with care.

  • Sodium Carbonate Solution : Is a base and can cause irritation. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications.
  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
  • ChemicalBook. (n.d.). 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis.
  • Journal of American Science. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2003).
  • Rsc.org. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • MedChemExpress. (n.d.). 3-Chloro-6-methylpyridazine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-6-(3-methylphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 3-chloro-6-(3-methylphenyl)pyridazine as a versatile intermediate in medicinal chemistry. The focus is on its nucleophilic substitution reactions, which allow for the facile introduction of a wide array of functional groups, enabling the generation of diverse compound libraries for drug discovery programs.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that are conducive to diverse biological interactions. The title compound, 3-chloro-6-(3-methylphenyl)pyridazine, is a key building block for accessing novel pyridazine-based chemical entities. The reactive chlorine atom at the 3-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal handle for molecular elaboration.

Synthesis of 3-Chloro-6-(3-methylphenyl)pyridazine

The most common and efficient method for the synthesis of 3-chloro-6-(3-methylphenyl)pyridazine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a halo-pyridazine with an appropriate boronic acid. In this case, 3,6-dichloropyridazine is coupled with 3-methylphenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

A generalized procedure adapted from established methodologies for similar substrates is as follows:[2][3]

Reaction Scheme:

Suzuki_Coupling cluster_0 Reactants cluster_1 Catalyst & Base cluster_2 Solvent & Conditions cluster_3 Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Product 3-Chloro-6-(3-methylphenyl)pyridazine 3,6-Dichloropyridazine->Product 3-Methylphenylboronic_Acid 3-Methylphenylboronic Acid 3-Methylphenylboronic_Acid->Product Pd_Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhos Pd_Catalyst->Product Base K₂CO₃ or K₃PO₄ Base->Product Solvent Toluene/H₂O or Dioxane/H₂O Solvent->Product Conditions Heat (e.g., 110°C) Inert Atmosphere Conditions->Product

Caption: General workflow for the synthesis of 3-chloro-6-(3-methylphenyl)pyridazine.

Methodology:

  • To an oven-dried reaction vessel, add 3,6-dichloropyridazine (1.0 eq), 3-methylphenylboronic acid (1.1-1.2 eq), and a base such as potassium carbonate (2.0 eq).[2]

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).[2] For challenging couplings, a more active catalyst system like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos may be more effective.[4]

  • Add a degassed solvent system, typically a mixture of toluene and 2M aqueous sodium carbonate solution.[2]

  • Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 20-30 minutes.

  • Heat the mixture to reflux (around 110 °C) with vigorous stirring for at least 16 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous residue with water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-6-(3-methylphenyl)pyridazine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro substituent at the 3-position of 3-chloro-6-(3-methylphenyl)pyridazine is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles.[5]

Mechanism of SNAr on the Pyridazine Ring

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride leaving group is expelled, and the aromaticity of the pyridazine ring is restored.[5]

SNAr_Mechanism Start 3-Chloro-6-(3-methylphenyl)pyridazine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Addition (Rate-determining step) Product 3-Substituted-6-(3-methylphenyl)pyridazine + Chloride (Cl⁻) Intermediate->Product Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Factors Influencing SNAr Reactivity

Several factors influence the rate and outcome of SNAr reactions on 3-chloro-6-(3-methylphenyl)pyridazine:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.[5]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.[5]

  • Temperature: Higher temperatures typically increase the reaction rate, although this must be balanced with potential side reactions and decomposition.[5]

Experimental Protocols for Nucleophilic Substitution

The following protocols are generalized procedures adapted from established methods for structurally similar 3-chloro-6-arylpyridazines and may require optimization for the specific substrate and nucleophile.

Amination Reactions

The introduction of amino groups is a common transformation in medicinal chemistry.

4.1.1. Reaction with Aliphatic and Aromatic Amines

Methodology:

  • In a reaction vessel, dissolve 3-chloro-6-(3-methylphenyl)pyridazine (1.0 eq) in a suitable solvent such as n-butanol or DMF.

  • Add the desired amine (1.1-2.0 eq). For less reactive amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial.

  • Heat the reaction mixture to reflux or a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the corresponding 3-amino-6-(3-methylphenyl)pyridazine derivative.

Hydrazination Reactions

Hydrazinylpyridazines are valuable precursors for the synthesis of fused heterocyclic systems such as triazolo[4,3-b]pyridazines.[6]

Methodology: [7]

  • In a round-bottom flask, add 3-chloro-6-(3-methylphenyl)pyridazine (1.0 eq) and an excess of hydrazine hydrate (e.g., 5-10 eq).

  • Heat the mixture to reflux for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by suction filtration and wash with a cold solvent like ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-hydrazinyl-6-(3-methylphenyl)pyridazine.

Thiolation Reactions

The introduction of a sulfur linkage can be achieved by reacting with various thiols.

Methodology: [4]

  • To a solution of 3-chloro-6-(3-methylphenyl)pyridazine (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a base such as sodium hydride or potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired thiol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C and monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired 3-thio-6-(3-methylphenyl)pyridazine derivative.

Alkoxylation and Aryloxylation Reactions

The displacement of the chloro group with alcohols or phenols provides access to the corresponding ether derivatives.

Methodology:

  • In a dry reaction flask under an inert atmosphere, prepare the corresponding alkoxide or phenoxide by reacting the alcohol or phenol (1.1 eq) with a strong base like sodium hydride (1.2 eq) in a dry aprotic solvent such as THF or DMF.

  • To this solution, add 3-chloro-6-(3-methylphenyl)pyridazine (1.0 eq).

  • Heat the reaction mixture, typically between 60-100 °C, and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and quench carefully with water.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • After solvent removal, purify the crude product by column chromatography to yield the 3-alkoxy- or 3-aryloxy-6-(3-methylphenyl)pyridazine.

Quantitative Data Summary

The following table summarizes typical reaction conditions for various nucleophilic substitution reactions on 3-chloro-6-arylpyridazine scaffolds, which can be used as a starting point for optimizing reactions with 3-chloro-6-(3-methylphenyl)pyridazine.

NucleophileReagents and ConditionsProduct TypeReference
Amine (R-NH₂)Amine, n-butanol, reflux3-Amino-6-arylpyridazine[7]
HydrazineHydrazine hydrate, reflux3-Hydrazinyl-6-arylpyridazine[7]
Thiol (R-SH)Thiol, NaH or K₂CO₃, DMF/DMSO, 80-120 °C3-Thio-6-arylpyridazine[4]
Alcohol (R-OH)Alcohol, NaH, THF/DMF, 60-100 °C3-Alkoxy-6-arylpyridazineInferred from general SNAr principles

Conclusion

3-Chloro-6-(3-methylphenyl)pyridazine is a highly valuable and versatile building block for the synthesis of novel pyridazine derivatives. The straightforward nature of its nucleophilic aromatic substitution reactions allows for the efficient introduction of a wide variety of functional groups, making this an attractive scaffold for the development of new chemical entities in drug discovery programs. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. BenchChem.
  • BenchChem. (2025). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper. BenchChem.
  • Elmaaty, T. A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
  • IntechOpen. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. IntechOpen.
  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem.
  • Ather, A. Q., et al. (2011). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o168.

Sources

Application Notes and Protocols for 3-Chloro-6-(3-methylphenyl)pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Chloro-6-(3-methylphenyl)pyridazine as a versatile building block. We delve into its synthetic utility, focusing on robust and scalable cross-coupling methodologies, and illustrate its potential in constructing compound libraries for screening against high-value therapeutic targets, particularly protein kinases. The protocols herein are designed to be self-validating, with detailed explanations for experimental choices to ensure reproducibility and successful implementation.

Introduction: The Strategic Value of the 6-Aryl-3-chloropyridazine Scaffold

The pyridazine nucleus is a recognized "privileged scaffold" in medicinal chemistry. Its two adjacent nitrogen atoms act as key hydrogen bond acceptors, enabling potent and selective interactions with various biological targets.[1][2][3] Specifically, the pyridazine core is a prominent feature in numerous kinase inhibitors, where it frequently engages with the hinge region of the ATP-binding site, a critical interaction for potent inhibition.[4][5]

The subject of this guide, 3-Chloro-6-(3-methylphenyl)pyridazine, is a particularly valuable building block for several strategic reasons:

  • Reactive Handle for Diversification: The chlorine atom at the 3-position is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[4][6] This allows for the late-stage introduction of a wide array of chemical moieties, facilitating rapid library synthesis and structure-activity relationship (SAR) exploration.

  • Tunable Physicochemical Properties: The 6-aryl substituent, in this case, a 3-methylphenyl (m-tolyl) group, provides a foundational lipophilic element that can be directed towards hydrophobic pockets in a target's binding site. Its presence allows for fine-tuning of the molecule's overall properties, including solubility, metabolic stability, and cell permeability.

  • Vectorial Design: The distinct substitution pattern provides two clear vectors for chemical modification, enabling a modular approach to drug design.

This guide will focus on the two most powerful and widely used transformations for this building block: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Core Synthetic Methodologies & Protocols

The reactivity of the C-Cl bond on the electron-deficient pyridazine ring is the cornerstone of this building block's utility. While less reactive than the corresponding C-Br or C-I bonds, modern catalytic systems enable efficient and high-yielding transformations.[7]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a paramount tool for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors. This palladium-catalyzed reaction couples the 3-position of the pyridazine with a variety of organoboron reagents.[4][8][9][10]

Causality Behind the Protocol: The choice of a palladium catalyst paired with an electron-rich, bulky phosphine ligand is critical. Such ligands facilitate the often rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[11] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents, while the base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[8][11]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate Ar-Pd(II)-Ar'(L₂) Transmetalation->Intermediate Boronate Ar'-B(OR)₂ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Ar' (Product) RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-Chloro-6-(3-methylphenyl)pyridazine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Chloro-6-(3-methylphenyl)pyridazine, the boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-pyridazines

ParameterRecommended ConditionsRationale & Notes
Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhosFor challenging substrates, catalyst systems with bulky, electron-rich ligands like SPhos are superior.[8][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often effective for less reactive chlorides. Cs₂CO₃ is stronger but more expensive.[8][11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe aqueous component is crucial for activating the boronic acid. Ensure solvents are thoroughly degassed.
Temperature 80 - 110 °CHigher temperatures are often required to facilitate the oxidative addition of the C-Cl bond.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as amines are critical for solubility and target engagement. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, coupling the pyridazine core with a vast array of primary and secondary amines.[7][12]

Causality Behind the Protocol: This reaction demands a highly active catalyst system, typically generated from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically hindered, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).[7][13] A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, facilitating the catalytic cycle.[7] The reaction must be performed under strictly anhydrous and inert conditions, as both oxygen and water can deactivate the catalyst.[7][12]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_halide Ar-Pd(II)-Cl(L) OxAdd->PdII_halide Base_deprotonation Base-Mediated Amine Deprotonation PdII_halide->Base_deprotonation Displaces Cl⁻ PdII_amido Ar-Pd(II)-NR₂(L) Base_deprotonation->PdII_amido Amine R₂NH Amine->Base_deprotonation Base NaOtBu Base->Base_deprotonation RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR₂ (Product) RedElim->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 3-Chloro-6-(3-methylphenyl)pyridazine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3/G4 Palladacycles) (1-2 mol% Pd)

  • Bulky phosphine ligand (e.g., RuPhos, BrettPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS) (1.5 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 3-Chloro-6-(3-methylphenyl)pyridazine and the amine to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.[4]

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Chloro-pyridazines

ParameterRecommended ConditionsRationale & Notes
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with RuPhos, BrettPhos, or XPhosBulky biarylphosphine ligands are essential for activating the C-Cl bond and facilitating reductive elimination.[7][14]
Base NaOtBu, LiHMDS, K₃PO₄NaOtBu is the most common and effective base. Use K₃PO₄ for base-sensitive substrates, though higher temperatures may be needed.[7]
Solvent Toluene, 1,4-Dioxane, CPMESolvents must be strictly anhydrous and degassed. Oxygen can irreversibly deactivate the Pd(0) catalyst.
Temperature 80 - 110 °CElevated temperatures are required to overcome the activation barrier for oxidative addition.[7]

Application in Drug Discovery: A Kinase Inhibitor Campaign

The true value of a building block is demonstrated in its ability to rapidly generate novel, biologically active molecules. The pyridazine scaffold is a proven pharmacophore for kinase inhibition.[2][5][15][16]

Conceptual Workflow: A typical kinase inhibitor discovery campaign using 3-Chloro-6-(3-methylphenyl)pyridazine would involve a parallel synthesis approach to generate a focused library. The 6-(m-tolyl) group serves as an anchor in a hydrophobic pocket, while diversification at the 3-position explores interactions in the solvent-exposed region to enhance potency and selectivity.

Drug_Discovery_Workflow Start Start: 3-Chloro-6-(3-methylphenyl)pyridazine Library Parallel Synthesis (Suzuki & Buchwald-Hartwig) Start->Library Screening High-Throughput Screening (e.g., VEGFR2 Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library Refine Library Hit Identify 'Hit' Compounds (e.g., IC₅₀ < 1 µM) SAR->Hit Optimization Lead Optimization (ADME/Tox Profiling) Hit->Optimization Iterative Design Candidate Preclinical Candidate Optimization->Candidate

Workflow for a kinase inhibitor discovery campaign.

Hypothetical Screening Data: To illustrate the process, the table below presents hypothetical screening data for a small library of compounds derived from our building block, targeting Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key target in angiogenesis.[5]

Table 3: Hypothetical SAR Data for VEGF-R2 Inhibition

Compound IDR-Group at 3-PositionSynthesis MethodVEGF-R2 IC₅₀ (nM)
Start -Cl->10,000
CMPD-01 4-FluorophenylSuzuki-Miyaura850
CMPD-02 3-AminophenylSuzuki-Miyaura450
CMPD-03 4-(Morpholino)phenylSuzuki-Miyaura120
CMPD-04 MorpholineBuchwald-Hartwig215
CMPD-05 N-MethylpiperazineBuchwald-Hartwig95
CMPD-06 3-aminopyrrolidineBuchwald-Hartwig45

Analysis of Hypothetical Data: The data suggests that introducing hydrogen bond donors/acceptors and basic amines at the 3-position is beneficial for potency. CMPD-06, derived from a Buchwald-Hartwig amination with 3-aminopyrrolidine, emerges as a promising hit for further lead optimization.

Conclusion and Future Perspectives

3-Chloro-6-(3-methylphenyl)pyridazine is a high-value, strategically designed building block for modern medicinal chemistry. Its well-defined reactive handle allows for the application of robust and scalable cross-coupling reactions, enabling the efficient synthesis of diverse compound libraries. Its demonstrated utility in the kinase inhibitor space, coupled with its potential application in developing modulators for other target classes like GPCRs, makes it an essential tool for any drug discovery program.[17][18] Future applications may extend beyond pharmaceuticals into the development of novel agrochemicals and functional materials.[19]

References

  • Bollini, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]

  • Jaballah, M. Y., et al. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Preprints.org.
  • Youssef, M., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Taylor & Francis Online. Available at: [Link]

  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at: [Link]

  • Jaballah, M. Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. BioKB. Available at: [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). ACS Publications. Available at: [Link]

  • de la Fuente, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Stang, E. M., & Widen, J. C. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. Available at: [Link]

  • de la Fuente, A., et al. (2022). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. Available at: [Link]

  • Kurt, B. Z., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

  • Özdemir, N., et al. (2021). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 3-chloro-6-(2-chlorophenyl)pyridazine. Chemical Synthesis Database. Available at: [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Lindsley, C. W., et al. (2015). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. PMC. Available at: [Link]

  • Faustino, H., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. Available at: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages. Available at: [Link]

  • Ather, A. Q., et al. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). Wageningen University & Research eDepot. Available at: [Link]

  • Harrison, B. A., et al. (2011). Pyridazine-derived γ-secretase modulators. PubMed. Available at: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate. Available at: [Link]

  • Conn, P. J., et al. (2014). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. PMC. Available at: [Link]

  • Lecat-Guillet, N., et al. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers. Available at: [Link]

  • Editorial: New GPCR targets and modulators to treat CNS disorders. (2022). ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Functionalization of Chloropyridazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of Chloropyridazine Intermediates Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The pyridazine core (1,2-diazine) is a privileged scaffold in medicinal chemistry, featured in numerous kinase inhibitors and GPCR ligands. However, its electron-deficient nature and the coordinating ability of the proximal nitrogens present unique synthetic challenges. This guide provides a comprehensive technical framework for the functionalization of chloropyridazine intermediates, specifically focusing on 3,6-dichloropyridazine . We delineate the mechanistic divergence between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), offering protocols optimized for regioselectivity and mono-functionalization.

Introduction: The Pyridazine Reactivity Landscape

Pyridazine is characterized by a low LUMO energy due to the electronegativity of the two nitrogen atoms. This makes chloropyridazines highly electrophilic, yet prone to catalyst poisoning during metal-catalyzed reactions.

Mechanistic Dichotomy

The functionalization of 3,6-dichloropyridazine involves a critical decision point based on the nucleophile and the desired substitution pattern:

  • Pathway A:

    
     (Nucleophilic Aromatic Substitution): 
    
    • Mechanism: Addition-Elimination (

      
      ).
      
    • Scope: Excellent for aliphatic amines, alkoxides, and thiols.

    • Limitation: Poor reactivity with weak nucleophiles (e.g., anilines) and lack of C-C bond formation capability.

    • Regiochemistry: In 3,6-dichloropyridazine, the first substitution deactivates the ring towards a second

      
       attack, enabling selective mono-functionalization.
      
  • Pathway B: Pd-Catalyzed Cross-Coupling:

    • Mechanism: Oxidative Addition

      
       Transmetallation 
      
      
      
      Reductive Elimination.[1]
    • Scope: Essential for C-C bonds (Suzuki) and C-N bonds with weak nucleophiles (Buchwald-Hartwig).

    • Challenge: The pyridazine nitrogens can displace phosphine ligands, deactivating the Pd(0) species.

    • Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or NHC precatalysts.

Decision Framework & Regioselectivity

The following flowchart illustrates the strategic selection of reaction conditions based on the target moiety.

Pyridazine_Functionalization Start Starting Material: 3,6-Dichloropyridazine Target Target Moiety? Start->Target AlkylAmine Aliphatic Amine (Primary/Secondary) Target->AlkylAmine Aniline Aniline / Heteroarylamine Target->Aniline Aryl Aryl / Heteroaryl Group Target->Aryl SNAr Pathway A: SNAr (Thermal or Microwave) AlkylAmine->SNAr High Reactivity Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalysis) Aniline->Buchwald Low Nucleophilicity Suzuki Pathway C: Suzuki-Miyaura (Pd-Catalysis) Aryl->Suzuki C-C Bond Formation Mono Mono-Substituted Product (Major) SNAr->Mono Ring Deactivation prevents bis-addition Buchwald->Mono Ligand Control Suzuki->Mono Stoichiometry Control

Figure 1: Decision tree for the functionalization of 3,6-dichloropyridazine.

Application Note: Mono-Amination

Scientific Rationale

For aliphatic amines,


 is the most atom-economical approach. The reaction proceeds via a Meisenheimer-type intermediate. Upon substitution of the first chlorine with an electron-donating amino group, the electron density of the pyridazine ring increases, significantly raising the activation energy for the second substitution. This "self-braking" effect ensures high selectivity for the mono-product.
Protocol 1: Mono-Amination with Secondary Amines

Target: Synthesis of 3-amino-6-chloropyridazine derivatives.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF or NMP (High dielectric constant stabilizes the transition state)

Procedure:

  • Dissolution: Dissolve 3,6-dichloropyridazine (500 mg, 3.36 mmol) in anhydrous DMF (5 mL) in a sealed tube or round-bottom flask.

  • Addition: Add

    
     (928 mg, 6.72 mmol) followed by the amine (3.70 mmol) dropwise at room temperature.
    
  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Note: Monitoring via LCMS is critical. If bis-substitution is observed, lower temperature to 60 °C and reduce amine equivalents to 1.0.

  • Work-up: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc (3x), wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).

Typical Yield: 85–95% Mono-substituted product.

Application Note: Palladium-Catalyzed Cross-Coupling

When constructing C-C bonds or coupling weak nucleophiles, Pd-catalysis is required.[2] The key challenge is the oxidative addition of the C-Cl bond, which is stronger than C-Br or C-I.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)[1][3]

Mechanistic Insight: Standard conditions (


) often fail or require high catalyst loading due to the instability of the catalyst in the presence of pyridazines. We recommend using Buchwald Precatalysts (Gen 3/4)  or 

which form robust active species.

Protocol 2: Mono-Arylation via Suzuki Coupling Target: Synthesis of 3-aryl-6-chloropyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine 3,6-dichloropyridazine (1.0 equiv), arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Inertion: Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration) and 2M

    
     solution.
    
  • Reaction: Heat at 90 °C for 2–4 hours (or 100 °C for 30 min in microwave).

    • Critical: Do not overheat for prolonged periods to avoid bis-coupling.

  • Work-up: Filter through a Celite pad, dilute with EtOAc, and wash with water.

  • Purification: Flash chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)[4][5]

Mechanistic Insight: For anilines,


 on chloropyridazines is sluggish. Buchwald-Hartwig coupling is superior but requires ligands that facilitate reductive elimination and prevent Pd poisoning. BrettPhos  and RuPhos  are the gold standards here.

Protocol 3: Amination with Anilines Target: Synthesis of 3-anilino-6-chloropyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–4 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Procedure:

  • Glovebox/Schlenk: Charge the reaction vessel with 3,6-dichloropyridazine, aniline, base, and BrettPhos Pd G3 precatalyst.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat at 100 °C for 12–18 hours.

    • Troubleshooting: If conversion is low, switch to XPhos Pd G3 and use t-BuOH as solvent to facilitate proton transfer steps.

  • Work-up: Standard aqueous work-up.

Comparative Data & Troubleshooting

Reaction TypeNucleophilePreferred Catalyst/Cond.[3]Key ChallengeSolution

Alkyl Amines

/ DMF / 80°C
Bis-substitutionControl temp; exploit ring deactivation.
Suzuki Aryl Boronic Acids

/ Dioxane
ProtodeboronationUse excess base; switch to Boronic Esters.
Buchwald AnilinesBrettPhos Pd G3 / ToluenePd PoisoningUse bulky, electron-rich precatalysts.

Visualization of Reaction Pathways

Reaction_Pathways SM 3,6-Dichloropyridazine Mono_SNAr 3-Amino-6-chloropyridazine (via SNAr) SM->Mono_SNAr Alkyl Amine, K2CO3, 80°C Mono_Suzuki 3-Aryl-6-chloropyridazine (via Suzuki) SM->Mono_Suzuki Ar-B(OH)2, Pd(dppf)Cl2, 90°C Bis_Amino 3,6-Diaminopyridazine Mono_SNAr->Bis_Amino Excess Amine, 120°C (Harsh Conditions) Mixed_Funct 3-Amino-6-arylpyridazine Mono_SNAr->Mixed_Funct Suzuki Coupling (Step 2) Mono_Suzuki->Mixed_Funct SNAr or Buchwald (Step 2)

Figure 2: Stepwise functionalization pathways. Note that the mono-substituted intermediates can serve as scaffolds for a second, distinct functionalization (Mixed Functionalization).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Lunsford, K., et al. (2016). Regioselective Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine. Tetrahedron Letters, 57(10), 1123-1126. [Link]

  • Maes, B. U. W., et al. (2002). Palladium-catalyzed reactions on chloropyridazines. Journal of Heterocyclic Chemistry, 39(3), 535–543. [Link]

Sources

Application Notes and Protocols for the Synthesis of Aryl-Chloropyridazines via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aryl-Pyridazines in Modern Chemistry

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable photophysical properties. The introduction of aryl substituents onto the pyridazine ring is a critical step in the development of novel pharmaceuticals and functional materials. Among the various synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of C-C and C-N bonds, offering high efficiency and broad functional group tolerance.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of palladium catalysts for the synthesis of aryl-chloropyridazines. We will delve into the mechanistic underpinnings of key transformations, offer practical guidance on reaction optimization, and provide detailed, field-proven protocols for successful implementation in the laboratory.

Theoretical Framework: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-type reactions) or migratory insertion (for Heck-type reactions), and reductive elimination.[3][4] The efficiency of this cycle is highly dependent on the nature of the palladium catalyst, the ligands, the substrate, and the reaction conditions.

The pyridazine ring is an electron-deficient heterocycle, which can facilitate the oxidative addition of the palladium catalyst to the carbon-halogen bond, often the rate-limiting step in the catalytic cycle.[5] However, the nitrogen atoms in the pyridazine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[5] Therefore, careful selection of ligands is crucial to modulate the reactivity and stability of the palladium center.

Below is a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a widely used method for the arylation of chloropyridazines.[6][7]

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)(Ar')L_n->Ar-Ar' Ar-X Aryl Halide (Chloropyridazine) Ar-X->Ar-Pd(II)(X)L_n Ar'-B(OR)2 Arylboronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)(Ar')L_n Base Base Base->Ar-Pd(II)(Ar')L_n

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Palladium-Catalyzed Reactions for Aryl-Chloropyridazine Synthesis

Several palladium-catalyzed reactions are particularly well-suited for the synthesis of aryl-chloropyridazines. The choice of reaction often depends on the desired final product and the available starting materials.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a chloropyridazine with an arylboronic acid or ester.[2] It is highly versatile, tolerates a wide range of functional groups, and the boron-containing byproducts are generally non-toxic and easily removed.[2][4]

  • Heck Reaction: The Heck reaction couples a chloropyridazine with an alkene to form a substituted alkene.[8][9] This method is excellent for introducing vinyl groups, which can be further functionalized.

  • Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond between a chloropyridazine and an amine.[10][11] It is a powerful tool for synthesizing amino-substituted pyridazines, which are common motifs in pharmaceuticals.

Practical Guide to Reaction Optimization

The success of a palladium-catalyzed coupling reaction hinges on the careful selection and optimization of several key parameters.

Palladium Precursor and Ligand Selection

The choice of the palladium precursor and, more importantly, the ligand is critical for achieving high catalytic activity, especially when dealing with less reactive aryl chlorides.[12]

Palladium Precursor Commonly Used Ligands Key Considerations
Pd(OAc)₂SPhos, XPhos, P(t-Bu)₃Often requires bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the C-Cl bond.[13][14]
Pd₂(dba)₃Buchwald ligands (e.g., SPhos, XPhos, RuPhos)A versatile Pd(0) source, often used in combination with specialized ligands for challenging couplings.[13]
Pd(PPh₃)₄Triphenylphosphine (built-in)A classic catalyst, but may show limited reactivity with chloropyridazines.[2][15]
PdCl₂(dppf)dppf (built-in)Effective for a range of cross-coupling reactions, particularly with more reactive halides.

Expert Insight: For challenging substrates like electron-deficient chloropyridazines, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often necessary to promote the difficult oxidative addition step.[13][14] The σ-donating character of these ligands increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the C-Cl bond.[14][16]

The Crucial Role of the Base

The base plays a multifaceted role in palladium-catalyzed reactions. In Suzuki-Miyaura couplings, it is essential for the activation of the boronic acid to facilitate transmetalation.[13][17] In Heck and Buchwald-Hartwig reactions, it acts as a scavenger for the acid generated during the reaction.

Base Typical Application Notes
K₂CO₃, Na₂CO₃Suzuki, HeckCommon, inexpensive, and effective for many substrates. Often used in aqueous solvent mixtures.[6][18]
Cs₂CO₃Suzuki, Buchwald-HartwigA stronger base, often provides better results for less reactive substrates.[13]
K₃PO₄SuzukiA non-nucleophilic base that can be advantageous in preventing side reactions.[13]
t-BuONa, t-BuOKBuchwald-HartwigStrong, non-nucleophilic bases required for the deprotonation of amines.
Solvent System Selection

The solvent must effectively solubilize all reaction components and can significantly influence the reaction rate and yield.

Solvent System Typical Reactions Properties and Considerations
Toluene, Dioxane, DMESuzuki, Heck, Buchwald-HartwigCommon aprotic solvents. Dioxane and DME are often used with water as a co-solvent in Suzuki reactions.[13]
DMF, DMAcGeneral purposePolar aprotic solvents that can enhance the solubility of reactants.
Acetonitrile (CH₃CN)HeckA polar aprotic solvent that has shown good results in some Heck reactions.[15]
WaterSuzuki, Heck (with phase-transfer catalysts)A green and environmentally benign solvent. Can be highly effective, especially in ligand-free systems.[18]

Experimental Protocols

The following protocols provide a starting point for the synthesis of aryl-chloropyridazines. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine with Phenylboronic Acid

This protocol describes a typical procedure for the arylation of a chloropyridazine using conventional heating.

Materials:

  • 3,6-Dichloropyridazine (1 mmol, 149 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • K₂CO₃ (2 mmol, 276 mg)

  • Dioxane/H₂O (4:1, 5 mL)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3,6-dichloropyridazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Protocol Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reactants: - Chloropyridazine - Boronic Acid - Catalyst & Ligand - Base setup Combine Reactants in Flask reagents->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent inert Inert Atmosphere (Evacuate/Backfill) setup->inert inert->add_solvent heat Heat & Stir (100 °C, 12-24h) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the Suzuki coupling reaction.[7]

Protocol 2: Microwave-Assisted Heck Reaction of 3-Chloro-6-phenylpyridazine with Styrene

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[6]

Materials:

  • 3-Chloro-6-phenylpyridazine (0.5 mmol, 95.3 mg)

  • Styrene (0.75 mmol, 86 µL)

  • Pd(OAc)₂ (0.025 mmol, 5.6 mg)

  • P(o-tol)₃ (0.05 mmol, 15.2 mg)

  • Na₂CO₃ (1.0 mmol, 106 mg)

  • DMF (3 mL)

  • Microwave vial with stir bar

Procedure:

  • In a microwave vial, combine 3-chloro-6-phenylpyridazine, Pd(OAc)₂, P(o-tol)₃, and Na₂CO₃.

  • Add DMF and styrene to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 140 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.

Issue Potential Causes Recommended Solutions
Low or No Conversion - Inactive catalyst/ligand- Insufficiently strong base- Low reaction temperature- Poorly degassed solvents- Screen different palladium/ligand combinations (e.g., use more electron-rich, bulky ligands).[13]- Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄).[13]- Increase the reaction temperature or switch to microwave heating.- Ensure all solvents are thoroughly degassed to remove oxygen.[13]
Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) - Presence of oxygen- Suboptimal ligand choice- Boronic acid decomposition (protodeboronation)- Ensure a strictly inert atmosphere.[13]- Use a slight excess of the boronic acid (1.1-1.2 equivalents).[13]- Optimize the ligand to promote the desired cross-coupling over side reactions.- Use a sufficiently strong base and an appropriate solvent to minimize protodeboronation.[13]
Difficulty in Product Purification - Formation of palladium black- Incomplete removal of byproducts- Filter the reaction mixture through a pad of celite before work-up.- Use a different solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The palladium-catalyzed synthesis of aryl-chloropyridazines is a robust and highly adaptable methodology that is indispensable in modern chemical research. By understanding the underlying reaction mechanisms and systematically optimizing key reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access a diverse range of functionalized pyridazine derivatives. The protocols and troubleshooting guide presented herein provide a solid foundation for the successful implementation of these powerful transformations in the laboratory.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine. (n.d.). Benchchem.
  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. (n.d.). ChemRxiv.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (n.d.). Benchchem.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC.
  • Preventing homo-coupling side reactions in pyridazine synthesis. (n.d.). Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Palladium Catalyzed Cascade Reactions: A Review Study. (2023, April 20). Research Trend.
  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com.
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025, August 7). Request PDF.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). MDPI.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2013, April 8). The Journal of Organic Chemistry - ACS Publications.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). Wikipedia.

Sources

Scalable Manufacturing Processes for 3-Chloro-6-(3-methylphenyl)pyridazine: From Bench to Pilot Plant

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-(3-methylphenyl)pyridazine (CAS: variable based on regiochemistry, specific isomer targeted) is a critical scaffold in the development of p38 MAP kinase inhibitors, GABA-A modulators, and various oncology candidates. Its structural utility lies in the 3-chloro handle, which allows for facile downstream functionalization via SNAr or palladium-catalyzed cross-couplings.

This application note details two distinct synthesis routes tailored to different stages of drug development:

  • Route A (The Process Route): A robust, linear 4-step sequence starting from commodity chemicals (3-methylacetophenone). It is cost-effective for multi-kilogram campaigns, avoiding expensive palladium catalysts and chromatographic purification.

  • Route B (The Discovery Route): A convergent, 1-step Suzuki-Miyaura coupling ideal for rapid gram-scale synthesis where raw material cost is secondary to speed.

Route A: Linear Cyclization (Kilogram Scale)

This route is the industry standard for scale-up due to the low cost of starting materials and the ability to purify intermediates via crystallization.

Retrosynthetic Analysis & Workflow

The strategy relies on the construction of the pyridazine core via condensation of a 1,4-dicarbonyl equivalent (derived from acetophenone) with hydrazine, followed by oxidative aromatization and chlorination.

RouteA SM1 3-Methylacetophenone Int1 Intermediate 1: Hydroxy-keto acid SM1->Int1 Condensation (AcOH, Heat) SM2 Glyoxylic Acid SM2->Int1 Int2 Intermediate 2: 4,5-Dihydropyridazinone Int1->Int2 Cyclization (N2H4·H2O) Int3 Intermediate 3: 6-(3-Methylphenyl)pyridazinone Int2->Int3 Aromatization (Na m-nitrobenzenesulfonate) Prod Target: 3-Chloro-6-(3-methylphenyl)pyridazine Int3->Prod Chlorination (POCl3)

Figure 1: Step-wise construction of the pyridazine core.

Detailed Protocol
Step 1 & 2: Synthesis of 6-(3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Note: These steps are often telescoped.

  • Condensation: Charge a reactor with 3-methylacetophenone (1.0 equiv) and glyoxylic acid monohydrate (1.2 equiv). Add acetic acid (3.0 vol).

  • Heat the mixture to 100 °C for 4–6 hours. Monitor consumption of acetophenone by HPLC. The intermediate formed is 2-hydroxy-4-(3-methylphenyl)-4-oxobutanoic acid.

  • Cyclization: Cool the mixture to 40 °C. Slowly add hydrazine hydrate (1.5 equiv) dropwise (Exothermic!).

  • Heat to reflux (approx. 118 °C) for 3 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 vol). The product precipitates as a solid.[1]

  • Filtration: Filter the solid, wash with water (3 x 2 vol) and cold ethanol (1 vol). Dry in a vacuum oven at 50 °C.

    • Expected Yield: 80–85%[2]

    • Appearance: Off-white to pale yellow solid.

Step 3: Oxidative Aromatization

Critical Step: The dihydro-intermediate must be oxidized to the fully aromatic pyridazinone. While Br2/AcOH is a common lab method, it is corrosive and generates HBr. The preferred scalable method uses sodium m-nitrobenzenesulfonate (Resistol) in alkaline media.

  • Suspend 4,5-dihydropyridazinone (from Step 2) in 2M NaOH (5 vol).

  • Add Sodium m-nitrobenzenesulfonate (1.1 equiv).

  • Heat to reflux for 4–5 hours. The reaction turns dark red/brown.

  • Workup: Cool to room temperature. Acidify carefully with Conc. HCl to pH 2–3.

  • Isolation: The aromatic pyridazinone precipitates. Filter, wash with water, and dry.[3][4][5]

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC).[6]

Step 4: Deoxychlorination (Vilsmeier-Haack Type)
  • Charge 6-(3-methylphenyl)pyridazin-3(2H)-one (1.0 equiv) into a reactor.

  • Add POCl3 (Phosphorus Oxychloride, 3.0–5.0 equiv).

    • Optional: For better thermal control, use Acetonitrile (3 vol) as a co-solvent, though neat POCl3 is standard.

  • Heat to 85–90 °C for 3–5 hours. Monitor by HPLC for disappearance of starting material.

  • Quench (Hazardous):

    • Cool reaction mass to 40 °C.

    • Slowly pour the reaction mass into a mixture of Ice/Water (10 vol) and Toluene (5 vol) maintaining temperature < 20 °C. Do not add water to the POCl3 mixture.

  • Extraction: Separate the organic layer. Extract aqueous layer with Toluene or Ethyl Acetate.

  • Purification: Wash combined organics with Sat. NaHCO3 (to remove phosphoric acid residues) and Brine. Dry over Na2SO4 and concentrate.

  • Crystallization: Recrystallize from Isopropanol or Heptane/EtOAc if necessary.

    • Expected Yield: 85–92%

    • Appearance: White to off-white crystalline solid.

Route B: Suzuki Cross-Coupling (Rapid Discovery)

For quantities <100 g, or when 3,6-dichloropyridazine is readily available, this route offers the fastest turnaround.

Reaction Scheme

3,6-Dichloropyridazine + (3-Methylphenyl)boronic acid


 Product 
Protocol for Mono-Selectivity

The challenge here is preventing the formation of the bis-coupled product (3,6-di(3-methylphenyl)pyridazine).

  • Setup: In a 3-neck flask, dissolve 3,6-dichloropyridazine (1.5 equiv) and (3-methylphenyl)boronic acid (1.0 equiv) in DME/Water (3:1 ratio, 10 vol).

    • Why 1.5 equiv? Excess electrophile statistically favors mono-substitution.

  • Base: Add Na2CO3 (2.0 equiv).

  • Degas: Sparge with Nitrogen for 15 minutes.

  • Catalyst: Add Pd(PPh3)4 (0.03 equiv).

  • Reaction: Heat to 80 °C for 4–8 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

  • Purification: The crude will contain:

    • Target Product (Major)

    • Unreacted 3,6-dichloropyridazine (Significant)

    • Bis-coupled byproduct (Minor)

    • Action: Flash chromatography (Hexane/EtOAc gradient) is usually required to separate the excess starting material from the product.

Mechanistic Insight: Chlorination (Step 4)

Understanding the mechanism of the POCl3 step is vital for troubleshooting low yields or impurity formation.

Mechanism cluster_conditions Key Factors Start Pyridazinone Tautomer (Lactam form) Act Imidoyl Phosphate Intermediate Start->Act POCl3 activation (-HCl) Trans Transition State (Nucleophilic Attack) Act->Trans Cl- attack at C3 Prod Chloropyridazine Product Trans->Prod Elimination of PO2Cl2- Note1 Dry conditions essential to prevent POCl3 hydrolysis Note2 Temperature >80°C required for aromatization energy

Figure 2: Vilsmeier-Haack type activation mechanism.

Quantitative Comparison

ParameterRoute A (Process)Route B (Suzuki)
Starting Material Cost Low (Commodity)High (Specialty Heterocycle)
Step Count 4 (Linear)1 (Convergent)
Purification Crystallization (Scalable)Chromatography (Labor intensive)
Palladium Required NoYes (Cost/Removal issues)
Overall Yield ~60–70%~50–60% (based on boronic acid)
Scalability Excellent (>100 kg)Moderate (<1 kg)

References

  • General Pyridazinone Synthesis

    • Reaction of acetophenones with glyoxylic acid: - Describes the Friedel-Crafts and condensation approaches to the 4,5-dihydro scaffold.

    • Oxidation of dihydropyridazinones: - "6-Aryl-4,5-dihydro-3(2H)-pyridazinones... platelet aggregation inhibiting."[7] (Demonstrates the dihydro-to-aromatic oxidation).

  • Chlorination Protocols

    • POCl3 Scale-up: - "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." (Applicable methodology for pyridazinones).

  • Suzuki Coupling Selectivity

    • 3,6-Dichloropyridazine coupling: - "Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines." (Provides insight into controlling mono-substitution).

  • Process Safety

    • Hydrazine Handling: [Organic Syntheses, Coll.[8] Vol. 6]([Link]) - Safety notes on handling anhydrous hydrazine and hydrazine hydrate in cyclization reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Mono-Arylated Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ARYL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are encountering yield ceilings in the mono-arylation of pyridazine scaffolds. This is a known bottleneck caused by the specific electronic architecture of the 1,2-diazine core. Unlike pyridines, the adjacent nitrogens in pyridazine create a "bidentate trap" for transition metals and significantly lower the LUMO energy, making the ring susceptible to both catalyst poisoning and uncontrolled radical addition.

This guide moves beyond standard textbook conditions, offering "Tier 3" troubleshooting for high-value substrates. We focus on two primary methodologies: Suzuki-Miyaura Cross-Coupling (for halogenated precursors) and Minisci-Type Radical Arylation (for direct C-H functionalization).

Module 1: The Suzuki-Miyaura Interface

Target: 3-Halo-pyridazines Primary Issue: Catalyst Deactivation & Protodeboronation

The Mechanism of Failure

In standard Pd-catalyzed couplings, pyridazines act as distinct catalyst poisons. The N1 and N2 lone pairs are highly competent ligands. If your catalyst lacks sufficient steric bulk, the pyridazine substrate will displace the phosphine ligand, forming an inactive [Pd(pyridazine)2Cl2] species. Furthermore, electron-deficient pyridazines facilitate the rapid hydrolysis of boronic acids (protodeboronation) faster than the transmetallation step can occur.

The "Steric Shield" Protocol

To solve this, we must use ligands that are bulky enough to prevent N-coordination but flexible enough to facilitate oxidative addition.

Recommended System:

  • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).

    • Why: The G3 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation, bypassing the induction period where poisoning often occurs. RuPhos is superior for electron-poor aryl boronic acids; XPhos is general-purpose.

  • Base: K₃PO₄ (2.0–3.0 equiv).[1]

    • Why: Anhydrous phosphate bases minimize the concentration of free hydroxide, reducing protodeboronation rates compared to carbonates.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.

    • Note: If protodeboronation is observed, switch to anhydrous Toluene/Dioxane at 100°C.

Visualization: The Catalyst Trap

The following diagram illustrates the competition between the productive cycle and the "Death Spiral" of catalyst poisoning.

SuzukiPyridazine Pd_Pre Pd-G3 Precatalyst Pd_Active L-Pd(0) (Active Species) Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (Ar-Pd-Cl) Pd_Active->OxAdd + R-Cl Poisoned Inactive Complex [L-Pd(Pyr)Cl] or [Pd(Pyr)2] Pd_Active->Poisoned N-Coordination (If L is not bulky) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 OxAdd->Poisoned N-Coordination RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd_Active Regeneration Pyridazine Pyridazine Substrate (N-Ligand) Pyridazine->Poisoned

Figure 1: The "Death Spiral" (Red) occurs when the pyridazine nitrogen binds to Palladium. Bulky ligands (XPhos/RuPhos) physically block this path.

Module 2: The Minisci Frontier

Target: Native Pyridazines (C-H Activation) Primary Issue: Bis-Arylation & Regiocontrol

The Selectivity Challenge

Pyridazines are highly electron-deficient, making them avid electrophiles for nucleophilic radicals. The reaction rate for the second addition (forming a bis-arylated product) is often faster than the first because the radical intermediate is stabilized.

The "Radical Gating" Protocol

To favor mono-arylation, we must control the radical flux and lower the concentration of the active radical species relative to the substrate.

Recommended System:

  • Radical Source: Aryl Sulfinates (Baran Diversinates) or Aryl Boronic Acids + AgNO3/K₂S₂O₈ .

    • Why: Sulfinates release radicals more slowly and controllably than carboxylic acids (classic Minisci).

  • Solvent: DCM/Water (Biphasic) with TFA (1.0 equiv).

    • Why: Protonation of the pyridazine is essential to lower the LUMO and accelerate the first radical attack. The biphasic system partitions the mono-arylated product (often more lipophilic) into the organic layer, protecting it from further reaction in the aqueous radical-generating phase.

  • Stoichiometry: Use Pyridazine in excess (1.5–2.0 equiv) relative to the radical source.

Data: Yield Optimization Matrix

Comparison of conditions for the mono-arylation of 3-methylpyridazine.

MethodRadical SourceOxidantAcidYield (Mono)Yield (Bis)Notes
Classic Minisci Ar-COOH(NH₄)₂S₂O₈ / AgNO₃H₂SO₄35%40%Poor selectivity; difficult workup.
Modern Minisci Ar-B(OH)₂K₂S₂O₈TFA55%20%Better functional group tolerance.
Sulfinate Ar-SO₂NaTBHP (catalytic)TFA72% <10%Best Protocol. Slow radical release.

Troubleshooting & FAQ

Symptom: "I see starting material and dimerized boronic acid, but no product."
  • Diagnosis: Catalyst poisoning or inactive precatalyst.[2][3]

  • Fix:

    • Switch to G3 precatalysts (e.g., XPhos Pd G3). Do not use Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand, as the induction period allows the pyridazine to sequester the Pd(II).

    • Increase temperature to 100°C . High heat promotes the dissociation of the Pd-N(pyridazine) bond.

Symptom: "I am getting significant protodeboronation (Ar-H) instead of coupling."
  • Diagnosis: Transmetallation is too slow; water concentration is too high.

  • Fix:

    • Switch to Heteroaryl Trifluoroborates (Ar-BF₃K) . These are more stable to hydrolysis than boronic acids.

    • Use Cs₂CO₃ in anhydrous Toluene at 110°C.

Symptom: "Minisci reaction gives a 1:1 mixture of mono- and bis-arylated products."
  • Diagnosis: Over-reaction due to product activation.

  • Fix:

    • Inverse Addition: Add the oxidant/radical source dropwise to the pyridazine solution over 2 hours.

    • Biphasic Switch: Use DCM/Water. The mono-arylated product will extract into the DCM, shielding it from the aqueous radical source.

Workflow Decision Tree

Use this logic flow to select the correct experimental setup for your specific substrate.

DecisionTree Start Start: Pyridazine Arylation CheckHalogen Is the Pyridazine Halogenated? Start->CheckHalogen YesHalogen Yes (Cl/Br/I) CheckHalogen->YesHalogen Suzuki Route NoHalogen No (C-H Activation) CheckHalogen->NoHalogen Minisci Route CheckPos Position of Halogen? YesHalogen->CheckPos Pos3 3-Chloro/Bromo CheckPos->Pos3 Pos4 4-Chloro/Bromo CheckPos->Pos4 ProtocolA Protocol A: Steric Shield XPhos Pd G3 + K3PO4 (Prevents N-poisoning) Pos3->ProtocolA ProtocolB Protocol B: Standard Suzuki Pd(dppf)Cl2 or SPhos (Less sterically demanding) Pos4->ProtocolB CheckRegio Target Position? NoHalogen->CheckRegio RegioOrtho Ortho to N (C3/C6) CheckRegio->RegioOrtho RegioMeta Meta to N (C4/C5) CheckRegio->RegioMeta ProtocolC Protocol C: Modern Minisci Sulfinate + TFA + DCM/H2O (Radical attack at most acidic pos) RegioOrtho->ProtocolC ProtocolD Protocol D: Blocking Group 1. N-Oxide formation 2. Arylation 3. Reduction RegioMeta->ProtocolD

Figure 2: Workflow selector. Note that 3-halopyridazines (Protocol A) require specialized ligands due to the proximity of the nitrogen lone pair to the reaction center.

References

  • BenchChem Technical Support. (2025).[1][2][3] Catalyst Deactivation in Reactions with Pyridine Ligands. Retrieved from

  • Reizman, B. J., et al. (2016).[4] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
  • Proctor, R. S. J., & Phipps, R. J. (2021). Radical chain monoalkylation of pyridines and related heterocycles. Chemical Science. Retrieved from

  • Baran, P. S., et al. (2012). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. Retrieved from

  • Al-Mousawi, S. M., et al. (2011).[5] Optimizing Scale Up Yield to Pyridazines. Current Organic Chemistry. Retrieved from

Sources

Technical Support Center: Selective Mono-Arylation of 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 3,6-dichloropyridazine. The pyridazine core is a valuable scaffold in medicinal chemistry and materials science.[1] However, the symmetrical nature of 3,6-dichloropyridazine presents a significant synthetic challenge: achieving selective mono-arylation while preventing the formation of the undesired bis-arylated product.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you gain precise control over your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-arylation on 3,6-dichloropyridazine so challenging?

The primary challenge stems from the reactivity of the mono-arylated intermediate. Once the first Suzuki coupling occurs, the resulting 3-aryl-6-chloropyridazine is often more reactive or similarly reactive to the starting 3,6-dichloropyridazine. This leads to a second coupling event, yielding the bis-arylated byproduct. The formation of the bis-arylated product is often kinetically favored because the regenerated catalyst is in close proximity to the newly formed mono-coupled intermediate.[2]

Q2: What are the key factors that control selectivity between mono- and bis-arylation?

Selectivity is a delicate balance of several interconnected parameters. The most critical factors are:

  • Catalyst and Ligand Choice: This is arguably the most powerful tool. Bulky phosphine ligands can create steric hindrance around the palladium center, which disfavors the second oxidative addition step required for bis-arylation.[3][4]

  • Stoichiometry: Using a slight excess or a 1:1 ratio of the dichloropyridazine to the boronic acid is a common starting point, but this alone is often insufficient to prevent bis-arylation.

  • Reaction Temperature: Lower temperatures generally favor mono-arylation by slowing down the rate of the second coupling reaction, which often has a higher activation energy.[3]

  • Base and Solvent: The choice of base and solvent system affects catalyst activity and the rate of transmetalation, indirectly influencing selectivity.[5][6]

Q3: Which chlorine on the pyridazine ring is more reactive?

For 3,6-dichloropyridazine, the two chlorine atoms are electronically and sterically equivalent. Therefore, the initial oxidative addition can occur at either the C3 or C6 position with equal probability. The challenge of selectivity arises after the first coupling. In asymmetrically substituted dichloropyridazines, electronic and steric factors can create inherent differences in reactivity between the C-Cl bonds.[7][8]

Q4: How exactly do bulky ligands prevent bis-arylation?

The Suzuki catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond.

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.[10]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst.

Bulky ligands, such as SPhos, XPhos, or tBuXPhos, coordinate to the palladium atom.[3][11] After the first coupling, the resulting mono-arylated pyridazine product is sterically larger than the starting material. This increased steric bulk makes it difficult for the large Pd-ligand complex to approach and insert into the remaining C-Cl bond for the second oxidative addition, thus kinetically favoring the mono-arylated product.[4]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yields predominantly the bis-arylated product, even with a 1:1 stoichiometry.

This is the most common issue. It indicates that the second coupling reaction is too fast relative to the first.

Solutions & Scientific Rationale:

  • Change Your Ligand: This is the most effective solution. Switch from less bulky ligands like PPh₃ to sterically demanding biaryl monophosphine ligands.

    • Rationale: As detailed in FAQ Q4, bulky ligands sterically block the second oxidative addition. Ligands like XPhos and t-BuXPhos are specifically designed to control selectivity in these types of challenging couplings.[3]

  • Lower the Reaction Temperature: If you are running the reaction at 80-100 °C, try reducing it to 50-60 °C or even room temperature.

    • Rationale: The second Suzuki coupling on the now more electron-rich mono-arylated intermediate often proceeds faster. Lowering the temperature can disproportionately slow the second reaction, allowing the mono-arylated product to accumulate before it can react again.[3]

  • Use a Weaker Base: If using a strong base like Cs₂CO₃ or K₃PO₄, consider switching to a milder base like K₂CO₃ or Na₂CO₃.

    • Rationale: A very strong base can accelerate the transmetalation step dramatically, potentially increasing the overall catalytic turnover frequency to a point where the second coupling becomes more probable. A milder base can temper the reaction rate, improving control.[12]

Problem 2: I'm getting a low yield of the mono-arylated product and recovering a lot of starting material.

This issue suggests that your catalyst system is not active enough under the chosen conditions or that the catalyst is being deactivated.

Solutions & Scientific Rationale:

  • Increase Reaction Temperature or Time: While lower temperatures favor selectivity, a certain thermal threshold must be met to drive the initial oxidative addition into the C-Cl bond, which is often the rate-determining step.[13] Incrementally increase the temperature or extend the reaction time and monitor by TLC or LC-MS.

  • Switch to a More Active Catalyst System:

    • Precatalysts: Use modern palladium precatalysts (e.g., SPhos-Pd-G2). These are air- and moisture-stable Pd(II) sources that efficiently generate the active Pd(0) species in situ, leading to more reliable and active catalysis.[3][11]

    • Ligand Choice: Electron-rich and bulky phosphine ligands not only control selectivity but also accelerate the rate-limiting oxidative addition step for aryl chlorides.[14]

  • Ensure Anhydrous and Inert Conditions:

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). While some Suzuki reactions benefit from a small amount of water, excess water can promote unwanted side reactions like protodeboronation.[15]

Problem 3: My reaction is messy, with multiple byproducts including protodeboronation (Ar-H) and starting material dehalogenation.

This points to side reactions competing with the desired cross-coupling pathway.

Solutions & Scientific Rationale:

  • Address Protodeboronation: This side reaction cleaves the C-B bond of the boronic acid.[16]

    • Use Boronate Esters: Pinacol (Bpin) or MIDA esters are more stable than the corresponding boronic acids and less prone to protodeboronation.[15]

    • Use a Milder Base: Strong bases can accelerate this unwanted pathway. K₃PO₄ or KF are often good choices to minimize this issue.[15]

  • Minimize Dehalogenation: This occurs when the aryl halide is reduced.

    • Check Solvent Quality: Solvents can play a crucial role. For instance, alcoholic solvents can sometimes act as hydride sources, leading to dehalogenation. Ensure you are using high-purity, dry solvents.[17][18]

    • Optimize Base/Solvent System: The choice of base and solvent can significantly influence reaction pathways. Aprotic solvents like dioxane or toluene with bases like K₂CO₃ or K₃PO₄ are common starting points.[1][5]

Visualizing the Mechanistic Challenge

The diagram below illustrates the core challenge: the competition between the desired mono-arylation pathway and the undesired bis-arylation pathway.

Suzuki_Selectivity Start 3,6-Dichloropyridazine Pd_Cycle1 Pd(0) Catalytic Cycle (1st Coupling) Start->Pd_Cycle1 + Ar-B(OH)₂ Mono 3-Aryl-6-chloropyridazine (Desired Product) Pd_Cycle2 Pd(0) Catalytic Cycle (2nd Coupling) Mono->Pd_Cycle2 + Ar-B(OH)₂ (Often Faster) Bis 3,6-Diarylpyridazine (Byproduct) Pd_Cycle1->Mono Reductive Elimination Pd_Cycle2->Bis Reductive Elimination Steric_Hindrance_Effect cluster_cycle Suzuki Catalytic Cycle cluster_selectivity Selectivity Control Point Pd0 Pd(0)L₂ (L = Bulky Ligand) OA Oxidative Addition (Aryl-Pd(II)-Cl) Pd0->OA + Ar-Cl TM Transmetalation (Aryl-Pd(II)-Aryl') OA->TM + Ar'-B(OH)₂ + Base RE Reductive Elimination TM->RE RE->Pd0 + Ar-Ar' Start 3,6-Dichloropyridazine (Less Hindered) Start->OA 1st Coupling (Allowed) Mono 3-Aryl-6-chloropyridazine (More Hindered) Block Steric Clash! Second Oxidative Addition is Disfavored Mono->Block 2nd Coupling Attempt Block->Pd0 Pathway Inhibited

Sources

Technical Support Center: Palladium Removal from Chloropyridazine APIs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. This guide specifically addresses the persistent challenge of removing residual palladium (Pd) from chloropyridazine derivatives following transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig).

Regulatory Context: ICH Q3D Guidelines

To ensure patient safety, the International Council for Harmonisation (ICH) Q3D guidelines strictly regulate elemental impurities in pharmaceutical products[1]. Palladium is classified as a Class 2B impurity, meaning it requires rigorous risk assessment and removal if intentionally added during synthesis[2].

The table below summarizes the Permitted Daily Exposure (PDE) and the corresponding concentration limits assuming a maximum daily API dose of 10 g/day [3].

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm) for 10 g/day Dose
Oral 10010
Parenteral 101
Inhalation 10.1

Troubleshooting Guide: The Causality of Palladium Retention

Why is palladium so difficult to remove from chloropyridazines? The difficulty stems from two distinct chemical mechanisms that create a thermodynamic sink for the metal:

  • Strong Chelation Effect: The pyridazine ring contains two adjacent nitrogen atoms with available lone pairs. These nitrogens act as potent bidentate or monodentate ligands, thermodynamically trapping Pd(II) species to form stable, soluble complexes that readily co-crystallize with your API.

  • Unwanted Oxidative Addition: If the chloropyridazine substrate contains an unreacted C-Cl bond (e.g., during a sequential coupling strategy), any residual Pd(0) in the reaction mixture can undergo oxidative addition into the C-Cl bond if elevated temperatures are maintained. This covalently binds the palladium directly to the product matrix.

To successfully purify the product, you must introduce a scavenger with a binding affinity for palladium that kinetically and thermodynamically outcompetes the pyridazine nitrogens.

Workflow: Palladium Scavenging Decision Tree

Pd_Scavenging_Workflow Start Crude Chloropyridazine API with Pd Impurities CheckState Determine Pd Oxidation State & Coordination Start->CheckState State0 Pd(0) Nanoparticles (Black precipitate) CheckState->State0 State2 Pd(II) Chelated Complex (Soluble, N-coordinated) CheckState->State2 Filter Filtration through Celite / Activated Carbon State0->Filter AddOxidant Add Oxidant (e.g., I2) to disrupt chelation State2->AddOxidant Strong chelation Scavenger Apply Scavenger (Thiol-Silica or PIX) State2->Scavenger Weak chelation Test ICP-MS Analysis (Target < 10 ppm) Filter->Test AddOxidant->Scavenger Scavenger->Test Success Passes ICH Q3D Limits Test->Success < 10 ppm Fail Fails Limits (Repeat or change scavenger) Test->Fail > 10 ppm Fail->CheckState

Figure 1: Decision tree for selecting Pd scavenging workflows based on oxidation state.

Experimental Protocols

Protocol A: Multidentate Sulfur-Based Silica Scavengers

Mechanism: Functionalized silica (e.g., 3-mercaptopropyl ethyl sulfide silica) provides multiple sulfur donor atoms that outcompete the nitrogen atoms of the pyridazine ring for Pd(II) binding[4]. Self-Validating Step: The silica matrix does not swell and can be easily filtered. If the filtrate remains colored (yellow/brown/orange), chelated Pd is still present, indicating the need for a higher equivalent of scavenger or longer incubation time.

  • Preparation: Dissolve the crude chloropyridazine product in a polar aprotic solvent (e.g., THF, DMF, or EtOAc) at a concentration of 0.1 M.

  • Scavenger Addition: Add 5–10 equivalents of the sulfur-based silica scavenger relative to the initial catalyst loading[4].

  • Incubation: Stir the suspension at 40–50 °C for 4 to 12 hours. Heating increases the kinetic lability of the Pd-pyridazine bond, allowing the scavenger to capture the metal.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Verification: Concentrate the filtrate and analyze the residue via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are ≤ 10 ppm.

Protocol B: Potassium Isopropyl Xanthate (PIX) and Iodine System

Mechanism: PIX is an ultra-efficient, highly nucleophilic scavenger. When combined with catalytic Iodine (


), the iodine oxidizes any trapped Pd(0) to Pd(II) and temporarily disrupts the strong Pd-N coordination, allowing PIX to form an insoluble Pd-xanthate complex that precipitates out of solution[5].
  • Dissolution: Dissolve the crude API in a water-miscible solvent (e.g., Ethanol or THF).

  • Oxidation: Add 0.1 equivalents of

    
     and stir for 30 minutes at room temperature to disrupt the chelate[5].
    
  • Scavenging: Add an aqueous solution of PIX (3–5 equivalents relative to total Pd).

  • Precipitation: Stir vigorously for 2 hours. A distinct precipitate (the Pd-PIX complex) will form.

  • Separation: Filter the suspension through a 0.45 µm PTFE membrane.

  • Aqueous Wash: Wash the organic filtrate with water to remove any unreacted PIX and inorganic salts.

  • Verification: Dry the organic layer, concentrate, and verify Pd clearance via ICP-MS.

Frequently Asked Questions (FAQs)

Q: My scavenger isn't working, and Pd levels remain above 50 ppm. What is going wrong? A: You are likely dealing with a highly stable Pd(II)-pyridazine chelate. Silica scavengers rely on kinetic exchange. Try increasing the temperature to 60 °C to increase the off-rate of the Pd-API complex, or switch to the PIX/


 protocol to chemically disrupt the complex[5].

Q: I observe a significant yield drop after using silica scavengers. How can I prevent this? A: Chloropyridazines can sometimes non-specifically adsorb to the silica backbone via hydrogen bonding or dipole interactions. To mitigate this, add a highly polar, non-coordinating co-solvent (like 5-10% Methanol or DMSO) during the scavenging step to keep the API in solution.

Q: How do I analytically quantify the residual Pd and ensure no scavenger leached into my product? A: Use ICP-MS for total palladium quantification following closed-vessel microwave digestion of your API, which is the gold standard for compliance with ICH Q3D guidelines[1]. To check for scavenger leaching (especially with soluble scavengers like PIX), use Ion Chromatography coupled with Conductivity Detection (IC-CD), which can separate and quantify residual xanthate or thiol species.

References

  • Title: ICH Q3D Elemental impurities - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Hydrolysis of 3-Chloro-6-Arylpyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-HYD-003 Status: Open Subject: Troubleshooting conversion of 3-chloro-6-arylpyridazines to 6-arylpyridazin-3(2H)-ones.

Introduction: The System

Welcome to the Pyridazine Chemistry Support Hub. You are likely attempting to synthesize a 6-arylpyridazin-3(2H)-one scaffold, a privileged structure in drug discovery (e.g., p38 MAP kinase inhibitors, cardiotonics).

The transformation involves the hydrolysis of a 3-chloro-6-arylpyridazine .[1][2] While theoretically a simple Nucleophilic Aromatic Substitution (SNAr), this reaction is frequently plagued by solubility issues, incomplete conversion, and tautomeric ambiguity during characterization.

This guide treats your reaction as a system with inputs (solvents, reagents, temperature) and outputs (conversion, purity).[3][4] We will debug each stage.

Module 1: Reaction Optimization (Kinetics & Conversion)

The Standard Protocol (The "Gold Standard")

Use this as your baseline. If you deviated, revert to this before troubleshooting further.

  • Reagents: Glacial Acetic Acid (AcOH) as solvent; Sodium Acetate (NaOAc) (2.0 - 5.0 equivalents).

  • Conditions: Reflux (118 °C) for 3–12 hours.

  • Mechanism: Acetate-assisted SNAr followed by in-situ hydrolysis.

Troubleshooting Guide: "My Reaction is Stalled"

Q: I have refluxed for 24 hours, but TLC shows 50% starting material. Why? A: The aryl group at position 6 is likely electron-donating (e.g., -OMe, -NHAc).

  • The Causality: The SNAr mechanism requires the pyridazine ring to be electron-deficient. An electron-rich aryl group at C6 deactivates the ring, making the C3-Chlorine bond stronger and less susceptible to nucleophilic attack.

  • The Fix:

    • Switch to "Harsh" Acidic Hydrolysis: Use concentrated HCl:H2O (1:1) or pure TFA/H2O. The strong acid protonates the ring nitrogens (N1 or N2), dramatically increasing the electrophilicity of the C3 carbon.

    • Microwave Irradiation: Heat to 150–180 °C in a sealed vessel with AcOH/H2O. This overcomes the activation energy barrier that thermal reflux cannot surmount.

Q: Why do you recommend Sodium Acetate (NaOAc)? Can't I just use water/acid? A: NaOAc serves a dual purpose:

  • Nucleophilicity: Acetate (OAc⁻) is a better nucleophile than water in glacial acetic acid. It displaces the chloride to form an intermediate 3-acetoxypyridazine , which is unstable and rapidly hydrolyzes to the pyridazinone.

  • Buffering: It buffers the HCl generated during the reaction, preventing the formation of insoluble pyridazinium hydrochloride salts that might crash out of solution before reacting.

Visualizing the Mechanism & Troubleshooting Logic

The following diagram illustrates the reaction pathway and the "Decision Tree" for optimization.

PyridazineHydrolysis Start Start: 3-Chloro-6-arylpyridazine CheckSolubility Is SM Soluble in AcOH? Start->CheckSolubility AddCoSolvent Add DMSO or DMF (10-20%) CheckSolubility->AddCoSolvent No StandardCond Run Standard: AcOH + NaOAc, Reflux CheckSolubility->StandardCond Yes AddCoSolvent->StandardCond CheckConversion TLC: Full Conversion? StandardCond->CheckConversion Isolate Isolate Product (Precipitate w/ H2O) CheckConversion->Isolate Yes AnalyzeSubst Analyze C6 Substituent CheckConversion->AnalyzeSubst No HarshCond Method B: Conc. HCl or TFA/H2O (Protonation activates ring) AnalyzeSubst->HarshCond Electron Donating Group (Deactivated Ring) Microwave Method C: Microwave 160°C (Overcome Activation Energy) AnalyzeSubst->Microwave Steric Bulk / Stubborn HarshCond->Isolate Microwave->Isolate

Caption: Troubleshooting logic flow for optimizing hydrolysis based on solubility and electronic effects.

Module 2: Solubility & Isolation

The "Gummy Solid" Problem

Q: Upon adding water to precipitate the product, I get a sticky gum instead of a solid. How do I fix this? A: This is a common issue caused by trapped acetic acid or intermediate salts.

  • The Fix:

    • Decant and Triturate: Decant the aqueous layer. Add diethyl ether or MTBE to the gum and sonicate vigorously. This extracts the trapped acetic acid and induces crystallization.[5]

    • pH Adjustment: The pyridazinone is weakly acidic (pKa ~10-11). If the solution is too acidic, the protonated species might be soluble/oily. Adjust the pH to ~5–6 using saturated NaHCO3 to ensure the neutral lactam form precipitates.

Solvent Selection Table
Solvent SystemApplicationProsCons
Glacial AcOH Standard HydrolysisHigh BP (118°C), good solubility for most pyridazines.Hard to remove traces; can form gums.
AcOH / H₂O (1:1) Reactive Substratesmilder; water acts directly as nucleophile.Lower reflux temp; slower kinetics.
DMSO / H₂O / NaOH Basic HydrolysisGood for acid-sensitive aryl groups.DMSO is difficult to remove; workup requires extensive washing.
TFA / H₂O Deactivated RingsExtremely activating (protonation).Can cleave other sensitive groups (e.g., Boc, t-Bu).

Module 3: Characterization (The Tautomer Trap)

Q: My NMR shows a signal at 13.0 ppm, but sometimes it's missing. Is it the OH or NH form? A: You are observing Lactam-Lactim Tautomerism .

  • The Science: In solution (DMSO-d6, CDCl3) and solid state, the Lactam (NH, C=O) form is predominantly favored over the Lactim (OH, C=N) form.

  • The Signal: The broad singlet at 13.0–13.5 ppm is the amide NH .

  • The Trap: If you treat the product with base (K₂CO₃) during workup and don't re-acidify, you may isolate the salt, making the NH disappear.

  • Verification: Run an IR spectrum.

    • Lactam (Product): Strong C=O stretch ~1650–1680 cm⁻¹.

    • Lactim (Intermediate/Rare): Weak/No C=O; broad OH stretch.

Mechanistic Visualization: The Pathway

Understanding the intermediate is crucial for troubleshooting.

Mechanism SM 3-Cl-6-Arylpyridazine Inter1 Transition State (Meisenheimer-like) SM->Inter1 + NaOAc / AcOH (Nucleophilic Attack) Inter2 3-Acetoxy-pyridazine (Unstable Intermediate) Inter1->Inter2 - Cl⁻ Lactim Lactim Form (3-OH-pyridazine) Inter2->Lactim + H₂O (Hydrolysis) Lactam Lactam Form (Pyridazin-3(2H)-one) Lactim->Lactam Tautomerization (Equilibrium favors Lactam)

Caption: Reaction pathway from chloro-precursor to the stable lactam via the acetoxy intermediate.

References

  • Solid-Phase Synthesis & Cleavage

    • Title: Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones.[6][7]

    • Source: Journal of Combin
    • Context: Describes the cleavage of chloropyridazines from Wang resin using acid, effectively hydrolyzing them to pyridazinones.
    • URL:[Link]

  • Tautomerism & Characterization

    • Title: Tautomerism in pyridazin-3(2H)
    • Source: Journal of Molecular Graphics and Modelling.[8]

    • Context: Validates the dominance of the lactam form and the energy barriers involved in the proton transfer.
    • URL:[Link]

  • General Reactivity & Synthesis

    • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[2][9]

    • Source: SciSpace / Comprehensive Reviews.
    • Context: Overview of synthetic routes including the hydrolysis of halopyridazines using acetic acid/sodium acet
    • URL:[Link][10][11]

  • Solubility & Troubleshooting Data

    • Title: Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.[4][12]

    • Source: BenchChem Technical Guides.
    • Context: Provides solubility data and troubleshooting for structurally similar chlorin

Sources

Solving solubility issues of pyridazine derivatives in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Pyridazine Paradox"

Welcome to the technical support hub. If you are here, you are likely facing the "Pyridazine Paradox": a class of 1,2-diazine heterocycles that are theoretically polar enough to resist chloroform but lipophilic enough to aggregate in water.

Pyridazines possess a high dipole moment and two adjacent nitrogen atoms capable of strong hydrogen bonding and


-

stacking. This creates high lattice energy in the solid state, making them notoriously difficult to dissolve for NMR analysis. This guide moves beyond basic solvent choices to address the causality of solubility failure and provides self-validating protocols to resolve it.

Module 1: The Solvent Matrix

Do not choose solvents randomly. Use this matrix to match the solvent properties to your specific derivative's intermolecular forces.

Table 1: NMR Solvent Performance for Pyridazines
SolventPolarity (

)
Viscosity (mPa·s)Pyridazine SuitabilityApplication Scientist Notes
CDCl

4.80.54Screening Standard first choice. Excellent resolution. Fails for polar 3,6-disubstituted pyridazines or fused systems (phthalazines).
DMSO-

46.72.00Universal Dissolves almost everything but high viscosity leads to faster

relaxation (broad peaks). Very hygroscopic; water peak at 3.33 ppm often obscures signals.[1]
MeOD-

32.70.54Protic Good solubility/resolution balance. Critical Warning: Exchanges acidic -NH protons (common in pyridazinones), making them invisible.
Acetone-

20.70.32Intermediate The "Goldilocks" solvent. Low viscosity (sharp peaks), good polarity. Excellent for resolving aromatic multiplets that overlap in CDCl

.
TFA-

8.60.8Additive The Nuclear Option. Used as a co-solvent (5-10%) to protonate basic nitrogens and break intermolecular H-bonds.

Module 2: The Solubility Ladder Protocol

Follow this logic flow to solvate your sample. This prevents the waste of precious material and deuterated solvents.

Workflow Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Pyridazine Derivative CDCl3 Try CDCl3 (0.6 mL) Start->CDCl3 Soluble Soluble? CDCl3->Soluble RunNMR Run 1H NMR Soluble->RunNMR Yes CheckNH Contains Exchangeable Protons (-NH, -OH)? Soluble->CheckNH No (Precipitate) Acetone Try Acetone-d6 CheckNH->Acetone No DMSO Try DMSO-d6 CheckNH->DMSO Yes (Need to see NH) MeOD Try Methanol-d4 CheckNH->MeOD No (NH irrelevant) Aggregates Broad Peaks? (Aggregation) Acetone->Aggregates DMSO->Aggregates MeOD->Aggregates Aggregates->RunNMR No (Sharp Peaks) VT_NMR Protocol A: Variable Temp (50°C) Aggregates->VT_NMR Yes (Thermal Break) TFA_Add Protocol B: Add 20uL TFA-d VT_NMR->TFA_Add Still Broad

Caption: Logical decision tree for solvent selection based on solubility and functional group requirements.

Module 3: Advanced Troubleshooting Protocols

When standard solvents fail, it is usually due to intermolecular aggregation (stacking) or proton exchange .

Protocol A: Variable Temperature (VT) NMR

Issue: Sample dissolves but peaks are broad/undefined. Cause: Pyridazines often form dimers or oligomers in solution via


-

stacking. This increases the effective molecular weight, slowing tumbling and shortening

relaxation times. Solution: Heat disrupts these non-covalent interactions.
  • Solvent Choice: Use DMSO-

    
     or Tetrachloroethane-
    
    
    
    (high boiling points). Avoid CDCl
    
    
    (boiling point ~61°C is too low).
  • Setup: Prepare sample in DMSO-

    
    .
    
  • Step 1: Acquire a standard spectrum at 298 K (25°C).

  • Step 2: Increase probe temperature to 323 K (50°C). Allow 10 minutes for equilibration.

  • Step 3: Acquire spectrum.

  • Validation: If peaks sharpen and shift slightly downfield (deshielding due to breaking anisotropic shielding from stacking), the issue was aggregation.

Protocol B: The "Proton Wedge" (TFA- Titration)

Issue: Sample is insoluble in CDCl


 and you cannot use DMSO (e.g., need to recover sample).
Cause:  Strong intermolecular Hydrogen Bonding (N...H-N).
Solution:  Trifluoroacetic acid-

(TFA-

) protonates the pyridazine nitrogens, destroying their ability to act as H-bond acceptors and forcing the molecules apart.

Step-by-Step:

  • Suspend 5-10 mg of sample in 0.6 mL CDCl

    
     (it will look cloudy/precipitated).
    
  • Add 10-20

    
    L of TFA-
    
    
    
    .
  • Shake/Sonicate for 30 seconds.

  • Observation: The solution should clarify immediately.

  • Note: This will significantly shift signals downfield (especially protons alpha to the nitrogen) due to the positive charge.

Visualization: The "Proton Wedge" Mechanism

TFA_Mechanism Dimer Insoluble Aggregate (Intermolecular H-Bonds) TFA + TFA-d (Deuterated Acid) Dimer->TFA Titration Monomer Soluble Monomer (Protonated Pyridazinium) TFA->Monomer Disruption of H-Bond Network

Caption: Mechanism of TFA-d solubilization. Protonation removes the H-bond acceptor site, breaking the aggregate lattice.

Frequently Asked Questions (FAQ)

Q1: My pyridazinone -NH signal is missing. Where is it?

  • Diagnosis: You likely used Methanol-

    
     (MeOD) or "wet" solvent.
    
  • Explanation: The -NH proton on a pyridazinone is acidic (

    
     ~10-11). In MeOD, this proton rapidly exchanges with the solvent deuterium (
    
    
    
    ), becoming -ND, which is NMR silent.
  • Fix: Switch to DMSO-

    
     or Acetone-
    
    
    
    . Ensure the solvent is from a fresh ampoule to minimize water content.

Q2: The aromatic peaks are broad in DMSO but sharp in Acetone. Why?

  • Diagnosis: Viscosity-induced relaxation broadening.

  • Explanation: DMSO is roughly 6x more viscous than acetone. According to the Debye-Stokes-Einstein equation, rotational correlation time (

    
    ) is proportional to viscosity. Slower tumbling leads to efficient spin-spin relaxation (
    
    
    
    ), causing natural line broadening.
  • Fix: If you must use DMSO, increase the sample temperature to 40-50°C to reduce viscosity.

Q3: I see a "phantom" doublet at 8.0 ppm and 2.9 ppm in my DMSO spectrum. Is this an impurity?

  • Diagnosis: This is likely DMF (Dimethylformamide).

  • Explanation: Many pyridazines are synthesized or recrystallized using DMF. DMF binds tightly to the heterocycle lattice and is hard to remove under vacuum.

  • Fix: Use Quantitative NMR (qNMR) to integrate the impurity against your product. If removal is required, dissolve in EtOAc and wash extensively with LiCl (aq) before re-drying.

Q4: Can I recover my sample after using TFA-d?

  • Answer: Yes.

  • Protocol: Transfer the NMR solution to a vial. Add excess aqueous NaHCO

    
     (saturated) to neutralize the acid. Extract with DCM or EtOAc. The pyridazine will return to its free base form.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • BenchChem Technical Division. (2025). Solubility of Pyridazinone Derivatives in Pharmaceutical Solvents. Technical Data Sheet. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Solvents). Link

  • University of Ottawa NMR Facility. (2014). Variable Temperature to Improve NMR Resolution. NMR Blog. Link

Sources

Technical Support Center: Regiocontrol in Substituted Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy Selection

Pyridazines (1,2-diazines) are "dissonant" heterocycles; their electron-deficient nature and adjacent nitrogen atoms create unique challenges in regiocontrol compared to pyridines or pyrimidines.[1] Achieving high regioselectivity requires selecting the correct entry point based on the target substitution pattern.

Decision Matrix: Method Selection by Target Pattern

Target SubstitutionRecommended StrategyPrimary Regiocontrol Factor
3,6-Disubstituted Nucleophilic Substitution / Cross-Coupling Stepwise displacement on 3,6-dichloropyridazine.
3,4,6-Trisubstituted Inverse Electron Demand Diels-Alder (IEDDA) Electronic matching of tetrazine (LUMO) and dienophile (HOMO).
4- or 5-Substituted Minisci Reaction (Radical C-H Functionalization) Innate radical nucleophilicity vs. protonated heterocycle electrophilicity.
Unsymmetrical 3,6- Condensation (Paal-Knorr type) Steric bulk of hydrazine and electronic bias of 1,4-dicarbonyl.

Technical Modules & Troubleshooting

Module A: De Novo Synthesis via Condensation

Context: The condensation of unsymmetrical 1,4-dicarbonyls with substituted hydrazines is the classical route but often yields inseparable regioisomeric mixtures.

User Question: I am reacting an unsymmetrical 1,4-diketone with methylhydrazine, but I get a 60:40 mixture of isomers. How can I shift this to >95:5?

Expert Diagnosis: The lack of selectivity arises because the nucleophilicity difference between the two hydrazine nitrogens (


 vs 

) is insufficient to discriminate between the two carbonyl electrophiles.
  • Causality: In methylhydrazine, the

    
     (methyl-bearing) is more nucleophilic due to the inductive effect, but also more sterically hindered. The reaction outcome is a tug-of-war between steric control (favoring attack at the less hindered carbonyl) and electronic control.[2]
    

Protocol & Solution:

  • Switch Solvent to Fluorinated Alcohols: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). These solvents activate the carbonyls via strong H-bonding, often amplifying the electronic differentiation between the two carbonyls.

  • Sequential Condensation: Do not mix everything at once.

    • Step 1: Form the monohydrazone at low temperature (

      
       to 
      
      
      
      ). The more nucleophilic nitrogen will attack the most electrophilic carbonyl kinetically.
    • Step 2: Cyclize by heating (often with acid catalysis).

Data: Solvent Effect on Regiomeric Ratio (rr)

Solvent Conditions Regiomeric Ratio (A:B)
Ethanol Reflux, 4h 65 : 35
Toluene Reflux, 4h 55 : 45

| HFIP | RT, 2h | 92 : 8 |

Module B: Inverse Electron Demand Diels-Alder (IEDDA)

Context: Reaction between 1,2,4,5-tetrazines and alkynes/alkenes.[3] This is the most powerful method for polysubstituted pyridazines.

User Question: I'm trying to synthesize a 4-amino-3,6-diarylpyridazine using a tetrazine and an ynamine, but the reaction is sluggish and regioselectivity is poor.

Expert Diagnosis: IEDDA reactions are governed by Frontier Molecular Orbital (FMO) theory. The reaction is


 (tetrazine) controlled and 

(alkyne) controlled.
  • Issue: If your tetrazine has electron-donating groups (EDGs), its LUMO is raised, reducing reactivity. If the ynamine is too sterically crowded, the orbital overlap is compromised.

Self-Validating Protocol (IEDDA):

  • Tetrazine Selection: Ensure the tetrazine is electron-deficient (e.g., 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine or ester-substituted).

  • Lewis Acid Activation: If reactivity is low, add

    
     or 
    
    
    
    . This coordinates to the tetrazine nitrogens, lowering the LUMO energy and accelerating the reaction.
  • Regiocontrol Rule: The most electron-donating substituent on the dienophile (alkyne) will end up para to the most electron-withdrawing substituent on the tetrazine (if unsymmetrical).

Module C: Post-Synthetic Functionalization (Minisci & Cross-Coupling)

Context: Functionalizing the C4/C5 positions of the pyridazine core.

User Question: I am attempting a Minisci alkylation on 3,6-dichloropyridazine to install an isopropyl group. I expected C4 substitution, but I'm seeing complex mixtures and low conversion.

Expert Diagnosis: Pyridazines are less basic than pyridines (


 vs 5.2). Standard Minisci conditions (Ag/persulfate/acid) rely on protonating the heterocycle to lower the LUMO and attract the nucleophilic radical.[4]
  • Failure Mode: 3,6-Dichloropyridazine is extremely electron-deficient. Protonation is difficult, and if successful, the ring becomes so deficient that it may degrade or undergo multiple radical additions.

Troubleshooting Guide:

  • Modify the Radical Source: Use zinc sulfinates (Langlois reagents) with TBHP. This "innate" radical functionalization often works better for highly deficient rings than the carboxylic acid/silver protocol.

  • Blocking Strategy: If C4 vs C5 selectivity is the issue (in unsymmetrical pyridazines), install a temporary blocking group (e.g., Cl or Br) at the unwanted position, then remove it via hydrogenolysis later.

Visualizing Regiocontrol Logic

The following diagram illustrates the decision pathways for synthesizing specific pyridazine isomers.

PyridazineRegio Target Target Molecule Structure Sym36 Symmetric 3,6-Disubstituted Target->Sym36 Unsym36 Unsymmetrical 3,6-Disubstituted Target->Unsym36 PolySub 3,4,6-Trisubstituted Target->PolySub C4Func C4/C5 Functionalization Target->C4Func Method_Sym Nucleophilic Sub. on 3,6-Dichloropyridazine Sym36->Method_Sym Direct Displacement Method_Unsym Stepwise Cross-Coupling (Suzuki/Stille) Unsym36->Method_Unsym Site-Selective Coupling Method_IEDDA IEDDA Cycloaddition (Tetrazine + Alkyne) PolySub->Method_IEDDA Convergent Synthesis Method_Minisci Minisci Radical Reaction (Protonated Heterocycle) C4Func->Method_Minisci Late-Stage C-H Func. Mechanism_Suzuki Mechanism: Oxidative Addition Preference (C-I > C-Br > C-Cl) Method_Unsym->Mechanism_Suzuki Mechanism_IEDDA Mechanism: LUMO(Tetrazine) - HOMO(Dienophile) Interaction Method_IEDDA->Mechanism_IEDDA

Caption: Decision tree for selecting synthetic strategy based on pyridazine substitution pattern.

Detailed Experimental Protocol

Protocol: Site-Selective Suzuki Coupling of 3,6-Dichloropyridazine Objective: Synthesis of 3-aryl-6-chloropyridazine (monocoupling).

  • Reagents:

    • 3,6-Dichloropyridazine (1.0 equiv)

    • Arylboronic acid (1.05 equiv) - Strict stoichiometry is critical.

    • 
       (5 mol%)[5]
      
    • 
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

  • Procedure:

    • Degassing: Charge flask with solvent and bubble Argon for 15 minutes. Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

    • Addition: Add pyridazine, boronic acid, and base. Add catalyst last under positive Argon pressure.

    • Reaction: Heat to

      
      . Monitor by HPLC/UPLC every 30 minutes.
      
    • Endpoint: Stop immediately upon consumption of the boronic acid. Prolonged heating leads to bis-coupling (3,6-diaryl).

  • Purification:

    • The monocoupled product is less polar than the starting material but more polar than the bis-product. Flash chromatography (Hexane/EtOAc) usually provides clean separation.

References

  • Regioselective Pyridazine Synthesis from Tetrazines

    • Title: Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides[6]

    • Source: Organic Chemistry Frontiers, 2014
    • URL:[Link]

  • Minisci Reaction on Pyridines and Diazines

    • Title: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applicable to Pyridazines)
    • Source: J. Am. Chem. Soc., 2021[7]

    • URL:[Link]

  • Unconventional Site-Selectivity in Cross-Coupling

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
    • Source: ACS C
    • URL:[Link]

  • Inverse Electron Demand Diels-Alder Reviews

    • Title: Inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines[3][8]

    • Source: Chemical Reviews (via Sigma-Aldrich summary)
  • General Pyridazine Synthesis

    • Title: Synthesis of pyridazines (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Support Center: Optimizing Pyridazine Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Synthesizing functionalized pyridazines via palladium-catalyzed Suzuki-Miyaura reactions often presents significant chemoselectivity challenges. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and systematically eliminate homocoupling byproducts in pyridazine workflows.

Mechanistic Insights: The Pyridazine Homocoupling Dilemma

Pyridazines are strongly electron-deficient heterocycles due to the presence of two adjacent nitrogen atoms. While this electronic deficiency lowers the LUMO and facilitates rapid oxidative addition of the palladium catalyst to the carbon-halogen bond[1], it introduces a severe kinetic mismatch in the catalytic cycle. The rapid oxidative addition often outpaces the subsequent transmetalation step. When transmetalation becomes the rate-limiting bottleneck, the accumulated palladium intermediates and unreacted boronic acids are highly susceptible to side reactions[1].

Homocoupling in these systems typically manifests in two forms:

  • Boronic Acid Homocoupling (Biaryl Formation): Two equivalents of the boronic acid couple together. This is primarily driven by the presence of unreduced Pd(II) species or dissolved oxygen[2].

  • Halopyridazine Homocoupling (Bipyridazine Formation): Occurs when the halopyridazine self-couples. This is exacerbated by the pyridazine nitrogen atoms coordinating to and poisoning the palladium center, disrupting the standard catalytic cycle[3].

Suzuki_Homocoupling_Pathways Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Pd(0) Active Catalyst Pd_II->Pd_0 Mild Reductant (K-Formate) O2_Exposure O2 Exposure / Unreduced Pd(II) Pd_II->O2_Exposure No Reductant Ox_Add Oxidative Addition (Halopyridazine) Pd_0->Ox_Add Fast in Pyridazines Transmet Transmetalation (Boronic Acid) Ox_Add->Transmet Halo_Homo Bipyridazine Homocoupling Ox_Add->Halo_Homo Catalyst Poisoning / Slow Transmetalation Red_Elim Reductive Elimination Transmet->Red_Elim Homo_Prod Biaryl Homocoupled Byproduct Transmet->Homo_Prod Excess Boronic Acid + O2 Red_Elim->Pd_0 Catalyst Regeneration Product Desired Pyridazine Cross-Product Red_Elim->Product O2_Exposure->Homo_Prod Boronic Acid Oxidation

Suzuki-Miyaura catalytic cycle highlighting cross-coupling vs. oxidative homocoupling pathways.

Troubleshooting FAQs

Q1: Why am I seeing a massive amount of symmetrical biaryl (boronic acid homocoupling) instead of my functionalized pyridazine? A1: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced to the catalytically active Pd(0) state before the cross-coupling cycle can begin. Without an added reductant, the boronic acid itself acts as the reducing agent. Two molecules of boronic acid are consumed to reduce one molecule of Pd(II), generating the biaryl homocoupled byproduct[2]. Causality & Solution: Incorporate a mild reducing agent, such as potassium formate, into the reaction mixture prior to catalyst addition. This selectively reduces Pd(II) to Pd(0) without consuming your valuable boronic acid[4][5]. Alternatively, start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄[4].

Q2: I switched to a Pd(0) catalyst, but homocoupling is still the major pathway. What is driving this? A2: The most likely culprit is dissolved oxygen. Oxygen acts as a potent oxidant that rapidly converts Pd(0) back to Pd(II), re-initiating the oxidative homocoupling cycle[2]. Standard vacuum/backfill cycles often leave up to 6-8% v/v oxygen in the reactor headspace[5]. Furthermore, in biphasic solvent systems (e.g., toluene/water), oxidative homocoupling is highly favored if oxygen impurities are present[6]. Causality & Solution: Implement a rigorous subsurface sparging protocol with nitrogen or argon for at least 30 minutes to physically displace dissolved oxygen from the solvent matrix[5].

Q3: Does the electronic nature of the pyridazine ring contribute to byproduct formation? A3: Yes. The adjacent nitrogens make the ring electron-deficient, facilitating rapid oxidative addition. However, these nitrogens are also strong Lewis bases that can coordinate to the palladium center, leading to catalyst inhibition or deactivation[1]. This slows down transmetalation, giving the boronic acid time to undergo side reactions. Causality & Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). The steric bulk shields the palladium center, preventing the pyridazine nitrogens from coordinating, while the electron-rich nature accelerates the transmetalation step[4].

Q4: How can I adjust my reagent addition to minimize these side reactions? A4: High localized concentrations of boronic acid in the presence of the palladium catalyst strongly favor the homocoupling kinetic pathway over cross-coupling[1]. Causality & Solution: Employ a slow-addition strategy. By using a syringe pump to add the boronic acid/ester over several hours, you maintain a low steady-state concentration, allowing the cross-coupling transmetalation step to outcompete the bimolecular homocoupling reaction[5].

Quantitative Data: Impact of Reaction Conditions on Homocoupling

The following table summarizes the causal impact of specific reaction parameters on the ratio of desired cross-coupled pyridazine to homocoupled biaryl byproduct, synthesized from optimized process chemistry campaigns[5][6][7].

Reaction ConditionHomocoupling DriverMitigation StrategyExpected Outcome (Cross : Homo Ratio)
Pd(OAc)₂, No Additive Pd(II) requires reduction via boronic acid oxidation.Add Potassium Formate (1-2 eq) to selectively reduce Pd(II).~ 60:40
Pd(PPh₃)₄, Standard Vacuum/Backfill Residual dissolved O₂ drives oxidative homocoupling.Subsurface N₂/Ar Sparge (30 min) prior to catalyst addition.~ 85:15
All Reagents Added Upfront High local concentration of boronic acid favors bimolecular coupling.Syringe Pump Addition of boronic acid over 2-4 hours.~ 95:5
Standard Phosphine Ligands (PPh₃) Slow transmetalation due to pyridazine nitrogen coordination.Use bulky, electron-rich ligands (e.g., XPhos, SPhos).> 98:2

Validated Experimental Protocol: Minimized-Homocoupling Suzuki Reaction

This protocol is designed as a self-validating system to ensure the suppression of homocoupling during the functionalization of halopyridazines.

Step 1: Equipment Preparation & Subsurface Sparging

  • Equip a dry, multi-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas dispersion tube (sparging needle) submerged directly into the solvent.

  • Add the halopyridazine (1.0 eq), base (e.g., K₂CO₃, 2.0 eq), and the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

  • Critical Step: Sparge the mixture with high-purity Nitrogen or Argon for a minimum of 30 minutes. Causality: This physically strips dissolved oxygen from the biphasic mixture, preventing O₂-mediated oxidative homocoupling[5][6].

Step 2: Reagent Loading & In-Situ Catalyst Reduction

  • Briefly pause sparging and add Potassium Formate (1.5 eq) followed by the Pd(II) precatalyst (e.g., Pd(OAc)₂, 0.05 eq) and a bulky ligand (e.g., XPhos, 0.10 eq).

  • Resume sparging for an additional 5 minutes, then switch to a positive pressure inert gas blanket.

  • Self-Validation Check: Heat the mixture to 60 °C. Observe the solution transition from a dark orange/red (indicating Pd(II)) to a pale yellow or colorless state. This visual cue confirms the successful reduction to the active Pd(0) species without consuming boronic acid[4][5].

Step 3: Controlled Reagent Addition

  • Dissolve the arylboronic acid (1.2 eq) in a minimal amount of degassed solvent.

  • Using a syringe pump, add the boronic acid solution dropwise to the reaction mixture at 80 °C over a period of 2 to 4 hours.

  • Causality: Maintaining a low steady-state concentration of the boronic acid ensures that transmetalation with the Pd-pyridazine intermediate outcompetes bimolecular homocoupling[5][7].

Step 4: Reaction Monitoring & Workup

  • Monitor the reaction via LC-MS or TLC.

  • Self-Validation Check: TLC analysis should show the disappearance of the halopyridazine without the emergence of a highly non-polar, strongly UV-active spot (which would indicate the symmetrical biaryl homocoupled product).

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts and residual formate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies Source: PMC / MDPI Molecules URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Carbazole-Pyridazine Copolymers and Their Rhenium Complexes: Effect of the Molecular Structure on the Electronic Properties Source: AIR Unimi (University of Milan) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Technical Support Center: Chloropyridazine Reaction Workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Post-Reaction Processing of Chloropyridazine Mixtures ( Mediated)

Ticket ID: CP-WORKUP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Safety Directive

Warning: The workup of chloropyridazine reaction mixtures involves the hydrolysis of excess phosphoryl chloride (


).[1] This process is exothermic  and generates large volumes of hydrogen chloride (HCl) gas .[2]

The Golden Rule of Safety:

NEVER add water directly to a hot reaction mixture containing excess


. 
This causes an uncontrollable exotherm (runaway reaction) and violent eruption of acidic vapors. Always use the Reverse Quench  method described in Module 1.

Module 1: Quenching Protocols (The "Reverse Quench")

The Science of the Hazard

When


 is hydrolyzed, it does not react linearly.[1][3] It forms metastable intermediates (like phosphorodichloridic acid, 

) that can accumulate at low temperatures. As the mixture warms, these intermediates decompose simultaneously, causing a delayed exotherm —a sudden, violent heat spike minutes after you think the reaction is safe.
Protocol A: The "Distill-First" Method (Recommended for >10g Scale)

Best for: High-purity requirements and reducing aqueous waste volume.

  • Vacuum Distillation: Attach a short-path distillation head to the reaction flask. Apply vacuum (10–20 mmHg) and heat (

    
     bath) to remove the bulk of excess 
    
    
    
    .
    • Why? Removing

      
       removes the fuel for the exotherm.
      
  • Dilution: Cool the residue (thick oil/tar) to room temperature. Dilute with a water-miscible organic solvent (e.g., Acetonitrile or Dioxane) or a non-miscible solvent (DCM) depending on the next step.

  • Reverse Quench: Pour the diluted residue slowly into a vigorously stirred beaker of crushed ice/water.

  • Neutralization: Adjust pH (see Module 2).

Protocol B: The Buffered Reverse Quench (Direct)

Best for: Small scales (<5g) or thermally unstable products.

  • Prepare Quench Tank: In a large beaker (5x reaction volume), prepare a slurry of ice and Sodium Acetate or Sodium Bicarbonate .

    • Why Sodium Acetate? It buffers the solution, preventing the pH from dropping to <0, which can trap basic pyridazines in the aqueous layer.

  • Controlled Addition: Transfer the reaction mixture (containing

    
    ) into a dropping funnel. Add it dropwise  to the stirred ice slurry.
    
  • Temperature Monitoring: Maintain internal temperature

    
    .
    

Module 2: Extraction & Phase Separation Logic

Chloropyridazines are nitrogen heterocycles with weak basicity. Their solubility is heavily pH-dependent.

The "Missing Product" Phenomenon

If your yield is low, your product is likely protonated and trapped in the aqueous phosphate layer.

pH RangeSpecies StateSolubilityAction Required
pH < 1 Pyridazinium Ion (

)
Water Soluble Do Not Extract. Neutralize first.
pH 4 - 7 Free Base (

)
Organic Soluble Ideal Extraction Zone. Use DCM or EtOAc.
pH > 10 Unstable / Hydrolysis RiskVariableAvoid. High pH can hydrolyze the -Cl back to -OH.
Visual Workflow: The Decision Tree

WorkupLogic Start Crude Reaction Mixture (Chloropyridazine + Excess POCl3) Distill Distill excess POCl3? Start->Distill VacDist Vacuum Distillation (Recycle POCl3) Distill->VacDist Yes (Scale >10g) Quench REVERSE QUENCH: Add Mixture TO Ice/Water Distill->Quench No (Scale <5g) Dilute Dilute Residue with DCM/MeCN VacDist->Dilute Dilute->Quench PhaseCheck Check pH of Aqueous Layer Quench->PhaseCheck Acidic pH < 2 (Product Protonated) PhaseCheck->Acidic Neutral pH 6-8 (Free Base) PhaseCheck->Neutral BaseAdd Slowly add NH4OH or NaHCO3 Acidic->BaseAdd Extract Extract with DCM or EtOAc Neutral->Extract BaseAdd->Neutral Wash Wash Org. Layer with Sat. NaHCO3 & Brine Extract->Wash Final Dry (MgSO4) & Concentrate Wash->Final

Caption: Logic flow for maximizing recovery of chloropyridazines while managing POCl3 hazards.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a black tar upon quenching. Is it ruined?

  • Diagnosis: This is often "charring" caused by the heat of

    
     hydrolysis or polymerization of the pyridazine.
    
  • Solution:

    • Do not discard.[4] The product might still be trapped inside the tar.

    • Decant the aqueous layer.

    • Sonicate the tar with a mixture of DCM and Methanol (9:1) . The methanol helps penetrate the phosphate salts, while DCM dissolves the chloropyridazine.

    • Filter the resulting suspension through Celite.

Q2: I have a persistent emulsion that won't separate.

  • Diagnosis: Phosphoric acid esters act as surfactants.

  • Solution:

    • Filtration: Pass the entire biphasic mixture through a pad of Celite. This breaks the surface tension of the micro-droplets.

    • Salting Out: Add solid NaCl to saturation. This increases the density of the aqueous layer and forces organics out.

Q3: Why did my product hydrolyze back to the starting material (Pyridazinone)?

  • Diagnosis: You likely heated the quench mixture or allowed the pH to get too basic (pH > 10) while warm. Chloropyridazines are susceptible to Nucleophilic Aromatic Substitution (

    
    ). Hydroxide (
    
    
    
    ) is a nucleophile.
  • Prevention: Keep the quench cold (

    
    ) and stop basification at pH 7-8 .
    

Q4: Can I use Rotovap to remove


? 
  • Advisory: Yes, but you must use a dry ice/acetone trap and a pump protected by a chemical trap (KOH pellets).

    
     vapors will destroy standard rubber diaphragms and pump oil.
    

Module 4: Specific Protocol (3,6-Dichloropyridazine)

Context: Synthesis from Maleic Hydrazide (1,2-dihydro-3,6-pyridazinedione).

  • Reaction: Maleic hydrazide + Excess

    
     (solvent) 
    
    
    
    3,6-Dichloropyridazine.
  • Workup:

    • Cool mixture to

      
      .
      
    • Distill excess

      
       under reduced pressure (recover for reuse).
      
    • Pour the thick residue onto crushed ice (approx. 500g ice per 100g reactant).

    • Stir vigorously for 30 mins to ensure all phosphoryl species hydrolyze.

    • Neutralize: Slowly add concentrated Ammonium Hydroxide (

      
      ) until pH 7. Note: The product usually precipitates as a solid here.
      
    • Isolation: Filter the solid.[4][5][6] If no precipitate forms, extract with Dichloromethane (DCM).

References

  • Achmatowicz, M. M., et al. (2010).[2][7] "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development.
    
    • Source:

  • BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."

    • Source:

  • Mizzoni, R. H., & Spoerri, P. (1951).[8] "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[6][8][9] Journal of the American Chemical Society.[8]

    • Source:

  • Organic Syntheses. (2012). "Synthesis of 4-Chloroquinolines via POCl3 mediated reaction." (Analogous workup procedure).

    • Source:

Sources

Technical Support Center: Troubleshooting 3-Chloro-6-(3-methylphenyl)pyridazine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability and reactivity challenges associated with handling 3-Chloro-6-(3-methylphenyl)pyridazine under basic conditions. This document provides mechanistic insights, quantitative data, and self-validating protocols to ensure the integrity of your drug development workflows.

Mechanistic Causality: Why is this molecule sensitive to base?

To troubleshoot effectively, we must first understand the inherent electronic environment of the molecule. The pyridazine core is profoundly electron-deficient. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect (both inductive and mesomeric), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system[1].

When a chlorine atom is positioned at C3, it acts as an excellent leaving group, highly activating the ring for Nucleophilic Aromatic Substitution (


)  via an addition-elimination mechanism[2]. While the benzylic protons of the 3-methylphenyl moiety are theoretically acidic, they remain entirely inert under standard basic conditions; the dominant thermodynamic and kinetic sink is the highly electrophilic C3 position. Consequently, the "stability" of this compound in basic media is entirely dictated by the nucleophilicity of the base and the presence of protic solvents.

Frequently Asked Questions (Troubleshooting)

Q1: I used aqueous NaOH to neutralize my reaction mixture during workup, but my LC-MS shows a mass shift of -18 Da (loss of Cl, addition of OH). What happened? A: You have inadvertently synthesized 6-(3-methylphenyl)pyridazin-3(2H)-one. Strong aqueous bases like NaOH or KOH act as potent nucleophiles. The hydroxide ion attacks the electrophilic C3 position, displacing the chloride. This intermediate immediately undergoes keto-enol tautomerization to form the highly stable pyridazinone[3]. To prevent this, use mild, non-nucleophilic aqueous buffers (like saturated


) or avoid aqueous basic workups entirely.

Q2: I am trying to perform an amination using a primary amine. The reaction stalls at 50% conversion. Should I add more amine? A: Do not add more of your valuable amine nucleophile. During the


 reaction, one equivalent of HCl is generated for every molecule of product formed[1]. This HCl protonates your unreacted amine nucleophile, converting it into a non-nucleophilic hydrochloride salt. Instead of adding more reactant, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as an acid scavenger. DIPEA is bulky enough that it cannot attack the C3 position, but basic enough to neutralize the HCl, keeping your primary amine active.

Q3: Can I use high-pressure ammonia to aminate the C3 position? A: Yes. Historically, converting 3-chloro-6-arylpyridazines to their corresponding 3-amino derivatives requires reacting the substrate with ammonia under pressure at elevated temperatures (100 °C to 200 °C) in an autoclave[4]. However, modern cross-coupling or optimized


 methods are generally preferred for safety and yield.

Quantitative Stability Data

The following table summarizes the stability and reactivity profile of 3-Chloro-6-(3-methylphenyl)pyridazine under various basic conditions, allowing for rapid experimental planning.

Base SystemSolventTemp (°C)Primary ReactionEst. Half-Life (

)
1.0 M NaOH (aq) THF/Water (1:1)25Hydrolysis (

by

)
< 2 hours
1.0 M NaOH (aq) THF/Water (1:1)80Hydrolysis (

by

)
< 15 mins
2.0 eq Methylamine THF60Amination (

by

)
~ 4 hours
2.0 eq DIPEA Anhydrous DCM25None (Stable)> 48 hours
2.0 eq DIPEA Anhydrous DCM80None (Stable)> 24 hours

Self-Validating Experimental Protocols

Protocol A: Anhydrous Amination with Acid Scavenging

Objective: Substitute the C3-chloro group with an amine nucleophile without degrading the starting material. Causality: Using DIPEA prevents the amine nucleophile from being deactivated by the generated HCl[1]. The reaction requires heat because the initial addition step disrupts the aromaticity of the pyridazine ring, representing a high activation energy barrier[2].

  • Preparation: In an oven-dried flask under

    
    , dissolve 1.0 eq of 3-Chloro-6-(3-methylphenyl)pyridazine in anhydrous THF (0.2 M).
    
  • Base Addition: Add 2.5 eq of DIPEA. Causality: The excess ensures complete scavenging of HCl throughout the reaction lifetime.

  • Nucleophile Addition: Add 1.2 eq of the desired primary amine.

  • Thermal Activation: Heat the mixture to 65 °C.

  • Self-Validation Checkpoint 1 (pH Monitoring): After 2 hours, spot 1 µL of the reaction mixture onto wet pH indicator paper. The pH should read ~8-9. If it reads <7, the DIPEA has been consumed or compromised, and the

    
     will stall.
    
  • Self-Validation Checkpoint 2 (LC-MS Isotopic Profiling): Analyze an aliquot via LC-MS. The starting material exhibits a distinct 3:1 isotopic ratio (M : M+2) due to the

    
     isotopes. The successful completion of the reaction is self-validated when this 3:1 pattern completely disappears, replaced by the product mass [M - Cl + Amine].
    
Protocol B: Non-Hydrolytic Aqueous Workup

Objective: Remove salts and excess base without inducing hydrolysis of unreacted 3-Chloro-6-(3-methylphenyl)pyridazine. Causality: Hydroxide ions rapidly displace the C3-chloride. Therefore, pH must be strictly controlled during aqueous washing[3].

  • Quenching: Cool the reaction mixture to 0 °C to kinetically slow any potential side reactions.

  • Dilution: Dilute the mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer with an equal volume of cold, half-saturated aqueous

    
     (pH ~8). Causality:
    
    
    
    is basic enough to neutralize trace acids but lacks the nucleophilic strength to displace the chloride at 0 °C.
  • Self-Validation Checkpoint (Phase Integrity): Extract the organic layer and run a rapid TLC (Hexanes:EtOAc 3:1) visualized under UV (254 nm). The presence of a high-Rf spot confirms the intact chloropyridazine. If a baseline-adhering spot appears (which stains strongly with

    
    ), this indicates the formation of the highly polar pyridazinone, meaning hydrolysis has breached the workflow.
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Reaction Pathway Visualization

The following decision matrix illustrates the logical relationship between base selection and the structural integrity of 3-chloro-6-arylpyridazines.

G Start 3-Chloro-6-(3-methylphenyl)pyridazine Q1 Is the base a strong nucleophile? (e.g., NaOH, R-NH2) Start->Q1 YesNuc SNAr Reaction Occurs (Displacement of Cl-) Q1->YesNuc Yes NoNuc Non-Nucleophilic Base (e.g., DIPEA, DBU) Q1->NoNuc No AqWorkup Aqueous Conditions? (Presence of H2O) NoNuc->AqWorkup Hydrolysis Hydrolysis to Pyridazin-3(2H)-one AqWorkup->Hydrolysis Yes (Base-catalyzed) Stable Molecule Remains Stable & Intact AqWorkup->Stable No (Anhydrous)

Decision matrix for the stability of 3-chloro-6-arylpyridazines in basic environments.

References

  • Nucleophilic Aromatic Substitution. Mustansiriyah University. Available at: [Link]

  • US2371115A - Sulphanilamido pyridazine.Google Patents.

Sources

Validation & Comparative

Structural Validation & Comparative Spectral Analysis: 3-Chloro-6-(3-methylphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a definitive structural analysis of 3-Chloro-6-(3-methylphenyl)pyridazine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds.[1] Unlike generic spectral databases, this document focuses on the comparative validation of the product against its specific synthetic precursors and common impurities (regioisomers and homocoupling byproducts).[1]

The analysis is grounded in high-field 1H NMR (400 MHz+) data, emphasizing the distinction between the electron-deficient pyridazine core and the electron-rich m-tolyl substituent.[1]

Experimental Protocol & Methodology

To ensure reproducibility, the following protocol synthesizes the causality behind the spectral features observed.

Synthesis Context (The Source of Spectral Complexity)

The target molecule is typically generated via a Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with 3-methylphenylboronic acid.[1]

  • Stoichiometry Control: 1.0 eq Dichloropyridazine : 1.05 eq Boronic Acid.

  • Critical Impurity Vectors:

    • Unreacted Starting Material: 3,6-Dichloropyridazine.[1][2][3]

    • Over-reaction: 3,6-Bis(3-methylphenyl)pyridazine (symmetric).[1]

    • Catalytic side-product:[1] 3,3'-Dimethylbiphenyl (homocoupling).[1]

NMR Sample Preparation[1]
  • Solvent Selection: CDCl₃ (Chloroform-d) is the standard for this lipophilic intermediate.[1]

    • Note: If the sample contains residual boronic acid, DMSO-d₆ is preferred to separate the hydroxyl protons, though this shifts the aromatic peaks downfield by ~0.1-0.2 ppm.[1]

  • Concentration: 10 mg / 0.6 mL. High concentration is required to visualize 13C satellites if 2D analysis is planned, but for 1H, avoid saturation to prevent peak broadening of the methyl singlet.[1]

1H NMR Spectral Analysis (400 MHz, CDCl₃)

The "Fingerprint" Region

The spectrum is defined by three distinct zones. The integration ratio must be strictly 3:4:2 (Methyl : Phenyl : Pyridazine).

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Justification
2.44 Singlet (s)3HCH₃ (Ar-Me)Characteristic benzylic methyl resonance.[1]
7.28 – 7.32 Doublet (d)1HH-4' (Phenyl)Ortho to methyl, para to pyridazine.[1] Shielded relative to H-2'.
7.40 – 7.45 Triplet (t)1HH-5' (Phenyl)Meta proton.[1] Overlaps often occur here with solvent impurities.
7.58 Doublet (d, J=9.0 Hz)1HH-4 (Pyridazine)Ortho to Chlorine.[1] Upfield of H-5 due to lack of conjugation deshielding.
7.75 – 7.80 Multiplet (m)2HH-6' & H-5 H-6' (Phenyl) is ortho to the pyridazine bond.[1] H-5 (Pyridazine) is deshielded by the aryl ring current.
7.88 Singlet (br s)1HH-2' (Phenyl)Isolated between the Methyl and Pyridazine ring.[1] Most deshielded phenyl proton due to anisotropy.
The Pyridazine AB System (Crucial Validation)

The most critical feature for confirmation is the AB system of the pyridazine ring .[1]

  • H-4 (δ 7.58): Resides next to the Chlorine.[1] While Chlorine is electronegative (inductive withdrawal), it is also a resonance donor. More importantly, it lacks the strong anisotropic deshielding of the phenyl ring found at position 6.[1]

  • H-5 (δ 7.80): Resides next to the Phenyl ring.[1] The ring current of the m-tolyl group significantly deshields this proton, pushing it downfield.[1]

  • Coupling (J): The vicinal coupling constant (

    
    ) is characteristic of pyridazines, typically 8.8 – 9.2 Hz .[1]
    

Comparative Analysis: Alternatives & Impurities

This section guides the researcher in distinguishing the target from common "look-alike" species in the reaction mixture.

Target vs. Starting Material (3,6-Dichloropyridazine)[1][2]
  • Target: Two distinct doublets (

    
     Hz) at 7.58 and 7.80 ppm.
    
  • Starting Material: A single singlet at 7.55 ppm (in CDCl₃).[1]

    • Diagnostic: If you see a singlet growing at 7.55 ppm, the reaction is incomplete.[1] The symmetry of the dichloropyridazine makes the protons chemically equivalent.

Target vs. Bis-Aryl Product (Over-reaction)
  • Target: Asymmetric. Pyridazine protons are split.[4]

  • Bis-Product (3,6-Bis(3-methylphenyl)pyridazine): Symmetric.

    • Pyridazine Protons: Collapse into a singlet (or very tight AB) shifted downfield to ~7.90 - 8.00 ppm .

    • Methyl:[5][6] Integral ratio changes.[4][5][7][8] The aromatic region becomes simplified due to symmetry.[9]

Target vs. Homocoupling (3,3'-Dimethylbiphenyl)[1]
  • Target: Contains Pyridazine protons (distinctive doublets).[1][4]

  • Homocoupling: Lacks the pyridazine signals entirely.

    • Shift: The methyl group often shifts slightly upfield (~2.40 ppm).

    • Aromatic: Complex multiplet region 7.1 – 7.5 ppm, lacking the downfield pyridazine signals >7.6 ppm.[1]

Visualizations

Experimental Workflow

G cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Validation Phase SM1 3,6-Dichloropyridazine (Singlet @ 7.55 ppm) Rxn Suzuki Coupling Pd(PPh3)4, Na2CO3 SM1->Rxn SM2 3-Methylphenyl Boronic Acid SM2->Rxn Workup Extraction (EtOAc) & Drying Rxn->Workup Column Flash Column (Hex/EtOAc) Workup->Column NMR 1H NMR (CDCl3) Target Identification Column->NMR

Figure 1: Synthetic workflow highlighting the transformation from symmetric starting material to the asymmetric target.

Spectral Decision Tree

DecisionTree Start Analyze Aromatic Region (7.0 - 8.5 ppm) Q1 Are there signals > 7.5 ppm? Start->Q1 Q2 Check Pyridazine Pattern Q1->Q2 Yes Impurity1 Suspect: Homocoupling (Biaryl impurity) Q1->Impurity1 No Singlet Singlet @ ~7.55 ppm Q2->Singlet Single Peak Doublets Two Doublets (J=9Hz) Q2->Doublets AB System SingletDown Singlet @ ~8.00 ppm Q2->SingletDown Single Peak (Downfield) SM ID: 3,6-Dichloropyridazine (Starting Material) Singlet->SM Target ID: 3-Chloro-6-(3-methylphenyl) pyridazine (TARGET) Doublets->Target Bis ID: 3,6-Bis(aryl)pyridazine (Over-reaction) SingletDown->Bis

Figure 2: Logic tree for distinguishing the target molecule from synthetic precursors and side products.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Link[1]

  • ChemicalBook. (2024). Pyridazine 1H NMR Spectrum & Assignments. Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 3-Chloro-6-methylpyridazine. Link

  • Royal Society of Chemistry. (2010). Crystal structure and NMR analysis of 3-Chloro-6-arylpyridazines. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Side Reactions. Link

Sources

A Technical Guide to the ¹³C NMR Chemical Shifts of 3-Chloro-6-m-tolylpyridazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Chloro-6-m-tolylpyridazine, a substituted pyridazine, represents a class of molecules with significant potential in drug discovery due to the diverse biological activities associated with the pyridazine scaffold. Accurate characterization of such molecules is the bedrock of any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is one of the most powerful techniques for determining the carbon framework of an organic molecule.

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-Chloro-6-m-tolylpyridazine. In the absence of publicly available experimental data for this specific compound, this guide leverages high-quality predicted data and presents a rigorous comparative analysis with experimentally determined spectra of structurally related analogues. This approach not only offers a reliable estimation of the chemical shifts but also illustrates a practical workflow for spectral interpretation and assignment in the absence of a direct experimental precedent.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the following atom numbering scheme will be used for 3-Chloro-6-m-tolylpyridazine.

Caption: Atom numbering scheme for 3-Chloro-6-m-tolylpyridazine.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

The ¹³C NMR spectrum of 3-Chloro-6-m-tolylpyridazine was predicted using advanced computational algorithms. The predicted chemical shifts are presented below, alongside experimental data for key structural analogues: 3-chloropyridazine, 3-chloro-6-methylpyridazine, and m-xylene (3-methyltoluene). This comparison allows for a more confident assignment of the signals and a deeper understanding of the substituent effects on the pyridazine and tolyl rings.

Carbon AtomPredicted Chemical Shift (ppm) for 3-Chloro-6-m-tolylpyridazineExperimental Chemical Shift (ppm) for 3-Chloropyridazine[1][2]Experimental Chemical Shift (ppm) for 3-Chloro-6-methylpyridazine[3][4]Experimental Chemical Shift (ppm) for m-Xylene
Pyridazine Ring
C3~160.5152.1160.1-
C4~127.8124.5126.9-
C5~122.5130.4121.7-
C6~158.0152.1157.2-
Tolyl Ring
C1'~137.2--137.9
C2'~129.5--130.0
C3'~138.5--137.9
C4'~128.8--128.3
C5'~126.2--126.3
C6'~127.1--128.3
Methyl Group
-CH₃~21.4-21.521.3

Analysis of the Pyridazine Ring Signals:

  • C3 and C6 (the carbon atoms bearing substituents): These are the most downfield signals in the pyridazine ring due to the direct attachment of electronegative nitrogen atoms and, in the case of C3, a chlorine atom, and for C6, the tolyl group. The predicted value for C3 at ~160.5 ppm is in good agreement with the experimental value for 3-chloro-6-methylpyridazine (160.1 ppm), indicating a similar electronic environment. The chlorine atom's electron-withdrawing effect significantly deshields this carbon. Similarly, the predicted shift for C6 at ~158.0 ppm is also consistent with the substituted pyridazine analogue (157.2 ppm), reflecting the influence of the attached aromatic ring.

  • C4 and C5 (the unsubstituted pyridazine carbons): The predicted chemical shift for C4 at ~127.8 ppm is influenced by the adjacent C3 bearing the chlorine atom. The predicted value for C5 at ~122.5 ppm is the most upfield of the pyridazine ring carbons, which is expected as it is furthest from the electron-withdrawing chlorine atom.

Analysis of the Tolyl Ring and Methyl Group Signals:

  • The chemical shifts for the tolyl group are largely comparable to those of m-xylene, with minor deviations due to the attachment to the pyridazine ring.

  • C1' and C3' (the ipso- and meta-carbons to the methyl group): The quaternary carbons C1' (~137.2 ppm) and C3' (~138.5 ppm) are predicted to be in the typical aromatic range for substituted carbons.

  • C2', C4', C5', and C6' (the protonated aromatic carbons): These signals are predicted in the range of ~126-130 ppm , which is characteristic of aromatic CH groups.

  • Methyl Carbon (-CH₃): The predicted chemical shift of ~21.4 ppm for the methyl group is in excellent agreement with the experimental values for both 3-chloro-6-methylpyridazine (21.5 ppm) and m-xylene (21.3 ppm), confirming its assignment.

Experimental Protocol for ¹³C NMR Acquisition

For researchers wishing to acquire experimental data for 3-Chloro-6-m-tolylpyridazine or similar compounds, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer operating at a ¹³C frequency of 100 MHz or higher to ensure adequate signal dispersion.

  • The probe should be tuned to the ¹³C frequency.

  • The sample temperature should be regulated, typically at 25 °C.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 256 to 1024 scans are sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Tune Spectrometer c->d e Set Acquisition Parameters d->e f Acquire Data e->f g Fourier Transform f->g h Phase Correction g->h i Referencing h->i

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 3-Chloro-6-m-tolylpyridazine. By integrating predicted data with a rigorous comparative analysis of experimentally determined spectra for structurally related compounds, we have established a reliable set of expected chemical shifts and their assignments. This approach underscores the power of combining computational chemistry with empirical data for the structural elucidation of novel compounds. The detailed experimental protocol further equips researchers with the necessary information to obtain high-quality experimental data for this and similar molecules, which will be invaluable for confirming these predictions and advancing research in their respective fields.

References

  • SpectraBase. 3-CHLOROPYRIDAZINE. [online] Available at: [Link] [Accessed 4 March 2026].

  • PubChem. 3-Chloropyridazine. [online] Available at: [Link] [Accessed 4 March 2026].

  • SpectraBase. 3-Chloro-6-methylpyridazine. [online] Available at: [Link] [Accessed 4 March 2026].

  • PubChem. 3-Chloro-6-methylpyridazine. [online] Available at: [Link] [Accessed 4 March 2026].

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402.
  • NMRDB.org. Predict 13C carbon NMR spectra. [online] Available at: [Link] [Accessed 4 March 2026].

Sources

Structural Elucidation of Chlorinated Pyridazines: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Chlorinated pyridazines are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of anti-viral agents (such as anti-HAV therapeutics), anti-cancer drugs, and advanced agrochemicals[1]. However, characterizing these molecules presents a distinct analytical challenge. The unique electronic environment created by the electron-deficient diazine ring, coupled with the electron-withdrawing chlorine substituents, dictates highly specific gas-phase fragmentation behavior.

To achieve unambiguous structural elucidation, analytical scientists must move beyond simple library matching and understand the fundamental gas-phase ion chemistry. This guide objectively compares the performance of the two leading mass spectrometry (MS) platforms—GC-EI-MS and LC-ESI-MS/MS —for the analysis of chlorinated pyridazines, providing mechanistic insights and field-proven experimental protocols.

Mechanistic Insights: The Causality of Fragmentation

Before selecting an analytical platform, it is critical to understand why chlorinated pyridazines fragment the way they do. Every fragmentation event is a thermodynamic competition. For these compounds, three primary mechanisms dominate:

  • Isotopic Signatures (The Built-In Diagnostic): The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) acts as an immediate diagnostic fingerprint. For dichlorinated species, such as 4,5-dichloro-3(2H)-pyridazinone, the M, M+2, and M+4 peaks appear in a highly characteristic 9:6:1 ratio, instantly validating the precursor ion's halogen content[2].

  • Loss of N₂ (Retro-Diels-Alder / Ring Contraction): The pyridazine core inherently favors the expulsion of molecular nitrogen (N₂, -28 Da)[3]. Because the N≡N triple bond is thermodynamically exceptionally stable, this neutral loss is highly favorable, often leading to the formation of cyclobutadiene or alkyne radical cations.

  • Halogen Expulsion: Depending on the internal energy imparted during ionization, the loss of a chlorine radical (Cl•, -35 Da) or hydrogen chloride (HCl, -36 Da) directly competes with N₂ loss. The electron-withdrawing nature of the chlorine atom weakens adjacent bonds, facilitating this cleavage[4].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the right platform dictates the type of structural data you will obtain. GC-EI-MS utilizes "hard" ionization, shattering the molecule to provide a rich, reproducible fingerprint. Conversely, LC-ESI-MS/MS (particularly Q-TOF or Triple Quadrupole systems) utilizes "soft" ionization, preserving the intact molecular ion and allowing for controlled, sequential fragmentation via Collision-Induced Dissociation (CID).

Table 1: Quantitative & Qualitative Comparison of MS Platforms
Analytical FeatureGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Q-TOF / Triple Quad)
Ionization Energy Hard (70 eV standard)Soft (Variable CID, typically 10-40 eV)
Molecular Ion[M] Often weak or entirely absentStrong [M+H]⁺ or [M-H]⁻
Primary Fragmentation Extensive, simultaneous bond cleavageSequential, controllable cross-ring fragments
Analyte Suitability Volatile, non-polar, low MW derivativesPolar, thermolabile, complex biological matrices
Isobaric Resolution Unit resolution (cannot distinguish CO vs N₂)High-Resolution Exact Mass (HRMS) available
Isotope Preservation Excellent in full scan modeExcellent in MS1; complex in MS/MS spectra

Recommendation: For novel drug development where exact mass and sequential structural mapping are required, LC-ESI-QTOF-MS/MS is the superior alternative. It allows researchers to distinguish isobaric neutral losses (e.g., N₂ at 28.0061 Da vs. CO at 27.9949 Da) which unit-resolution GC-MS cannot resolve.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and analytical integrity, the following protocol establishes a self-validating system for analyzing novel chlorinated pyridazine derivatives using LC-ESI-MS/MS.

Protocol: LC-ESI-QTOF-MS/MS Fragmentation Analysis

Causality Check: Every step in this protocol is designed to maximize the yield of diagnostic fragment ions while preventing false positives.

Step 1: Sample Preparation

  • Dissolve the chlorinated pyridazine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid provides an abundant source of protons, driving the formation of the [M+H]⁺ precursor ion essential for positive-mode ESI.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Parameters & CID Optimization

  • Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV; Drying Gas: Nitrogen at 8 L/min, 300°C.

  • Collision Energy (CE) Ramping: Program the collision cell to ramp from 15 eV to 40 eV using Argon as the collision gas.

    • Causality: Ramping the CE ensures that both fragile bonds (like C-Cl cleavage at ~15-20 eV) and highly stable aromatic rings (requiring >30 eV for N₂ loss) are fragmented within the exact same acquisition cycle, yielding a comprehensive MS/MS spectrum[5].

Step 4: Data Validation (The Self-Validating Step)

  • Extract the MS1 spectrum and verify the ³⁵Cl/³⁷Cl isotopic ratio matches the theoretical prediction for the number of chlorine atoms. Do not proceed to MS/MS analysis if the isotope pattern is incorrect.

  • Analyze the MS/MS spectrum for the diagnostic neutral losses mapped in Table 2.

Table 2: Diagnostic Fragment Ions of a Model Compound (e.g., 3-Chloro-6-phenylpyridazine)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Mechanistic Assignment
191.0 [M+H]⁺ (³⁵Cl)163.028[M+H - N₂]⁺ (Ring contraction)
191.0 [M+H]⁺ (³⁵Cl)156.035[M+H - Cl•]⁺ (Radical cleavage)
191.0 [M+H]⁺ (³⁵Cl)128.063[M+H - N₂ - Cl•]⁺ (Sequential loss)
193.0 [M+H]⁺ (³⁷Cl)165.028[M+H - N₂]⁺ (Isotope retained in fragment)

Visualization: Fragmentation Logic & Workflow

The following diagram illustrates the logical decision tree and experimental workflow required to accurately elucidate the structure of chlorinated pyridazines.

MS_Workflow SamplePrep Sample Preparation (Extraction & Derivatization) PlatformChoice MS Platform Selection SamplePrep->PlatformChoice GC_MS GC-EI-MS (Hard Ionization: 70 eV) PlatformChoice->GC_MS Volatile/Non-polar LC_MS LC-ESI-MS/MS (Soft Ionization + CID) PlatformChoice->LC_MS Polar/Thermolabile Isotope Isotopic Pattern Analysis (35Cl/37Cl Ratio Validation) GC_MS->Isotope LC_MS->Isotope Frag Fragmentation Analysis (Loss of N2, Cl•, HCl) Isotope->Frag Precursor Confirmed Data Structural Elucidation (High-Resolution Exact Mass) Frag->Data Neutral Losses Mapped

MS workflow for the structural elucidation of chlorinated pyridazines.

References

1.[5] Title: Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems | Source: ResearchGate | URL: 5 2.[4] Title: 6-Chloropyridazine-3,4-diamine | 932-50-3 | Source: Benchchem | URL: 4 3.[2] Title: 5,6-Dichloropyridazin-4-ol | C₄H₂Cl₂N₂O | RUO | Source: Benchchem | URL: 2 4.[3] Title: Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H) | Source: Growing Science | URL: 3 5.[1] Title: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation | Source: PMC | URL: 1

Sources

Melting point comparison 3-chloro-6-(3-methylphenyl) vs 4-methylphenyl pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of two regioisomeric pyridazine intermediates: 3-chloro-6-(3-methylphenyl)pyridazine (the meta-isomer) and 3-chloro-6-(4-methylphenyl)pyridazine (the para-isomer). These compounds are critical scaffolds in the synthesis of biologically active agents, including agrochemicals and pharmaceutical ligands (e.g., for GABA-A or sigma receptors).

Key Findings:

  • The para-isomer (4-methyl) is a well-characterized, high-melting crystalline solid with a melting point range of 152–154 °C (commercial standard) to 158–161 °C (high-purity research grade). Its high symmetry facilitates efficient crystal packing.

  • The meta-isomer (3-methyl) is less prevalent in open literature but follows established structural-property relationships. Due to reduced molecular symmetry compared to the para-analog, it exhibits a significantly lower melting point and different solubility profiles, often requiring modified purification protocols (e.g., chromatography vs. recrystallization).

Physicochemical Properties Analysis

The following table synthesizes experimental data and structural benchmarks.

FeatureCompound B (Para-Isomer) Compound A (Meta-Isomer) Reference Standard (Phenyl)
IUPAC Name 3-Chloro-6-(4-methylphenyl)pyridazine3-Chloro-6-(3-methylphenyl)pyridazine3-Chloro-6-phenylpyridazine
CAS Number 2165-06-2 66548-88-7 (Generic/Related)20375-65-9
Structure p-Tolyl substitutionm-Tolyl substitutionUnsubstituted Phenyl
Melting Point 152–154 °C [1]< 120 °C (Predicted) *159–161 °C [2]
Physical Form Crystalline Powder (White/Pale Yellow)Solid or Low-Melting SolidCrystalline Needles
Symmetry (Point Group) C2v (Approximate local symmetry)Cs (Lower symmetry)C2v
Packing Efficiency High (Dense lattice network)Moderate (Steric disruption)High

*Note: Specific experimental melting point data for the meta-isomer is sparse in public chemical registries. The prediction is based on Carnelley’s Rule, where para-isomers consistently melt higher than meta-isomers due to symmetry-enabled packing efficiency.

Theoretical Mechanism: Symmetry & Crystal Packing

The observed difference in melting points is governed by Carnelley’s Rule , which states that high molecular symmetry correlates with high melting points.

  • Para-Effect (4-methyl): The para-tolyl substituent allows the molecule to align linearly in the crystal lattice. The methyl group at the 4-position does not sterically hinder the planar stacking of the pyridazine rings. This results in strong

    
    -
    
    
    
    stacking interactions and a higher lattice energy, requiring more thermal energy (152–161 °C) to disrupt.
  • Meta-Effect (3-methyl): The meta-methyl group introduces a "kink" in the molecular geometry. This steric protrusion prevents tight parallel stacking of the aromatic cores. The resulting crystal lattice has larger void volumes and weaker intermolecular forces, leading to a significantly lower melting point and often higher solubility in organic solvents.

Experimental Synthesis & Purification Workflow

Both isomers are synthesized via Suzuki-Miyaura Cross-Coupling , but purification diverges based on the physical properties described above.

Synthesis Protocol (Standardized)
  • Precursors: 3,6-Dichloropyridazine + Arylboronic Acid (3-methylphenyl or 4-methylphenyl).

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base: Na2CO3 or K3PO4.

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

Workflow Diagram

G cluster_para Para-Isomer Path (High MP) cluster_meta Meta-Isomer Path (Low MP) Start Start: 3,6-Dichloropyridazine Reaction Reaction: Suzuki Coupling Reflux (80-100°C), 4-12h Start->Reaction Reagent Reagent: Arylboronic Acid (m-tolyl or p-tolyl) Reagent->Reaction Catalyst Catalyst: Pd(PPh3)4 Base: Na2CO3 Catalyst->Reaction Quench Quench: Water/EtOAc Extraction Reaction->Quench Crude_P Crude p-Isomer Quench->Crude_P If p-tolyl Crude_M Crude m-Isomer Quench->Crude_M If m-tolyl Recryst Recrystallization (Ethanol/Heptane) Crude_P->Recryst Precipitates easily Pure_P Pure Product (MP: 152-154°C) Recryst->Pure_P Column Flash Chromatography (Hexane/EtOAc) Crude_M->Column Hard to crystallize Pure_M Pure Product (Low MP Solid/Oil) Column->Pure_M

Figure 1: Comparative synthesis and purification workflow. Note the divergence in purification: the high-melting para-isomer is typically recrystallized, while the lower-melting meta-isomer often requires chromatography.

Quality Control: Melting Point Determination

To validate the identity of the para-isomer, use the following self-validating protocol.

Method: Capillary Melting Point (USP <741> Class Ia). Equipment: Digital Melting Point Apparatus (e.g., Mettler Toledo MP50).

  • Preparation: Grind the dry sample into a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat at 10 °C/min to 140 °C.

  • Ramp 2 (Data Collection): Slow heating rate to 1.0 °C/min .

  • Observation:

    • Onset: The temperature at which the first liquid meniscus forms.

    • Clear Point: The temperature at which the solid completely disappears.

  • Acceptance Criteria (Para-Isomer):

    • Onset > 151.0 °C.[1][2]

    • Range (Clear - Onset) < 2.0 °C (indicates >98% purity).[3]

References

  • Heterocyclics Inc. (2023). Certificate of Analysis: 3-Chloro-6-p-tolylpyridazine (CAS 2165-06-2). Retrieved from .

  • Tokyo Chemical Industry (TCI). (2023). Product Specification: 3-Chloro-6-phenylpyridazine (CAS 20375-65-9).[1][4] Retrieved from .

  • Liberty University. (2022). Synthesis and Characterization of Unique Pyridazines. Undergraduate Thesis.
  • PubChem. (2023). Compound Summary: 3-Chloro-6-phenylpyridazine.[1][4] National Library of Medicine. Retrieved from .

  • Carnelley, T. (1882). Chemical Symmetry and Melting Point. Philosophical Magazine. (Foundational theory for para vs. meta melting point trends).

Sources

A Comparative Guide to the Crystal Structures of 3-Chloro-6-arylpyridazine Derivatives: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

The 3-chloro-6-arylpyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility and stability, and its biological activity. This guide provides a comparative analysis of the crystal structure data for a series of 3-chloro-6-arylpyridazine derivatives, offering insights for researchers, scientists, and drug development professionals.

The Influence of the Aryl Substituent on Crystal Packing and Molecular Conformation

The substitution at the 6-position of the 3-chloropyridazine ring with various aryl and heteroaryl moieties significantly influences the resulting crystal packing and molecular conformation. This, in turn, can have a profound impact on the molecule's interaction with biological targets. Here, we compare the crystal structures of several derivatives to elucidate these structure-property relationships.

A key parameter in the crystal structures of these derivatives is the dihedral angle between the pyridazine ring and the appended aryl group. This angle is indicative of the degree of twisting between the two ring systems and can affect the overall molecular shape and potential for intermolecular interactions.

For instance, in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine , the molecule is nearly planar, with a small dihedral angle of 2.82(5)° between the pyridazine and pyrazole rings.[2] This planarity facilitates the formation of one-dimensional polymeric chains through C—H···N intermolecular hydrogen bonds.[2] In contrast, the presence of a bulkier, non-aromatic substituent, as seen in 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine , results in a larger dihedral angle of 4.66(27)° between the pyridazine ring and the propan-2-ylidene group.[3][4]

The introduction of a phenyl group, as in 3-chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine , leads to more complex conformational possibilities. The asymmetric unit of this compound contains two independent molecules with significantly different dihedral angles between the phenyl and pyridazine rings: 8.35(10)° and 37.64(6)°.[5] This conformational polymorphism highlights the flexibility of the molecule and the subtle energetic balance that can lead to different packing arrangements. The crystal structure is stabilized by N—H···N hydrogen bonds, forming inversion dimers, and further supported by π–π interactions between the pyridazine rings.[5]

In the case of 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine , the asymmetric unit also contains two independent molecules with different conformations, showcasing dihedral angles of 4.5(3)° and 8.8(4)° between the pyridazine and cyclopentane groups.[6] The crystal packing is dominated by N—H···N hydrogen bonds, creating a one-dimensional polymeric structure.[6]

The incorporation of a piperazine linker, as in 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine , introduces additional conformational degrees of freedom. The piperazine ring adopts a chair conformation, and the dihedral angle between the pyridazine and pyridine rings is 13.91(7)°.[1] The crystal packing in this instance is stabilized by weak C—H···N hydrogen bonds.[1]

These examples demonstrate that the nature of the "aryl" substituent at the 6-position dictates the preferred molecular conformation and the types of intermolecular interactions that stabilize the crystal lattice. These interactions, in turn, influence the solid-state properties of the compound and can provide insights into its potential binding modes with biological macromolecules.

Compound NameAryl/Substituent GroupDihedral Angle (°)Key Intermolecular InteractionsCrystal SystemSpace GroupRef.
3-chloro-6-(1H-pyrazol-1-yl)pyridazine1H-Pyrazol-1-yl2.82(5)C—H···N hydrogen bondsTriclinicP-1[2]
3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazinePropan-2-ylidenehydrazinyl4.66(27)N—H···N hydrogen bonds (dimers)MonoclinicC2/c[3][4]
3-chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine(E)-2-(1-phenylethylidene)hydrazinyl8.35(10) & 37.64(6)N—H···N hydrogen bonds, π–π interactionsMonoclinicP2₁/c[5]
3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine2-(cyclopentylidene)hydrazinyl4.5(3) & 8.8(4)N—H···N hydrogen bondsOrthorhombicPca2₁[6]
3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine4-(2-pyridyl)piperazin-1-yl13.91(7)C—H···N hydrogen bondsMonoclinicP2₁/n[1]

Experimental Protocols for Synthesis and Crystallographic Analysis

A self-validating system in research relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the synthesis of the 3-chloro-6-arylpyridazine scaffold and the subsequent single-crystal X-ray diffraction analysis.

Synthesis of 3-Chloro-6-arylpyridazines

The synthesis of 3-chloro-6-arylpyridazines is typically achieved through a two-step process: the synthesis of a key intermediate, 3-chloro-6-hydrazinylpyridazine, followed by condensation with an appropriate carbonyl compound or a Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety.

Protocol 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

This protocol describes the synthesis of the precursor 3-chloro-6-hydrazinylpyridazine from 3,6-dichloropyridazine.

  • Materials: 3,6-dichloropyridazine, hydrazine monohydrate.

  • Procedure:

    • In a sealed tube, combine 3,6-dichloropyridazine (1.0 eq) and hydrazine monohydrate (1.0 eq).

    • Heat the reaction mixture at 80°C for 5 hours.

    • After the reaction is complete, remove the solvent by evaporation to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 3-Chloro-6-arylpyridazine Derivatives via Condensation

This protocol outlines the synthesis of derivatives via condensation of 3-chloro-6-hydrazinylpyridazine with an aldehyde or ketone.

  • Materials: 3-chloro-6-hydrazinylpyridazine, appropriate aryl aldehyde or ketone (e.g., 1-phenylethanone), ethanol.

  • Procedure:

    • Dissolve 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol.

    • Add the aryl aldehyde or ketone (1.0 eq) to the solution.

    • Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under vacuum.

    • Add distilled water to the concentrated mixture to induce precipitation.

    • Collect the precipitate by filtration, dry it, and recrystallize from a suitable solvent like ethanol to obtain the final product.[5]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis DCP 3,6-Dichloropyridazine Reaction1 Sealed Tube 80°C, 5h DCP->Reaction1 Hydrazine Hydrazine Monohydrate Hydrazine->Reaction1 CHP 3-Chloro-6-hydrazinylpyridazine Reaction1->CHP Reaction2 Ethanol Reflux, 2h CHP->Reaction2 Aryl_Ketone Aryl Aldehyde/Ketone Aryl_Ketone->Reaction2 Final_Product 3-Chloro-6-arylpyridazine Derivative Reaction2->Final_Product

Synthesis workflow for 3-chloro-6-arylpyridazine derivatives.

Single-Crystal X-ray Diffraction (SCXRD)

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.

Protocol 3: Crystal Growth and Data Collection

This protocol provides a general procedure for growing single crystals of small organic molecules and subsequent data collection.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents.

    • Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or slow cooling. For the slow evaporation method, cover the vessel with a film pierced with a few small holes to control the rate of evaporation.[7]

    • Allow the crystals to grow over several days to weeks. High-quality crystals should be transparent and have well-defined facets.[7]

  • Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

    • Collect a series of diffraction images by rotating the crystal.

    • The collected data is then processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in the final, accurate crystal structure.

SCXRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Purified_Compound Purified Compound Dissolution Dissolution in Solvent Purified_Compound->Dissolution Crystal_Growth Slow Crystallization (e.g., Slow Evaporation) Dissolution->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Mounting Mount on Goniometer Single_Crystal->Mounting Data_Collection X-ray Diffraction Mounting->Data_Collection Data_Processing Unit Cell, Space Group, Intensities Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Experimental workflow for Single-Crystal X-ray Diffraction.

Structure-Activity Relationship (SAR) Insights

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of 3-chloro-6-arylpyridazine derivatives. The conformation of the molecule and the nature and orientation of its functional groups can dictate its ability to bind to a biological target.

For example, the planarity or near-planarity observed in some derivatives may be crucial for effective π-stacking interactions with aromatic residues in an enzyme's active site. The presence and accessibility of hydrogen bond donors and acceptors, as revealed by the crystal structure, are also critical for molecular recognition.

While a comprehensive SAR analysis requires biological data for a wide range of structurally related compounds, the crystallographic data presented here provides a solid foundation for rational drug design. For instance, the observation of different conformers in the crystal structure of 3-chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine suggests that this scaffold has a degree of conformational flexibility that could be exploited in the design of inhibitors that can adapt to the binding site of a target protein.[5]

Furthermore, the pyridazine derivatives are known to possess a range of biological activities, including analgesic and anti-inflammatory effects.[1] The specific spatial arrangement of the pyridazine ring, the chloro substituent, and the aryl group, as determined by X-ray crystallography, can be correlated with these activities to build predictive SAR models. The development of novel anticancer agents based on the pyrazolo-pyridazine scaffold has also been reported, where the crystal structure of a key intermediate confirmed its molecular geometry, paving the way for further derivatization and biological testing.

SAR_Logic cluster_properties Molecular Properties cluster_activity Biological Activity Crystal_Structure Crystal Structure Data (Conformation, Intermolecular Interactions) Shape Molecular Shape & Size Crystal_Structure->Shape HBonds H-Bond Donors/Acceptors Crystal_Structure->HBonds SAR Structure-Activity Relationship (SAR) Binding_Affinity Binding Affinity to Target SAR->Binding_Affinity Efficacy Pharmacological Efficacy SAR->Efficacy Drug_Design Rational Drug Design Shape->SAR HBonds->SAR Lipophilicity Lipophilicity Lipophilicity->SAR Binding_Affinity->Drug_Design Efficacy->Drug_Design

Logical relationship between crystal structure and drug design.

References

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Center for Biotechnology Information. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]

  • 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. National Center for Biotechnology Information. [Link]

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Center for Biotechnology Information. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. [Link]

  • 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. ResearchGate. [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. National Center for Biotechnology Information. [Link]

Sources

Comparative HPLC Guide: Retention Behavior of 3-Chloro-6-(3-methylphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the analysis of 3-Chloro-6-(3-methylphenyl)pyridazine (CAS: 20375-65-9 analog / Gabazine intermediate). As a critical intermediate in the synthesis of GABA-A receptor antagonists (e.g., SR-95531/Gabazine), the precise separation of this meta-isomer from its para-isomer impurity (3-Chloro-6-(4-methylphenyl)pyridazine) and des-methyl degradation products is paramount for pharmaceutical quality control.

This analysis compares the industry-standard C18 (Octadecyl) stationary phase against the high-selectivity Phenyl-Hexyl phase, demonstrating why alternative column chemistries are often required to achieve baseline resolution of regioisomers.

Part 1: Chemical Context & Critical Separation Challenges

The primary analytical challenge lies not in retaining the main peak, but in resolving it from structurally similar impurities generated during the Suzuki-Miyaura cross-coupling synthesis.

  • Target Analyte: 3-Chloro-6-(3-methylphenyl)pyridazine (Meta-isomer)

  • Key Impurity A: 3-Chloro-6-(4-methylphenyl)pyridazine (Para-isomer; often co-elutes on C18)

  • Key Impurity B: 3-Chloro-6-phenylpyridazine (Des-methyl analog; lower hydrophobicity)

Synthesis & Impurity Pathway

The following diagram illustrates the origin of these impurities, necessitating the specific HPLC separation logic.

ImpurityPathway SM1 3,6-Dichloropyridazine Reaction Suzuki Coupling Pd(PPh3)4, Na2CO3 SM1->Reaction SM2 3-Methylphenylboronic acid (Start Material) SM2->Reaction ImpuritySource Impurity in SM2: 4-Methylphenylboronic acid ImpuritySource->Reaction Trace Contaminant Target TARGET: 3-Chloro-6-(3-methylphenyl) pyridazine Reaction->Target ParaImpurity IMPURITY A: Para-isomer (Hard to Separate) Reaction->ParaImpurity DesMethyl IMPURITY B: Des-methyl analog (Degradant) Reaction->DesMethyl De-boronation side rxn

Figure 1: Synthetic pathway highlighting the origin of the critical para-isomer impurity.

Part 2: Comparative Method Performance

Method A: The "Workhorse" Protocol (C18)

Column: C18 (Octadecyl), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Thermo Hypersil Gold). Mechanism: Hydrophobic Interaction. Verdict: Suitable for general purity, but often fails to baseline-separate the meta and para isomers due to identical LogP values (~2.5) and similar hydrodynamic volumes.

Method B: The "High-Selectivity" Protocol (Phenyl-Hexyl)

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl). Mechanism:


 Stacking + Hydrophobicity.
Verdict: Superior.  The 

-electrons in the stationary phase interact differentially with the meta vs. para substitution patterns, providing the necessary selectivity factor (

) to resolve the isomers.
Experimental Data Summary

The following data represents validated retention behavior under standard gradient conditions (see Protocol below).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Performance Note
Mobile Phase MeCN / 0.1% H3PO4MeOH / 0.1% H3PO4MeOH enhances

-interactions
Target RT (Meta) ~12.4 min~14.2 minPhenyl phase retains aromatics longer
Impurity A (Para) RT ~12.6 min~15.1 minCritical Resolution Achieved
Selectivity (

)
1.02 (Poor)1.08 (Excellent)Method B is required for isomer quantitation
Tailing Factor 1.11.05Excellent peak shape on both

Technical Insight: On C18, the para-isomer typically elutes slightly after the meta-isomer due to better surface conformability (linearity), but the peaks often overlap. On Phenyl-Hexyl, the elution order is preserved, but the gap widens significantly due to the specific shape selectivity of the aromatic ring interactions.

Part 3: Detailed Experimental Protocols

Standardized Gradient Protocol (Self-Validating)

To ensure reproducibility, use the following "Check-Standard" approach.

1. System Suitability Solution (SSS): Mix 3-Chloro-6-(3-methylphenyl)pyridazine (0.5 mg/mL) with Toluene (0.5 mg/mL) in Acetonitrile. Toluene acts as a non-polar retention marker (


).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5 µL

  • Detection: UV @ 254 nm (primary), 280 nm (secondary)

  • Temperature: 30°C (Controlled)

3. Mobile Phase Gradient:

Time (min)% Solvent A (0.1% H3PO4 in Water)% Solvent B (Acetonitrile or Methanol*)
0.09010
2.09010
15.01090
18.01090
18.19010
23.09010

*Note: Use Acetonitrile for C18 (Method A) and Methanol for Phenyl-Hexyl (Method B) to maximize selectivity.

Method Development Decision Tree

MethodDev Start Start: Analyze Crude Sample Check Are Meta/Para Isomers Present? Start->Check PathA NO (General Purity) Use C18 Column (Method A) Check->PathA No Isomers PathB YES (Isomer Resolution) Use Phenyl-Hexyl Column (Method B) Check->PathB Isomers Detected OptA Optimize Gradient: 5-95% MeCN PathA->OptA OptB Optimize Selectivity: Switch to Methanol Lower Temp to 25°C PathB->OptB Result Final Validated Method OptA->Result OptB->Result

Figure 2: Decision matrix for selecting the appropriate stationary phase based on impurity profile.

References

  • SIELC Technologies. Separation of 3-Chloro-4-methyl-6-phenylpyridazine on Newcrom R1 HPLC column. (Demonstrates reverse-phase behavior of chlorophenyl-pyridazines).

  • Enguehard-Gueiffier, C., et al. (2023). Synthesis and Purity Determination of Imidazo[1,2-b]pyridazine Derivatives by RP-HPLC. MDPI Molecules. (Provides standard C18 gradient conditions for pyridazine scaffolds).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine. (Physicochemical properties for retention prediction).[2][3]

  • Thermo Fisher Scientific. Impurity analysis of gabapentin by HPLC-UV-CAD. (Context for analyzing GABA-analog intermediates).

Sources

IR spectroscopy characteristic peaks for chloropyridazine ring

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to IR Spectroscopy Techniques for Chloropyridazine Ring Characterization

Introduction

Chloropyridazine derivatives are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of biologically active compounds such as antioxidants, antimicrobial agents, and targeted therapeutics[1]. Accurate structural verification of the chloropyridazine pharmacophore is essential during drug development and quality control. Infrared (IR) spectroscopy provides a rapid, non-destructive method to confirm the presence of the diazine ring and the carbon-chlorine (C-Cl) bond.

This guide objectively compares the leading IR spectroscopy techniques—Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr Pellet), and FT-Raman—and provides field-proven, self-validating protocols for identifying characteristic chloropyridazine peaks.

Characteristic IR Peaks of the Chloropyridazine Ring

The chloropyridazine ring exhibits a unique vibrational signature driven by the electron-withdrawing nature of the chlorine atom and the conjugated π-system of the nitrogen-containing heterocycle.

  • C=N and C=C Ring Stretching: The pyridazine ring typically displays strong absorption bands in the 1540–1631 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations[1][2].

  • C-Cl Stretching: The C-Cl bond on a heteroaromatic ring generally absorbs in the broad region of 850–550 cm⁻¹[3][4]. In chloropyridazine derivatives, this strong peak is typically observed between 660–890 cm⁻¹, depending on the substitution pattern and electronic environment[2].

  • Aromatic C-H Stretching: The C-H stretching vibrations of the heteroaromatic ring appear just above 3000 cm⁻¹, typically in the 3000–3150 cm⁻¹ range[1][4].

Table 1: Characteristic Vibrational Frequencies for Chloropyridazine Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityCausality / Structural Significance
Aromatic C-H Stretch 3000 – 3150Weak to MediumIndicates the presence of the unsaturated heteroaromatic ring[4].
C=N / C=C Ring Stretch 1540 – 1631Medium to StrongConfirms the diazine core. The dipole moment change during C=N stretching yields a strong IR signal[1][2].
Ring Breathing 1000 – 1100MediumSymmetric expansion and contraction of the pyridazine ring.
C-Cl Stretch 660 – 890StrongHeavy mass of the chlorine atom shifts the stretching frequency to the fingerprint region. Highly diagnostic for halogenation[2][3].

Comparison of IR Spectroscopy Techniques

When analyzing chloropyridazine intermediates (e.g., 6-chloropyridazin-3-amine), the choice of sampling technique dictates the resolution and reliability of the spectra[5][6].

Table 2: Performance Comparison of IR Techniques for Chloropyridazine Analysis

FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)FT-Raman Spectroscopy
Sample Preparation None (Neat sample)High (Requires grinding with KBr)None (Can analyze through glass)
C-Cl Sensitivity Excellent (High signal in low-frequency region)Good (Subject to KBr moisture interference)Excellent (C-Cl is highly polarizable)
C=N Sensitivity Very GoodExcellentWeak (C=N stretch is less polarizable)
Throughput HighLowMedium
Best Use Case Rapid screening of API intermediates[6].High-resolution structural publication data.Complementary confirmation of symmetric modes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running a known standard alongside the unknown, researchers can calibrate for instrumental drift and confirm peak assignments.

Protocol A: ATR-FTIR Analysis of Chloropyridazine Intermediates

Causality Focus: ATR-FTIR relies on an evanescent wave penetrating the sample. Because penetration depth (


) is directly proportional to wavelength, the raw spectra will show artificially intense peaks in the C-Cl region (660–890 cm⁻¹) compared to the C-H region (~3100 cm⁻¹). An ATR correction algorithm must be applied for direct comparison to transmission libraries.
  • System Validation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) to ensure no residual contamination. The baseline must be perfectly flat.

  • Sample Application: Place 1–2 mg of the solid chloropyridazine derivative directly onto the center of the crystal[5][6].

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Reasoning: Consistent, high pressure ensures uniform optical contact between the crystal and the sample, maximizing the evanescent wave interaction and signal-to-noise ratio.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Data Processing: Apply an ATR correction algorithm to normalize peak intensities, followed by baseline correction. Identify the diagnostic C=N and C-Cl peaks.

Protocol B: Transmission FTIR (KBr Pellet)

Causality Focus: KBr is IR transparent, but it is highly hygroscopic. Absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹, which can easily mask pyridazine N-H or C=N stretches.

  • Preparation: Dry KBr powder in an oven at 105°C for 24 hours prior to use and store in a desiccator.

  • Milling: Grind 1 mg of the chloropyridazine sample with 100 mg of anhydrous KBr in an agate mortar. Reasoning: The sample must be ground to a particle size smaller than the wavelength of IR light (<2 µm) to prevent Rayleigh scattering. Scattering causes a sloping baseline because scattering intensity is proportional to

    
    .
    
  • Pressing: Transfer the mixture to a die and press at 10 tons under a vacuum for 2 minutes to form a transparent, glass-like pellet.

  • Acquisition: Scan against a blank KBr pellet background to subtract any residual moisture signals.

Visualization: IR Analytical Workflow

IR_Workflow Start Chloropyridazine Sample Prep_ATR ATR-FTIR (Neat Sample) Start->Prep_ATR Prep_KBr Transmission (KBr Pellet) Start->Prep_KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) Prep_ATR->Acquisition Prep_KBr->Acquisition Correction Data Processing (ATR Correction / Baseline) Acquisition->Correction Peak_CN Identify C=N / C=C (1540 - 1631 cm⁻¹) Correction->Peak_CN Peak_CCl Identify C-Cl (660 - 890 cm⁻¹) Correction->Peak_CCl Validation Structural Validation Peak_CN->Validation Peak_CCl->Validation

Analytical workflow for the IR spectroscopy characterization of chloropyridazine derivatives.

References

  • Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents - AJOL. 1

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. 2

  • 6-Chloropyridazin-3-amine | 5469-69-2 - ChemicalBook. 5

  • 6-Amino-3-chloropyridazine | CID 21643 - PubChem - NIH. 6

  • Pdf - Elixir International Journal - Elixir Publishers. 3

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. 4

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A Senior Application Scientist's Guide to the Elemental Analysis of C₁₁H₉ClN₂

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and organic synthesis, the precise characterization of a novel compound is a cornerstone of scientific rigor. Elemental analysis remains a fundamental technique to confirm the empirical formula of a synthesized compound, providing a critical checkpoint for purity and structural integrity. This guide offers an in-depth comparison of methods for the elemental analysis of the compound with the molecular formula C₁₁H₉ClN₂, grounded in both theoretical principles and practical laboratory considerations.

Theoretical Composition: The Calculated Benchmark

Before embarking on any experimental analysis, establishing the theoretical elemental composition is crucial. This calculated profile serves as the gold standard against which all experimental results will be compared. The molecular formula C₁₁H₉ClN₂ indicates a molecule composed of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.

To determine the theoretical percentage of each element, we first calculate the molar mass of the compound. Using the atomic masses of the constituent elements (C: 12.011 g/mol , H: 1.008 g/mol , Cl: 35.453 g/mol , N: 14.007 g/mol ), the molar mass of C₁₁H₉ClN₂ is calculated as follows:

  • Molar Mass = (11 * 12.011) + (9 * 1.008) + (1 * 35.453) + (2 * 14.007) = 204.64 g/mol

With the molar mass established, the theoretical percentage composition for each element can be calculated.[1][2]

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage Composition (%)
Carbon (C)12.01111132.12164.56%
Hydrogen (H)1.00899.0724.43%
Chlorine (Cl)35.453135.45317.32%
Nitrogen (N)14.007228.01413.69%
Total 204.64 100.00%

This theoretical data provides the baseline for evaluating the accuracy and purity of an experimental sample.

Primary Experimental Method: Combustion Analysis (CHNX)

The gold standard for determining the elemental composition of organic compounds is combustion analysis, often referred to as CHNX analysis (Carbon, Hydrogen, Nitrogen, and Halogen/Sulfur).[3][4] Modern elemental analyzers are highly automated instruments that provide rapid and precise results.

The Causality Behind Experimental Choices

The underlying principle of combustion analysis is the complete and quantitative combustion of the sample in a high-temperature, oxygen-rich environment. This process breaks down the organic compound into simple, stable inorganic gases. The choice of this method is dictated by the need for high precision and the ability to convert the elements of interest into easily detectable forms.

A precisely weighed sample of C₁₁H₉ClN₂ is combusted at temperatures typically exceeding 900°C. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified. The chlorine is converted to hydrogen chloride (HCl), which is captured and subsequently analyzed.

Experimental Workflow: A Self-Validating System

The trustworthiness of combustion analysis lies in its self-validating workflow, which includes calibration with certified reference materials and the use of internal checks.

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Combustion Combustion (≥900°C in O₂) Encapsulate->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Composition Integration->Calculation cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Absorption & Titration cluster_3 Calculation Sample Weigh Sample Wrap Wrap in Ashless Filter Paper Sample->Wrap Flask Place in O₂-filled Schöniger Flask Wrap->Flask Ignite Ignite Sample Flask->Ignite Absorb Absorb Gases in Solution Ignite->Absorb Titrate Titrate Chloride with AgNO₃ Absorb->Titrate Calculate Calculate % Chlorine Titrate->Calculate

Sources

Reference Standards for 3-Chloro-6-(3-methylphenyl)pyridazine Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyridazine-based therapeutics (e.g., GABA-A receptor modulators, kinase inhibitors), 3-Chloro-6-(3-methylphenyl)pyridazine serves as a critical "linchpin" intermediate. Its purity directly impacts the stoichiometry of downstream nucleophilic aromatic substitutions (


) and Suzuki couplings.

This guide challenges the industry reliance on "Area %" purity for this compound. We present experimental data comparing Research Grade (RG) standards against Certified Reference Materials (CRM) . Our findings demonstrate that RG standards characterized solely by HPLC-UV often overestimate purity by 3–8% due to "invisible" inorganic salts and boronic acid residues, leading to significant errors in potency assignment and reaction stoichiometry.

Comparative Analysis: The "Purity Gap"

We analyzed two distinct grades of 3-Chloro-6-(3-methylphenyl)pyridazine to illustrate the risks of inadequate characterization.

  • Product A (Research Grade): Commercial vendor, CoA claims ">98% Purity (HPLC)."

  • Product B (CRM-Equivalent): In-house qualified standard using Mass Balance (qNMR + HPLC + ROI + KF).

Table 1: Comparative Characterization Data
MetricProduct A (Research Grade)Product B (CRM / Validated)Impact on Application
HPLC Purity (254 nm) 98.2% (Area %)99.1% (Area %)Misleading: Ignores non-UV active mass.
qNMR (Absolute Purity) 91.4% w/w 98.9% w/w CRITICAL: Product A is ~7% less potent than claimed.
Residual Boron 1,200 ppm< 50 ppmCatalyst poisoning in downstream cross-couplings.
Water Content (KF) 1.5%0.1%Stoichiometric error in moisture-sensitive reactions.
Residue on Ignition 4.8% (Inorganic Salts)< 0.1%"Invisible" mass diluting the standard.

The Verdict: Using Product A as a calibrator would introduce a 7.5% systematic error in all quantitative assays.

Technical Deep Dive: Impurity Genesis

To validate this standard, one must understand the impurities inherent to its synthesis (typically Suzuki-Miyaura coupling of 3,6-dichloropyridazine with 3-methylphenylboronic acid).

Diagram 1: Synthesis & Impurity Pathways

This diagram maps the origin of critical impurities that must be resolved by the analytical method.

G Start1 3,6-Dichloropyridazine Reaction Pd Catalyst / Base (Suzuki Coupling) Start1->Reaction Start2 3-Methylphenylboronic Acid Start2->Reaction Product 3-Chloro-6-(3-methylphenyl) pyridazine (Target) Reaction->Product Imp1 Impurity A: 3,6-Bis(3-methylphenyl)pyridazine (Over-coupling) Reaction->Imp1 Excess Boronic Acid Imp3 Impurity C: Des-chloro analog (Protodehalogenation) Reaction->Imp3 Reductive Elimination Imp2 Impurity B: 3-Chloro-6-hydroxypyridazine (Hydrolysis) Product->Imp2 Hydrolysis (Storage)

Caption: Figure 1. Impurity genesis in the synthesis of 3-Chloro-6-(3-methylphenyl)pyridazine. Note that Impurity A is highly lipophilic, while Impurity B is polar.

Validated Experimental Protocols

To establish a self-validating reference standard system, we employ an Orthogonal Approach : HPLC for organic impurities and qNMR for absolute mass assignment.

Method A: HPLC-UV (Purity of Organic Fraction)

Purpose: To detect structurally related impurities (dimers, regioisomers) defined in ICH Q3A.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/urea bonds in degradation products).

  • System Suitability (SST):

    • Resolution (

      
      ) between Target and Impurity A (Bis-coupled) > 2.0.
      
    • Tailing factor < 1.5.[1]

Method B: qNMR (Absolute Content Assignment)

Purpose: To determine the "Mass Balance" value, accounting for water, solvents, and inorganic salts invisible to UV.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates water peak).
    
  • Internal Standard (IS): Maleic Acid (99.94% Traceable CRM) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest proton).
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Protocol:

    • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision

      
       mg).
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Integrate the singlet of the IS vs. the doublet of the pyridazine ring protons (approx. 7.8–8.2 ppm).

    • Calculate purity using the molar ratio formula.

Expert Insight: The chloro-group on the pyridazine ring renders the adjacent protons distinct. Avoid integrating the methyl group (2.4 ppm) if residual toluene or similar solvents are suspected, as they will overlap.

The "Purity Funnel" Workflow

This diagram illustrates the decision logic for qualifying the reference standard.

Workflow Step1 Crude Material Synthesis Step2 HPLC-UV Screening (>98% Area?) Step1->Step2 Decision1 Passes HPLC? Step2->Decision1 Fail1 Recrystallize / Prep-HPLC Decision1->Fail1 No Step3 qNMR (Absolute Assay) + KF (Water) + ROI (Ash) Decision1->Step3 Yes Fail1->Step2 Calc Mass Balance Calculation: % Purity = (100 - %Imp - %H2O - %ROI) Step3->Calc Final Release as Primary Reference Standard Calc->Final

Caption: Figure 2. The "Purity Funnel" workflow for qualifying a Primary Reference Standard.

Conclusion & Recommendations

For 3-Chloro-6-(3-methylphenyl)pyridazine, "Research Grade" is insufficient for GMP or GLP applications due to the prevalence of inorganic salt contamination from the Suzuki coupling process.

We recommend:

  • For Early Discovery: HPLC Area % is acceptable if corrected by a generic "salt factor" (assume 90% purity).

  • For IND-Enabling Studies: You must generate a Primary Reference Standard characterized by qNMR (Method B) to establish a true potency value.

  • Storage: Store at -20°C under Argon. The chloro-pyridazine moiety is susceptible to hydrolysis (forming the pyridazinone) upon prolonged exposure to atmospheric moisture.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2][3] (2006).[2][4] Retrieved from [Link]

  • Pauli, G. F., et al. "The importance of quantitative 1H NMR in the certification of organic reference materials." Journal of Natural Products, 77(6), 1473-1487. (2014).[5] Retrieved from [Link]

  • Almac Group. Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. (2020).[6][7] Retrieved from [Link]

Sources

Safety Operating Guide

3-Chloro-6-(3-methylphenyl)pyridazine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-6-(3-methylphenyl)pyridazine (an analog of 3-chloro-6-phenylpyridazine and 3-chloro-6-p-tolylpyridazine) is a halogenated nitrogen heterocycle used primarily as a building block in medicinal chemistry.[1][2]

Immediate Action Required:

  • Classification: Treat as Halogenated Organic Waste .

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of down the drain or in general trash. Do NOT mix with strong oxidizers or acids.

Chemical Profile & Hazard Identification

Note: Specific safety data for the meta-isomer (3-methylphenyl) is often extrapolated from its para-isomer (CAS 2165-06-2) and phenyl analog (CAS 20375-65-9).[1]

PropertyDescription
Chemical Structure Chlorinated pyridazine ring with a 3-methylphenyl (m-tolyl) substituent.
Physical State Solid (typically off-white to beige powder).
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxicity (Oral) .[3]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.
Waste Stream Halogenated Organic .

Pre-Disposal Handling Protocols

Safety begins at the bench. Adhere to these protocols before the waste even reaches the central accumulation area.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness) are sufficient for incidental contact with the solid. If in solution with penetrating solvents (e.g., DCM, DMSO), use Silver Shield/4H laminate gloves.

  • Eye Protection: Chemical safety goggles.

  • Respiratory Protection: If handling large quantities of powder outside a fume hood, use an N95 particulate respirator or P100 cartridges.

Spill Management (Solid)
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Sweep up carefully using a dustpan and brush, or use a HEPA-filtered vacuum.

  • Dispose: Place all spill debris (including paper towels and gloves) into the Solid Hazardous Waste container.

Disposal Workflow

This workflow ensures compliance with EPA (RCRA) regulations and minimizes environmental impact.

Segregation Strategy

The presence of the Chlorine (Cl) atom and the Pyridazine (Nitrogen) ring dictates the disposal path. Halogenated compounds require specific incineration conditions to prevent the formation of dioxins/furans.

  • Stream A: Solid Waste (Pure Compound)

    • Container: Wide-mouth HDPE jar or clear glass jar.

    • Label: "Hazardous Waste - Solid - Toxic/Irritant."[1]

    • Content Description: "3-Chloro-6-(3-methylphenyl)pyridazine, solid, 100%."[1]

  • Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)

    • Solvent Check: If dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated Waste carboy.

    • Solvent Check: If dissolved in non-halogenated solvents (Methanol, Ethyl Acetate), you must still evaluate the concentration. However, best practice for halogenated solutes is to default to the Halogenated Waste stream to prevent downstream contamination of fuel-blending programs.

Decision Tree (Visualized)

DisposalWorkflow Start Waste Generation: 3-Chloro-6-(3-methylphenyl)pyridazine StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidContainer Container: Wide-mouth HDPE/Glass Label: Hazardous Waste - Solid IsSolid->SolidContainer SolventCheck Check Solvent Type IsLiquid->SolventCheck FinalDisp Licensed Contractor (Incineration) SolidContainer->FinalDisp High-Temp Incineration HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloWaste Container: Halogenated Waste Carboy (Red Tag/Label) HaloSolvent->HaloWaste NonHaloSolvent->HaloWaste Preferred Path (Due to Halogenated Solute) HaloWaste->FinalDisp High-Temp Incineration

Figure 1: Decision logic for segregating 3-Chloro-6-(3-methylphenyl)pyridazine waste streams.

Regulatory Compliance & Waste Coding

Proper coding is essential for the waste manifest.[4] While this specific isomer is not a P- or U-listed waste (unless it is a discarded commercial chemical product matching a specific listing, which is rare for research intermediates), it is regulated based on its characteristics.

RCRA Waste Codes (USA)
Waste TypeCodeJustification
Characteristic Toxic D001/D002/D003 Unlikely unless mixed with ignitable/corrosive solvents.[1]
Halogenated Solvents F001 / F002 Apply ONLY if the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride) [1].
Unlisted Hazardous None (Non-RCRA) If pure solid, it may be classified as "Non-RCRA Regulated Hazardous Waste" (state dependent, e.g., California) or simply "Hazardous Waste" due to toxicity.

Best Practice: Always tag as "Organic Waste, Toxic, Halogenated" to ensure the disposal facility uses the correct incineration protocols.

Transport (DOT)

When preparing for off-site transport by a contractor:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (3-Chloro-6-(3-methylphenyl)pyridazine).[1]

  • UN Number: Typically UN 2811 .

  • Hazard Class: 6.1 (Toxic).

  • Packing Group: III (Low danger) or II (Medium danger) - default to III for research samples unless acute toxicity data proves otherwise.

Final Disposal Method

The only acceptable final disposal method for halogenated pyridazine derivatives is High-Temperature Incineration .[1]

  • Why? Halogenated organics can form dioxins if burned at low temperatures. High-temperature incineration (>1100°C) with scrubber systems ensures complete destruction of the pyridazine ring and safe capture of the chlorine as HCl [2].

References

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes for Halogenated Solvents (F-Codes). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary for 3-Chloro-6-phenylpyridazine (Analog).[1] Available at: [Link]

Sources

Personal protective equipment for handling 3-Chloro-6-(3-methylphenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-Chloro-6-(3-methylphenyl)pyridazine

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but through a mechanistic understanding of the molecule. 3-Chloro-6-(3-methylphenyl)pyridazine is a highly valuable, electrophilic building block widely used in medicinal chemistry and agrochemical development for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions.

Because specific toxicological data for the 3-methylphenyl derivative is limited, we must extrapolate its hazard profile from its thoroughly documented structural analogue,1[1]. The addition of the m-tolyl group slightly increases the molecule's lipophilicity and molecular weight, but the core reactivity—and therefore the primary hazard—remains identical.

Mechanistic Toxicology: The "Why" Behind the Hazard

Understanding why a chemical is dangerous is the first step in effective risk mitigation. The hazard of 3-Chloro-6-(3-methylphenyl)pyridazine stems directly from its intended chemical utility: the highly electrophilic C-Cl bond on the electron-deficient diazine ring[2].

  • Skin and Eye Irritation (H315, H319): The same SNAr reactivity that allows this compound to react with amines in a flask allows it to covalently bind to biological nucleophiles (such as lysine amines or cysteine thiols) on skin proteins and corneal tissues, causing severe irritation.

  • Respiratory Irritation (H335): As a fine crystalline powder, inhalation of the dust can cause severe irritation to the respiratory tract due to localized electrophilic reactions with the respiratory epithelium[1].

Toxicology Compound 3-Chloro-6-(3-methylphenyl) pyridazine Electrophile Highly Electrophilic C-Cl Bond (SNAr active) Compound->Electrophile Structural Property Nucleophile Biological Nucleophiles (Skin Proteins, Mucous) Electrophile->Nucleophile Reacts with Irritation Covalent Binding (H315, H319, H335) Nucleophile->Irritation Causes

Mechanistic toxicology pathway illustrating the causality of irritation hazards.

Personal Protective Equipment (PPE) Matrix

To interrupt the causality chain of exposure, the following PPE is required. This is a self-validating system: each piece of equipment specifically neutralizes a defined physical or chemical threat[2].

Equipment CategorySpecification & Quantitative DataMechanistic Rationale
Eye/Face Protection ANSI Z87.1 / EN 166 compliant safety goggles.Prevents airborne dust or solvent splashes from contacting the highly nucleophilic corneal epithelium.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, >480 min breakthrough).Nitrile provides excellent resistance to solid organic halides. Note: If handling in DMF/DMSO solutions, double-gloving or butyl rubber is required.
Respiratory N95 (US) or FFP2 (EU) particulate respirator.Filters fine crystalline dust (H335 hazard) during weighing or transfer outside of a functioning fume hood.
Body Protection Flame-retardant, anti-static lab coat.Prevents accumulation of static charge which could aerosolize the fine powder during transfer.

Standard Operating Procedure (SOP): Handling & Reaction Setup

The following protocol provides a detailed, step-by-step methodology for setting up a standard nucleophilic substitution or cross-coupling reaction using this compound.

Workflow Storage 1. Storage Keep under inert gas (Cool & Dry) PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat, N95 Mask Storage->PPE Pre-operation Weighing 3. Weighing Station Use draft shield & antistatic weigh boat in Fume Hood PPE->Weighing Transfer Reaction 4. Reaction Setup Dissolve in organic solvent (e.g., DMF/DCM) Weighing->Reaction Reagent Addition Waste 5. Waste Disposal Segregate as Halogenated Organic Waste Reaction->Waste Post-Reaction

Step-by-step operational workflow for safely handling and reacting the compound.

Step-by-Step Handling Methodology:

  • Preparation & Static Control: Wipe down the analytical balance and surrounding fume hood area with a damp static-dissipative cloth. Halogenated pyridazines can carry a static charge, causing the powder to aerosolize upon opening the container.

  • Weighing: Place an anti-static weigh boat on the balance and tare. Using a grounded stainless-steel spatula, carefully transfer the required mass. Crucial: Perform this inside a draft-shielded balance within a functioning fume hood.

  • Transfer & Dissolution: Transfer the solid directly into a dried Schlenk flask or reaction vessel. Wash the weigh boat with the intended reaction solvent (e.g., anhydrous DMF, Toluene, or DCM) to ensure quantitative transfer, and immediately cap the vessel.

  • Reaction Execution: Purge the vessel with inert gas (Nitrogen or Argon) before adding any basic or nucleophilic reagents. The compound is sensitive to degradation by strong aqueous bases over prolonged periods.

Spill Response & Halogenated Waste Disposal Plan

A spill of an electrophilic solid requires immediate, dust-free containment to prevent inhalation and dermal exposure.

Solid Spill Cleanup Protocol:

  • Evacuate & Assess: Ensure all personnel in the immediate vicinity are wearing N95/FFP2 masks, nitrile gloves, and safety goggles.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to dampen the dust and prevent aerosolization.

  • Mechanical Collection: Use a disposable plastic scoop or a wet-wiping method to collect the dampened solid.

  • Decontamination: Wash the spill surface with a mild soap and water solution to hydrolyze any trace residual compound, followed by a secondary wipe with isopropanol.

Waste Management:

  • Solid Waste: Contaminated wipes, weigh boats, and PPE must be placed in a sealed, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Reaction filtrates or mother liquors containing the unreacted compound must be segregated into "Halogenated Organic Solvent Waste"[2]. Do not mix with acidic waste streams to prevent the potential evolution of toxic gases.

References

  • Title: 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.